3-Cyano-2,6-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKPWOBQFQMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Synthons in Modern Drug Discovery
An In-Depth Technical Guide to 3-Cyano-2,6-difluorobenzoic acid
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to modulate pKa, enhance metabolic stability, and improve binding affinity. Within this context, this compound emerges as a highly valuable and versatile building block. Its trifunctional nature, featuring a carboxylic acid for amide coupling, a nitrile group for diverse chemical transformations, and a difluorinated phenyl ring for deep-pocket binding and metabolic resistance, makes it a strategic asset for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safe handling.
Core Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
| Property | Data | Source |
| CAS Number | 1314971-48-6 | [1] |
| Molecular Formula | C₈H₃F₂NO₂ | |
| Molecular Weight | 183.11 g/mol | [2] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related compounds[3] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of this compound is typically achieved through a multi-step process that leverages well-established organometallic and aromatic substitution reactions. A common and logical route begins with the precursor 3-Amino-2,6-difluorobenzoic acid, proceeding via a Sandmeyer-type reaction. This choice is predicated on the reliable conversion of an amino group to a nitrile via a diazonium salt intermediate.
Diagram 1: Synthetic Workflow via Sandmeyer Reaction
Sources
Introduction: The Significance of a Multifunctional Scaffolding
An In-depth Technical Guide to the Physical Properties of 3-Cyano-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 1314971-48-6) is a highly functionalized aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure is characterized by a benzoic acid core, strategically substituted with two fluorine atoms and a cyano (nitrile) group. This unique combination of electron-withdrawing groups imparts distinct electronic properties and steric influences, making it an attractive starting point for the synthesis of complex molecular architectures.[3]
The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds, while the cyano and carboxylic acid groups offer multiple reactive handles for diverse chemical transformations.[4] Understanding the fundamental physical properties of this molecule is therefore a critical first step for any researcher aiming to incorporate it into a synthetic workflow or drug discovery program.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Recognizing that experimental data for this specific molecule is limited in public literature, we will leverage data from structurally similar compounds to provide reasoned estimations. More importantly, we will detail the robust experimental methodologies required to determine these properties with high fidelity, empowering researchers to validate these characteristics in their own laboratories.
Molecular Structure and Key Identifiers
The precise arrangement of functional groups is fundamental to the molecule's reactivity and physical behavior. The ortho-fluorine atoms flank the carboxylic acid, influencing its acidity and conformation, while the meta-cyano group further withdraws electron density from the aromatic ring.
Caption: Chemical Structure of this compound.
| Property | Value | Source |
| CAS Number | 1314971-48-6 | [1][2] |
| Molecular Formula | C₈H₃F₂NO₂ | [2] |
| Molecular Weight | 183.12 g/mol | [2] |
| MDL Number | MFCD09907851 | [1][2] |
| SMILES | O=C(O)C1=C(F)C=C(C#N)C=C1F | [5] |
| InChI Key | JCPGMDKZYAHBAC-UHFFFAOYSA-N | [6] |
Physicochemical Properties: Knowns and Predictions
Directly measured physical properties for this compound are not widely published. However, we can infer probable values by examining closely related analogs. The data presented below is a combination of supplier information and predictions based on the properties of 2,6-difluorobenzoic acid and 4-cyano-2,6-difluorobenzoic acid.
| Property | Value (Predicted/Reported) | Rationale & Comparative Insights |
| Appearance | White to off-white solid | Typical for small aromatic carboxylic acids. |
| Melting Point (°C) | ~160-180 (Predicted) | 2,6-Difluorobenzoic acid melts at 157-161 °C.[7][8] The addition of a polar cyano group is expected to increase crystal lattice energy, likely raising the melting point. |
| Boiling Point (°C) | >300 (Predicted) | The boiling point for the related 4-cyano-2,6-difluorobenzoic acid is predicted to be 303.9 °C.[9] High boiling points are characteristic of benzoic acids due to strong intermolecular hydrogen bonding. |
| Aqueous Solubility | Poorly soluble (Predicted) | Aromatic carboxylic acids generally have low water solubility. The hydrophobic benzene ring and the addition of fluorine atoms counteract the polarity of the acid and nitrile groups. The log of water solubility (log10WS) for 2,6-difluorobenzoic acid is calculated at -2.20.[10] |
| pKa | ~1.5 - 2.0 (Predicted) | The pKa of 2,6-difluorobenzoic acid is predicted to be 2.34.[7] The additional electron-withdrawing cyano group at the meta position in the target molecule should further stabilize the carboxylate anion, making the acid stronger (i.e., lowering the pKa). For comparison, the predicted pKa of 4-cyano-2,6-difluorobenzoic acid is 1.68.[9] |
| LogP (Octanol/Water) | ~1.5 - 2.0 (Predicted) | The calculated LogP for 2,6-difluorobenzoic acid is 1.66.[10] The cyano group will slightly increase polarity, but the overall molecule remains moderately lipophilic, a key consideration for drug development. |
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Based on the functional groups present, the following spectral characteristics are expected.
-
¹H NMR: The spectrum will be complex due to ¹H-¹⁹F coupling. A single aromatic proton signal is expected, appearing as a multiplet in the downfield region (δ 7.5-8.5 ppm). The carboxylic acid proton will be a broad singlet, typically >10 ppm, and may be solvent-dependent.
-
¹³C NMR: Approximately 8 distinct signals are anticipated. The carboxylic carbonyl carbon will be significantly downfield (~160-170 ppm). The nitrile carbon will appear around 115-120 ppm. The aromatic carbons will resonate between ~110-165 ppm, with carbons directly bonded to fluorine showing large C-F coupling constants.[11][12]
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic proton.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[13]
-
C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹, typical for an aromatic carboxylic acid.[13]
-
C≡N Stretch: A medium, sharp absorption in the 2220-2240 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak (M+) in an ESI-negative mode would be expected at m/z 182.01 [M-H]⁻. Key fragmentation would likely involve the loss of CO₂ (44 Da) and HCN (27 Da).
Core Experimental Protocols for Property Determination
For researchers in drug development, rigorously determining these physical properties is non-negotiable. The following sections detail gold-standard methodologies.
Melting Point Determination via Capillary Method
Causality: The melting point is a primary indicator of purity. A sharp melting range (e.g., <1 °C) suggests a highly pure compound, while a broad or depressed range indicates the presence of impurities that disrupt the crystal lattice. The chosen heating rate is a critical parameter; a slow rate near the expected melting point is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry by holding it under a high vacuum for several hours. Grind the crystalline sample into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-20 °C/min) for an initial scout measurement to quickly identify the approximate melting range.
-
Using a fresh sample, heat rapidly to ~20 °C below the scouted melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for precise observation.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). Report this as the melting range.
Caption: Workflow for Capillary Melting Point Determination.
Thermodynamic Aqueous Solubility via Shake-Flask Method (ICH Guideline)
Causality: This method is considered the gold standard because it measures the true equilibrium solubility of a compound, a critical parameter for predicting oral bioavailability. By agitating an excess of the solid compound in water over an extended period (24-72 hours), the system reaches a steady state where the rate of dissolution equals the rate of precipitation. Using a buffer is crucial as the solubility of an ionizable compound like a carboxylic acid is highly pH-dependent. Analysis by a validated, specific method like HPLC prevents interference from potential impurities or degradants.
Protocol:
-
System Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert vial. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.
-
Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours. A 48 or 72-hour time point is recommended to ensure equilibrium has been reached.
-
Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Prepare a standard curve of the compound with known concentrations to ensure accurate quantification.
-
-
Validation: The result is considered valid if the concentrations measured at two consecutive time points (e.g., 24h and 48h) are within acceptable variance (<10%).
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa) Determination via Potentiometric Titration
Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration directly measures this property by monitoring the change in pH as a strong base is added to a solution of the acidic compound. For poorly soluble compounds, a co-solvent system is necessary to dissolve the analyte, and the "apparent pKa" (pKa*) is measured. This value can then be extrapolated back to a fully aqueous environment using methods like the Yasuda-Shedlovsky plot, ensuring the clinical relevance of the data.
Protocol:
-
System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, 10). Use a jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For poorly soluble compounds, a co-solvent like methanol or DMSO mixed with water is used. Sparge the solution with an inert gas (N₂ or Ar) to remove dissolved CO₂, which can interfere with the measurement.
-
Titration:
-
Immerse the calibrated pH electrode and the tip of a calibrated automated burette containing a standardized strong base (e.g., 0.1 M KOH).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH value versus the volume of titrant added.
-
-
Data Analysis:
-
Plot the titration curve (pH vs. volume). The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
-
For higher accuracy, calculate the first derivative of the curve (dpH/dV); the peak of this derivative plot indicates the equivalence point.
-
If a co-solvent was used, repeat the experiment at several different co-solvent ratios and extrapolate to 0% co-solvent to determine the aqueous pKa.
-
Caption: Workflow for Potentiometric pKa Determination.
Relevance in Drug Discovery and Chemical Synthesis
The trifecta of functional groups on this compound makes it a valuable precursor. The difluorophenyl moiety is a common feature in potent and selective enzyme inhibitors and receptor antagonists. For instance, derivatives of 2,6-difluorobenzoic acid are used in the development of RORγt inverse agonists for inflammatory diseases and as agrochemicals.[8][14] The carboxylic acid can be converted into amides, esters, or other functional groups, while the nitrile can be reduced to an amine or hydrolyzed to an amide, providing avenues for extensive library synthesis and structure-activity relationship (SAR) studies.
Safety and Handling
-
Hazard Classification: Irritant.[2]
-
Precautionary Statements: GHS statements indicate that this compound may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[2]
-
Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
References
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Apollo Scientific. (n.d.). This compound. Retrieved from Apollo Scientific.[1]
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Biosynth. (n.d.). 3-cyano-2,4-difluorobenzoic acid. Retrieved from Biosynth.[15]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 3-Cyano-2-fluorobenzoic Acid in Modern Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[3]
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LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid. Retrieved from LookChem.[7]
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Chemsrc. (n.d.). 3-Cyano-4-fluorobenzoic acid | CAS#:171050-06-9. Retrieved from Chemsrc.[16]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from Cheméo.[17]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry.[13]
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ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1) IR Spectrum. Retrieved from ChemicalBook.[18]
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Chemdad. (n.d.). 4-CYANO-2,6-DIFLUOROBENZOIC ACID. Retrieved from Chemdad.[9]
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Sigma-Aldrich. (n.d.). This compound | 1314971-48-6. Retrieved from Sigma-Aldrich.
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PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from PubChem.[19]
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ChemScene. (n.d.). 4-Cyano-2,6-difluorobenzoic acid | 181073-82-5. Retrieved from ChemScene.[5]
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NIST. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from the NIST WebBook.[21]
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PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters.[14]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry.[12]
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AiFChem. (n.d.). 3-Cyano-2,4-difluorobenzoic acid | 177942-39-1. Retrieved from AiFChem.[6]
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Guidechem. (n.d.). 4-cyano-2-fluorobenzoic acid 164149-28-4. Retrieved from Guidechem.[22]
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PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from PubMed Central.[23]
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ECHEMI. (n.d.). Buy 3-AMINO-2,6-DIFLUOROBENZOIC ACID Industrial Grade. Retrieved from ECHEMI.[24]
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ResearchGate. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from ResearchGate.[25]
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Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Retrieved from Cheméo.[10]
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Chemsrc. (n.d.). 2,6-Difluorobenzoic acid | CAS#:385-00-2. Retrieved from Chemsrc.[8]
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A Technical Guide to the Spectral Analysis of 3-Cyano-2,6-difluorobenzoic Acid
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectral characteristics of 3-cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6)[1][2][3]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction: The Structural Significance of this compound
This compound is a highly functionalized aromatic compound. The presence of a carboxylic acid, a nitrile group, and two fluorine atoms on the benzene ring creates a unique electronic environment, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is paramount for verifying its structure and purity. This guide will delve into the expected spectral data, explaining the rationale behind the predicted chemical shifts, absorption frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring NMR spectra for a solid sample like this compound involves dissolving the compound in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). A typical experimental setup would be:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
¹H NMR Spectroscopy: A Look at the Aromatic Protons
The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent aromatic protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-4 | 8.0 - 8.3 | Triplet of doublets (td) | ~8-9 (H-H), ~1-2 (H-F) | Proton para to the cyano group |
| H-5 | 7.4 - 7.7 | Triplet of doublets (td) | ~8-9 (H-H), ~1-2 (H-F) | Proton meta to the cyano group |
| COOH | 13.0 - 14.0 | Broad singlet | - | Carboxylic acid proton |
Rationale behind the predictions: The electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups will deshield the aromatic protons, shifting them downfield. The proton at the 4-position is expected to be the most deshielded due to its position relative to the strongly withdrawing cyano and carboxylic acid groups. The splitting patterns arise from coupling to the adjacent aromatic proton (ortho coupling, ~8-9 Hz) and weaker coupling to the fluorine atoms. The carboxylic acid proton signal is typically broad and far downfield due to hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C=O | 163 - 167 | Carboxylic acid carbon |
| C-F | 158 - 162 (d, ¹JCF ≈ 250-270 Hz) | C2 and C6 carbons |
| C-CN | 135 - 140 | C3 carbon |
| C-H | 130 - 135 | C4 carbon |
| C-H | 115 - 120 | C5 carbon |
| C-COOH | 110 - 115 | C1 carbon |
| C≡N | 114 - 118 | Nitrile carbon |
Rationale behind the predictions: The carboxylic acid carbonyl carbon is the most deshielded. The carbons directly bonded to fluorine (C2 and C6) will appear as doublets with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will have their chemical shifts influenced by the various substituents. The chemical shifts are estimated based on data for similar substituted benzoic acids[4][5].
¹⁹F NMR Spectroscopy: Probing the Fluorine Environments
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| F | -110 to -115 | Multiplet | - | F2 and F6 |
Rationale behind the predictions: The chemical shift is in the typical range for aryl fluorides. The signal will likely appear as a multiplet due to coupling with the aromatic protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for identifying the key functional groups present in this compound.
Experimental Protocol: IR Data Acquisition
A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| 2230 - 2210 (sharp, medium) | C≡N stretch | Nitrile |
| 1720 - 1680 (strong) | C=O stretch | Carboxylic acid |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1320 - 1210 | C-O stretch | Carboxylic acid |
| 1200 - 1000 | C-F stretch | Aryl fluoride |
Rationale behind the predictions: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid[6][7]. The C≡N stretch is a sharp and diagnostically useful peak[8]. The C=O stretch of the carboxylic acid is typically a very strong absorption. The C-F stretches will also be present in the fingerprint region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Spectra are typically acquired in both positive and negative ion modes.
Predicted Mass Spectrum
-
Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 182.0. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 184.0.
-
Key Fragmentation: The fragmentation of benzoic acid derivatives is well-documented[9][10]. Key predicted fragmentation pathways for this compound are outlined below.
| m/z (charge) | Proposed Fragment |
| 183 (M⁺˙) | Molecular ion |
| 166 | [M - OH]⁺ |
| 138 | [M - COOH]⁺ |
| 111 | [C₆H₂F₂]⁺ |
Visualization of Key Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of this compound.
Conclusion
The spectral data for this compound can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry, and by comparison with structurally related molecules. This guide provides a comprehensive framework for the interpretation of the expected spectra, which is crucial for the confirmation of its synthesis and for its application in further research and development.
References
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An In-depth Technical Guide to the Solubility of 3-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
3-Cyano-2,6-difluorobenzoic acid is a synthetic intermediate of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its physicochemical properties, among which solubility is a critical parameter influencing reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages theoretical principles and predictive insights to forecast its solubility behavior. Furthermore, it outlines a detailed, field-proven experimental workflow for the empirical determination of its solubility in various solvent systems, empowering researchers to generate the precise data required for their applications.
Introduction: The Significance of Solubility in the Application of this compound
This compound belongs to a class of highly functionalized aromatic compounds. The presence of electron-withdrawing fluorine and cyano groups, combined with the acidic carboxyl moiety, creates a molecule with unique electronic and steric properties. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. For instance, fluorinated benzoic acids are known intermediates in the development of anti-inflammatory drugs and agrochemicals, where fluorine substitution can enhance metabolic stability and binding affinity. The cyano group, a versatile functional handle, can be transformed into various other functionalities, further expanding its synthetic utility.
A thorough understanding of the solubility of this compound is paramount for its effective application. In drug discovery, solubility directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For synthetic chemists, knowledge of solubility is crucial for designing efficient reaction and purification protocols, such as crystallization. This guide will, therefore, equip the research and drug development professional with the foundational knowledge and practical methodologies to navigate the solubility challenges and opportunities presented by this compound.
Theoretical & Predictive Solubility Profile
The molecular structure of this compound—a rigid aromatic ring substituted with a polar carboxylic acid group, a polar cyano group, and two strongly electronegative fluorine atoms—suggests a complex solubility profile. The interplay of these functional groups dictates the compound's interactions with various solvents.
2.1. Factors Influencing Solubility
-
Polarity: The carboxylic acid and cyano groups introduce significant polarity and the capacity for hydrogen bonding. The fluorine atoms, while highly electronegative, contribute less to hydrogen bonding and more to creating a molecule with a significant dipole moment.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). The nitrogen of the cyano group can act as a hydrogen bond acceptor.
-
Lipophilicity: The benzene ring provides a hydrophobic core. The two fluorine atoms will increase the lipophilicity of the molecule.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in a solid state. The potential for strong intermolecular interactions (like hydrogen bonding) in the solid state could lead to a high lattice energy and consequently lower solubility.
2.2. Predicted Solubility in Various Solvent Classes
In the absence of direct experimental data, we can predict the solubility of this compound based on the principle of "like dissolves like" and the anticipated intermolecular forces.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can ionize in water and form strong hydrogen bonds with protic solvents. The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid proton. They are generally excellent solvents for a wide range of organic compounds. |
| Nonpolar | Hexanes, Toluene | Low | The significant polarity of this compound makes it unlikely to be well-solvated by nonpolar solvents, which primarily interact through weaker van der Waals forces. |
| Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have intermediate polarity and can act as hydrogen bond acceptors. Some solubility is expected, but likely less than in more polar aprotic solvents. |
2.3. The Critical Influence of pH on Aqueous Solubility
For ionizable compounds like this compound, pH is a dominant factor in determining aqueous solubility. The carboxylic acid group can exist in its neutral (protonated) form or its anionic (deprotonated) carboxylate form, with the equilibrium dictated by the solution's pH and the compound's pKa.
The Henderson-Hasselbalch equation governs this relationship: pH = pKa + log([A⁻]/[HA])
Where [HA] is the concentration of the neutral acid and [A⁻] is the concentration of the conjugate base (carboxylate).
-
At pH << pKa: The compound will be predominantly in its neutral, less polar form, leading to lower aqueous solubility.
-
At pH >> pKa: The compound will be primarily in its ionized, highly polar carboxylate form, resulting in significantly higher aqueous solubility.[1]
This pH-dependent solubility is a critical consideration in designing oral drug formulations and in developing aqueous-based reaction or purification methods.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published data, empirical determination of solubility is essential. The following section provides a robust, step-by-step protocol for this purpose. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated pH meter (for aqueous solubility)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
3.2. Experimental Workflow: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Step-by-Step Protocol:
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or acetonitrile).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration. This is crucial for the final quantification.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume of the desired solvent. For aqueous solubility, use buffers of different pH values.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC under the same conditions used for the calibration standards.
-
-
Calculation:
-
Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.
-
Applications in Drug Development and Synthesis
A comprehensive understanding of the solubility of this compound is directly applicable to several key areas:
-
Reaction Optimization: Choosing a solvent in which the starting materials are sufficiently soluble can significantly improve reaction rates and yields.
-
Crystallization and Purification: Solubility data at different temperatures is essential for developing effective crystallization protocols for purification.
-
Pre-formulation Studies: For drug development, aqueous solubility data at various pH values is a critical input for assessing the feasibility of oral formulations and for selecting appropriate excipients.
-
In Vitro Assays: In biological screening, knowing the solubility in assay buffers (like DMSO/aqueous mixtures) is crucial to avoid compound precipitation and false-negative results.
Conclusion
References
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- Boobier, S., et al. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
- Bergström, C. A., et al. (2014). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 31(12), 3403-3414.
- Avdeef, A. (2012).
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. (2020). PubMed. Retrieved from [Link]
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]
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Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. (2019). PubMed. Retrieved from [Link]
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Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. Retrieved from [Link]
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Why Is Benzoic Acid Slightly Soluble In Water?. (2022). Sciencing. Retrieved from [Link]
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3-Cyano-2,6-difluorobenzoic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-Cyano-2,6-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
This compound (CAS No. 1314971-48-6) is a highly functionalized aromatic carboxylic acid.[1] Its unique structure, featuring a nitrile group and two fluorine atoms ortho to the carboxylic acid, makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxyl group, rendering it a key intermediate in the synthesis of complex molecular architectures, including novel pharmaceuticals.[2][3]
However, the same features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established chemical safety principles and data from structurally related compounds.
Section 1: Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed by examining its chemical structure and referencing data from analogous compounds, such as 2,6-difluorobenzoic acid and other cyanobenzoic acid derivatives.
1.1 GHS Classification (Inferred)
Based on data from similar compounds, this compound should be treated as a hazardous substance.[4][5][6] The likely GHS classifications are:
-
Skin Irritation (Category 2): Causes skin irritation.[4][6][7]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[4][6][7][8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[6][8]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. Some closely related cyano-fluoro-benzoic acids are classified as acutely toxic (Category 3), indicating a high degree of caution is warranted.[5]
Signal Word: Warning or Danger , depending on the acute toxicity assessment.[4][5]
Hazard Statements (H-phrases):
-
H335: May cause respiratory irritation.[6]
-
Potential: H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[5]
1.2 Physicochemical and Reactivity Hazards
-
Appearance: Typically a white to off-white or brown solid powder.[8]
-
Reactivity: The compound is generally stable under normal laboratory conditions.[4] However, it is incompatible with strong oxidizing agents and strong bases.[9]
-
Thermal Decomposition: Upon heating to decomposition, it may release hazardous and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and nitrogen oxides (NOx).[9][10][11] The formation of highly toxic hydrogen cyanide (HCN) gas is also a possibility due to the nitrile group.
Quantitative Data Summary
| Property | Value / Information | Source Analogue |
| Molecular Formula | C₈H₃F₂NO₂ | |
| Molecular Weight | 183.11 g/mol | [5] |
| Melting Point | 156 - 160 °C (for 2,6-difluorobenzoic acid) | [8][12] |
| Boiling Point | No data available | |
| Solubility | Soluble in methanol. Water solubility is likely. | [2] |
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes the most effective measures.
Caption: Hierarchy of Controls applied to handling solid chemical hazards.
2.1 Engineering Controls (Primary Barrier)
The most critical step in safe handling is to minimize exposure through physical barriers.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to control the inhalation of dust or potential vapors.[4][5] Ensure the fume hood has adequate airflow.
-
Containment: For procedures involving larger quantities or with a high potential for aerosolization, consider using a glovebox.
2.2 Administrative Controls (Procedural Rules)
-
Designated Areas: Designate specific areas within the laboratory for handling this compound.
-
Training: Ensure all personnel are thoroughly trained on the specific hazards and handling procedures outlined in the Safety Data Sheet (SDS) and this guide.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
2.3 Personal Protective Equipment (PPE)
PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN166 (EU) standards.[5][11] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[5]
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[5][6] Use proper glove removal technique to avoid skin contact.[5]
-
Lab Coat: A full-sleeved laboratory coat is mandatory. Consider a chemically resistant apron for larger quantities.
-
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator may be necessary.[5]
Section 3: Standard Operating Procedures (SOPs)
Adherence to detailed protocols is essential for safety and experimental reproducibility.
3.1 Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize dust generation and personnel exposure.
Caption: Workflow for safely weighing a solid chemical reagent.
Step-by-Step Methodology:
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is on and functioning correctly.
-
Workspace Decontamination: Wipe down the surface of the analytical balance and the fume hood workspace with an appropriate solvent (e.g., 70% ethanol) to remove any contaminants.
-
Tare Vessel: Place a clean weigh boat or appropriate glassware on the balance and tare the mass.
-
Aliquot Compound: Carefully open the container of this compound. Using a clean spatula, gently transfer the desired amount of the solid to the tared vessel. Avoid any sudden movements that could create dust. Close the primary container immediately after transfer.
-
Dissolution: If preparing a solution, carefully add the solvent to the vessel containing the weighed solid. Add the solvent slowly down the side of the container to avoid splashing.
-
Cleanup: Once the transfer is complete, decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and any contaminated wipes into a designated solid chemical waste container.
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.
Section 4: Storage, Spills, and Waste Disposal
4.1 Chemical Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
4.2 Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4][8] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[10]
4.3 Spill Management
-
Small Spills (Solid):
-
Evacuate non-essential personnel.
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding dust formation.[5]
-
Place the material into a suitable, labeled container for disposal.[5]
-
Clean the spill area with a wet cloth or paper towels and place them in the waste container.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
4.4 Waste Disposal
-
Dispose of unused material and contaminated items in accordance with all local, state, and federal regulations.[4][5]
-
Do not allow the chemical to enter drains or waterways.[4][5]
-
All waste must be collected by a licensed professional waste disposal service.[5]
Conclusion
This compound is a valuable reagent with significant potential in research and development. Its safe use is predicated on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By prioritizing engineering controls, adhering to established procedures, and consistently using appropriate personal protective equipment, researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
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- Chemsrc. (2025). 2,6-Difluorobenzoic acid | CAS#:385-00-2.
- Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-Cyano-2,3-difluorobenzoic acid.
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-Cyanobenzoic acid.
-
PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]
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- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-6-fluorobenzoic acid.
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PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
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- PubChemLite. (n.d.). 3-cyano-6-fluoro-2-methoxybenzoic acid (C9H6FNO3).
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- Guidechem. (n.d.). How is 3-Cyano-2,4-difluorobenzoic acid synthesized?.
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ZORA (Zurich Open Repository and Archive). (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-Cyano-2,6-difluorobenzoic acid
Authored by: A Senior Application Scientist
Abstract
3-Cyano-2,6-difluorobenzoic acid is a key building block in the development of novel pharmaceuticals and advanced materials. Its unique electronic and structural properties, conferred by the electron-withdrawing cyano and fluoro groups, make it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of a robust and well-substantiated synthetic pathway to this compound, designed for researchers and professionals in organic synthesis and drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Fluorinated Aromatics
The incorporation of fluorine into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated aromatic compounds are of paramount importance in medicinal chemistry. The target molecule, this compound, combines the benefits of difluorination with the versatile reactivity of both a nitrile and a carboxylic acid, making it a highly sought-after precursor for a range of applications.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to this compound suggests a disconnection strategy that leverages readily available starting materials. The primary challenge lies in the regioselective introduction of the cyano and carboxyl groups onto the 2,6-difluorinated scaffold. A plausible strategy involves the functionalization of a pre-existing 2,6-difluorobenzene derivative. One of the most reliable and scalable approaches begins with the hydrolysis of a nitrile precursor, namely 3-bromo-2,4-difluorobenzonitrile, which can be synthesized from a corresponding aniline.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway: From 2,6-Difluorobenzonitrile
This synthetic route commences with the commercially available 2,6-difluorobenzonitrile, proceeding through a nitration, reduction, and subsequent Sandmeyer reaction to introduce the cyano group, followed by hydrolysis to yield the final product.
Workflow Overview
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-2,6-difluorobenzonitrile
-
Principle: Electrophilic aromatic substitution (nitration) on the 2,6-difluorobenzonitrile ring. The strong electron-withdrawing nature of the fluoro and cyano groups deactivates the ring, necessitating harsh reaction conditions.
-
Protocol:
-
To a stirred solution of fuming nitric acid (50 mL) at 0 °C, cautiously add concentrated sulfuric acid (100 mL).
-
Slowly add 2,6-difluorobenzonitrile (20 g, 0.144 mol) to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, warm the reaction mixture to 60 °C and maintain for 4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice (500 g).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 3-Nitro-2,6-difluorobenzonitrile.
-
Step 2: Synthesis of 3-Amino-2,6-difluorobenzonitrile
-
Principle: Reduction of the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.[2]
-
Protocol (using SnCl₂):
-
To a stirred suspension of 3-Nitro-2,6-difluorobenzonitrile (25 g, 0.136 mol) in ethanol (250 mL), add a solution of tin(II) chloride dihydrate (153 g, 0.679 mol) in concentrated hydrochloric acid (100 mL).
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture and neutralize with a 40% aqueous sodium hydroxide solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-2,6-difluorobenzonitrile.
-
Step 3: Synthesis of 3-Cyano-2,6-difluorobenzonitrile
-
Principle: The Sandmeyer reaction, a well-established method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[2][3]
-
Protocol:
-
Dissolve 3-Amino-2,6-difluorobenzonitrile (15.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL), keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (6.0 g, 0.122 mol) in water (100 mL) and heat to 60 °C.
-
Add the cold diazonium salt solution dropwise to the hot copper cyanide solution. Effervescence will be observed.
-
After the addition is complete, heat the mixture at 80 °C for 1 hour.
-
Cool the mixture, and extract the product with toluene (3 x 150 mL).
-
Wash the combined organic layers with aqueous sodium hydroxide and then with water, dry over magnesium sulfate, and remove the solvent under vacuum to give crude 3-Cyano-2,6-difluorobenzonitrile, which can be purified by column chromatography or recrystallization.
-
Step 4: Synthesis of this compound
-
Principle: Hydrolysis of the nitrile group to a carboxylic acid under basic conditions.[4]
-
Protocol:
-
To a solution of 3-Cyano-2,6-difluorobenzonitrile (16.4 g, 0.1 mol) in ethanol (100 mL), add a 20% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture at reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water (100 mL) and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried in a vacuum oven to yield this compound.
-
Data Summary and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹⁹F NMR Signals (δ, ppm) |
| 3-Nitro-2,6-difluorobenzonitrile | C₇H₂F₂N₂O₂ | 184.09 | Aromatic protons in the range of 7.5-8.5 | Two distinct fluorine signals |
| 3-Amino-2,6-difluorobenzonitrile | C₇H₄F₂N₂ | 154.12 | Aromatic protons (6.5-7.5), broad singlet for -NH₂ | Two distinct fluorine signals |
| 3-Cyano-2,6-difluorobenzonitrile | C₈H₂F₂N₂ | 164.11 | Aromatic protons in the range of 7.0-8.0 | Two distinct fluorine signals |
| This compound | C₈H₃F₂NO₂ | 183.11 | Aromatic protons (7.0-8.0), broad singlet for -COOH (>10 ppm) | Two distinct fluorine signals |
Safety and Handling
This synthesis involves the use of hazardous materials, including corrosive acids, toxic cyanides, and flammable solvents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling sodium nitrite and cyanide salts, as they are highly toxic.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging established and well-understood chemical transformations, this protocol offers a clear and logical approach for researchers in the fields of organic synthesis and medicinal chemistry. The successful synthesis and characterization of this valuable building block will undoubtedly facilitate the development of next-generation pharmaceuticals and functional materials.
References
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
- Chen, Z., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 412-413.
- Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
- Bhattacharya, S. (2020). Chapter 1: A General Overview of Cyanation Reactions.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
ResearchGate. (n.d.). Difluorocarbene-Based Cyanation of Aryl Iodides. Retrieved from [Link]
-
MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from [Link]
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SciELO. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
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- 3. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Cyano-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the procurement, synthesis, quality control, and applications of this versatile compound, grounding technical information in practical, field-proven insights.
Introduction: The Strategic Importance of Fluorinated Moieties in Drug Design
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity. This compound, with its unique substitution pattern, offers a trifecta of functionalities: a carboxylic acid for amide coupling and other derivatizations, a nitrile group that can act as a hydrogen bond acceptor or be transformed into other functional groups, and two fluorine atoms that modulate the electronic properties and conformation of the molecule. This strategic combination makes it a valuable starting material for the synthesis of novel therapeutic agents.
Sourcing and Procurement of this compound
The availability and quality of starting materials are critical for any research and development program. This compound is available from a number of suppliers, primarily for research and development purposes.
Leading Suppliers and Indicative Pricing
For laboratory-scale quantities, several reputable chemical suppliers list this compound in their catalogs. Pricing can vary based on purity and quantity. Below is a comparative table of suppliers for research-grade material.
| Supplier | Product Code/CAS No. | Purity | Quantity | Indicative Price (USD) |
| Apollo Scientific | MFCD09907851 | ≥95% | 500mg | ~$480 |
| 1g | ~$770 | |||
| Matrix Scientific | 1314971-48-6 | Not specified | 500mg | ~$676 |
| 1g | ~$917 | |||
| Key Organics / BIONET | KEY428412403 | Not specified | Inquire | Inquire |
Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for the latest pricing and availability, including for bulk quantities.
For larger, industrial-grade quantities, it is advisable to contact manufacturers directly or utilize chemical sourcing platforms to obtain quotes for custom synthesis.
Synthesis of this compound: A Plausible Synthetic Route
Proposed Synthetic Pathway
A logical approach would start from a commercially available difluoroaniline derivative. The following diagram outlines a potential synthetic workflow.
Caption: Plausible synthetic routes to this compound.
Key Experimental Considerations
-
Directed Ortho-metalation: The fluorine atoms in 2,6-difluoroaniline can direct lithiation to the 3-position. The choice of the protecting group on the aniline is crucial to prevent side reactions.
-
Sandmeyer Reaction: This classic reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] Careful control of temperature is essential to avoid decomposition of the diazonium salt.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile to the carboxylic acid, which can typically be achieved under acidic or basic conditions.
Quality Control and Characterization
Ensuring the purity and identity of this compound is paramount for its use in drug discovery and development. A combination of analytical techniques should be employed for comprehensive quality control.
Certificate of Analysis (CoA)
A Certificate of Analysis from the supplier is the first point of reference for quality. While a specific CoA for this compound is not publicly available, a typical CoA for a similar aromatic carboxylic acid would include the following information:
| Parameter | Specification | Typical Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | As per ICH guidelines | Complies | GC-HS |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) as a modifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, complex splitting patterns (doublets of doublets or triplets) are anticipated.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. The nitrile and carboxylic acid carbons will have distinct chemical shifts in the downfield region.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2230 cm⁻¹).
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive building block for the synthesis of a variety of pharmacologically active compounds.
Role as a Key Intermediate
This compound can serve as a starting material for the synthesis of more complex molecules through reactions involving its carboxylic acid and nitrile functionalities. The presence of the difluoro substitution pattern can enhance the biological activity and pharmacokinetic properties of the final drug candidate.
Example Application: RORC2 Inverse Agonists
While direct use of this compound in a marketed drug is not readily documented, a closely related analog, 3-cyanobenzamide, has been incorporated into a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2).[2] RORC2 is a promising therapeutic target for autoimmune diseases. This highlights the potential of the cyanobenzoic acid scaffold in the development of novel therapeutics.
The following diagram illustrates the general workflow of utilizing a building block like this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing a key building block.
Safety and Handling
This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups and the presence of fluorine atoms provide chemists with a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its sourcing, synthesis, and characterization is essential for its effective utilization in research and development.
References
- Google Patents.
- Google Patents. Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
-
PubMed. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. [Link]
-
PubMed. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. [Link]
Sources
- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 2. Discovery of 3-Cyano- N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1 H-pyrrolo[2,3- b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
The Reactivity of the Cyano Group in 3-Cyano-2,6-difluorobenzoic Acid: A Guide for Advanced Synthesis
An In-Depth Technical Guide:
Abstract
3-Cyano-2,6-difluorobenzoic acid is a valuable synthetic intermediate in pharmaceutical and materials science, distinguished by a unique substitution pattern that imparts a complex and nuanced reactivity to its cyano group. This guide provides an in-depth analysis of the chemical behavior of this functional group, governed by the powerful interplay of electronic activation and profound steric hindrance. We will explore the primary transformation pathways—hydrolysis, reduction, and cycloaddition—offering not just procedural details but also the underlying mechanistic principles and strategic considerations essential for researchers in drug development and chemical synthesis.
The Unique Chemical Environment: Electronic Activation vs. Steric Shielding
The reactivity of the cyano group in this compound is not straightforward. It is dictated by a compelling push-and-pull of competing electronic and steric factors originating from its ortho-substituents: two fluorine atoms and a carboxylic acid group.
-
Electronic Effects: The benzene ring is rendered significantly electron-deficient by the potent inductive-withdrawing effects (-I) of three substituents: the two fluorine atoms, the cyano group itself, and the carboxylic acid. Fluorine's high electronegativity, in particular, dramatically increases the electrophilicity of the nitrile carbon, making it a prime target for nucleophilic attack[1]. This electronic activation is a key driver for many of the reactions discussed herein.
-
Steric Hindrance: Conversely, the cyano group is sterically encumbered. Flanked by a fluorine atom and a bulky carboxylic acid group at the ortho positions, its access to incoming reagents is physically restricted. This "ortho effect" is a well-documented phenomenon in substituted benzoic acids, often forcing substituents out of the plane of the aromatic ring and impeding the approach of reactants[2][3]. This steric shielding is the primary antagonist to the electronic activation, often necessitating more forcing reaction conditions to achieve desired transformations.
This inherent tension between activation and hindrance is the central theme governing the synthetic utility of this molecule.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Interplay of electronic and steric effects in the title molecule.
Hydrolysis: Pathway to Amides and Carboxylic Acids
The hydrolysis of the cyano group is a fundamental transformation, proceeding through an amide intermediate to ultimately yield a carboxylic acid. This can be achieved under either acidic or basic conditions, with the choice of catalyst influencing the reaction mechanism and outcome.[4][5][6]
Mechanistic Considerations
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][6] The subsequent tautomerization of the resulting imidic acid intermediate yields the corresponding amide. Further hydrolysis of the amide under forcing acidic conditions leads to the tricarboxylic acid derivative.
dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, splines=true, overlap=false]; node [shape=none, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4][5] This forms a negatively charged intermediate that is protonated by water to give the imidic acid, which then tautomerizes to the amide. Saponification of the resulting amide under basic conditions gives the carboxylate salt, which requires an acidic workup to yield the final carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis to 3-Carboxy-2,6-difluorobenzamide
This protocol details the selective hydrolysis to the amide intermediate, a valuable synthetic step. Complete hydrolysis to the tricarboxylic acid would require significantly harsher conditions (e.g., prolonged heating).
Objective: To convert the cyano group of this compound into a primary amide group.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separation funnel.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.83 g (10 mmol) of this compound in 20 mL of deionized water containing 0.80 g (20 mmol) of NaOH. Stir until a clear solution is obtained.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 5 mL of 30% hydrogen peroxide dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench any unreacted peroxide by the slow addition of a saturated sodium sulfite solution until a test with starch-iodide paper is negative.
-
Acidification & Isolation: Acidify the cooled solution to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate of 3-Carboxy-2,6-difluorobenzamide should form.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water (10 mL each).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Outcome: A white to off-white solid. The yield can be optimized by adjusting reaction time and temperature, but steric hindrance may prevent quantitative conversion.
Reduction: Synthesis of 3-(Aminomethyl)-2,6-difluorobenzoic Acid
The reduction of the cyano group to a primary amine is a cornerstone transformation in drug discovery, introducing a basic moiety that can be crucial for biological activity. Powerful hydride reagents or catalytic hydrogenation are typically employed for this purpose.[7][8]
Causality in Reagent Selection
The choice of reducing agent is critical due to the presence of the carboxylic acid group, which is also susceptible to reduction.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent that will readily reduce both the nitrile and the carboxylic acid.[4][5][6] While effective for the nitrile reduction, it would lead to the corresponding amino alcohol, which may not be the desired product.
-
Borane (BH₃•THF): Borane complexes are generally more selective for carboxylic acids over nitriles, but selectivity can be substrate-dependent.
-
Catalytic Hydrogenation: This method, often using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under hydrogen pressure, can be an effective method for reducing nitriles.[7] It offers a milder alternative to metal hydrides and can sometimes show selectivity. However, catalyst poisoning and the need for specialized pressure equipment can be drawbacks.
For selective reduction of the cyano group while preserving the carboxylic acid, a protection-deprotection strategy is often the most reliable approach.
Experimental Protocol: Reduction via Catalytic Hydrogenation
This protocol assumes the use of a suitable hydrogenation apparatus.
Objective: To selectively reduce the cyano group to a primary amine.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Raney Nickel (50% slurry in water, catalyst)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 0.2 g) with three portions of anhydrous methanol to remove water.
-
Reactor Charging: To the pressure vessel of the hydrogenation apparatus, add 1.83 g (10 mmol) of this compound and 50 mL of anhydrous methanol. Carefully add the washed Raney Nickel catalyst.
-
Hydrogenation: Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with methanol or water at all times and dispose of it properly.
-
Isolation: Remove the methanol from the filtrate under reduced pressure to yield the crude product, 3-(Aminomethyl)-2,6-difluorobenzoic acid, which can be further purified by recrystallization.
dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} /dot Caption: Experimental workflow for the catalytic hydrogenation of the cyano group.
Cycloaddition Reactions: Advanced Synthetic Applications
While less common than hydrolysis or reduction, the cyano group can participate in cycloaddition reactions, providing pathways to complex heterocyclic structures. The high electrophilicity of the nitrile in this compound is advantageous, but the severe steric hindrance presents a significant kinetic barrier.
-
[2+2+2] Cycloadditions: Transition-metal catalysts (e.g., Co, Ni) can mediate the cycloaddition of nitriles with two molecules of an alkyne to form highly substituted pyridines.[9] For this substrate, the reaction would likely require a highly active catalyst and forcing conditions to overcome the steric blockade.
-
1,3-Dipolar Cycloadditions: The nitrile can be converted into a nitrile oxide intermediate, which is a 1,3-dipole.[10] This reactive species can then undergo cycloaddition with dipolarophiles like alkenes or alkynes to form five-membered heterocycles such as isoxazolines or isoxazoles.[11] This two-step approach may be more feasible as the formation of the linear nitrile oxide could temporarily alleviate the steric issue.
These advanced methods are highly substrate-dependent and would require significant empirical optimization for this specific molecule.
Summary of Reactivity and Yields
The following table summarizes the primary transformations and provides a qualitative assessment of the factors influencing their success.
| Transformation | Product Functional Group | Key Reagents | Activating Factor | Hindering Factor | Expected Yield |
| Hydrolysis | Amide (-CONH₂) | H₂O₂, NaOH | High Nitrile Electrophilicity | Steric Hindrance | Moderate to Good |
| Reduction | Primary Amine (-CH₂NH₂) | H₂/Raney Ni | High Nitrile Electrophilicity | Steric Hindrance | Moderate |
| [2+2+2] Cycloaddition | Substituted Pyridine | Alkynes, Co-catalyst | High Nitrile Electrophilicity | Severe Steric Hindrance | Low to Moderate |
| 1,3-Dipolar Cycloaddition | Isoxazole | (via Nitrile Oxide) + Alkyne | High Nitrile Electrophilicity | Steric Hindrance | Substrate Dependent |
Conclusion
The cyano group of this compound exists in a state of heightened electronic activation, making it a potent electrophile. However, its synthetic utility is tempered by significant steric hindrance from its ortho neighbors. Standard transformations such as hydrolysis and reduction are feasible but may require more robust conditions than for unhindered analogs. Advanced applications like cycloadditions remain challenging yet mechanistically plausible. A thorough understanding of this electronic-steric dichotomy is paramount for any scientist aiming to successfully employ this versatile building block in the design and synthesis of novel chemical entities.
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LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts. [Link]
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-
PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. [Link]
-
ScienceDirect. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved January 20, 2026, from [Link]
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-
PubMed. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. [Link]
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-
ResearchGate. (1974). Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonylation, Carboxylation, and Related Reactions: A Guide to Functional Group Preparations. [Link]
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]
-
PubMed Central. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 20, 2026, from [Link]
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-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 20, 2026, from [Link]
-
NATIONAL ANALYTICAL CORPORATION. (n.d.). 3-Amino-2,6-difluorobenzoic acid 95%. Retrieved January 20, 2026, from [Link]
-
YouTube. (2019, January 3). cycloadditions with nitrile oxides. [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
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ACS Publications. (2026, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]
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3-Cyano-2,6-difluorobenzoic Acid: A Strategic Intermediate for Advanced Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding the Molecular Advantage
3-Cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6) is a highly functionalized aromatic compound whose utility is derived from the specific arrangement of its substituents.[1][2] The electron-withdrawing properties of the two fluorine atoms and the cyano group profoundly influence the reactivity of the entire molecule. This electronic architecture enhances the acidity of the carboxylic acid, activates the benzene ring for certain reactions, and provides multiple, distinct points for synthetic modification. Its analogues, such as 2,6-difluorobenzoic acid, are recognized as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials due to the enhanced reactivity and solubility imparted by the fluorine atoms.[3][4]
Key Structural Features and Their Implications:
-
Carboxylic Acid Group: Serves as a primary handle for amide bond formation, esterification, and reduction.
-
Cyano (Nitrile) Group: Can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
-
Difluorinated Phenyl Ring: The fluorine atoms increase the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This is a key feature that distinguishes it from less fluorinated analogues.
Synthesis and Purification: A Protocol Built on Reliability
A robust and reproducible synthesis is the foundation for any successful multi-step synthetic campaign. The preparation of this compound is commonly achieved through a Sandmeyer reaction, a classic and reliable method for introducing a cyano group onto an aromatic ring.
A Validated Synthetic Workflow
The synthesis begins with the diazotization of an amino-substituted precursor, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.
Caption: A typical synthetic route to this compound.
Detailed Experimental Protocol:
-
Diazotization: 3-Amino-2,6-difluorobenzoic acid is suspended in a mixture of hydrochloric acid and water and cooled to a temperature between 0 and 5 °C. An aqueous solution of sodium nitrite is then added dropwise, ensuring the temperature is maintained to prevent the decomposition of the resulting diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The reaction is often exothermic and accompanied by the evolution of nitrogen gas.
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified to precipitate the crude product. The solid is collected by filtration, washed, and dried.
-
Purification: For most applications, the crude product requires purification. Recrystallization from a suitable solvent, such as an ethanol/water mixture, is typically employed to obtain the final product in high purity.
Quality Control and Characterization
Ensuring the identity and purity of the synthesized intermediate is critical. A combination of spectroscopic and physical methods should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Reveals the presence and integration of the aromatic protons. |
| ¹³C NMR | Structural Confirmation | Confirms the presence of all unique carbon atoms, including the carboxylic acid, nitrile, and aromatic carbons. |
| ¹⁹F NMR | Structural Confirmation | Shows a characteristic signal for the fluorine atoms, confirming their presence and chemical environment. |
| IR Spectroscopy | Functional Group Analysis | Displays characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O, and the C≡N of the nitrile group.[5] |
| Mass Spectrometry | Molecular Weight Determination | Provides the molecular weight of the compound, confirming its elemental composition.[6] |
| Melting Point | Purity Assessment | A sharp and consistent melting point is indicative of high purity. |
Chemical Reactivity: A Triumvirate of Functionality
The synthetic power of this compound lies in the differential reactivity of its three key functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is electron-deficient due to the presence of the fluorine, cyano, and carboxylic acid groups. This makes it highly susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the fluorine atoms.[7][8][9] This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][9] The electron-withdrawing groups at the ortho and para positions are crucial for stabilizing this intermediate.[8]
Caption: The addition-elimination mechanism of SNAr.
Carboxylic Acid Transformations
The carboxylic acid group is a versatile handle for a variety of chemical modifications. Standard derivatizations include:
-
Amide Formation: This is arguably one of the most important reactions of this intermediate, especially in drug discovery. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or by using peptide coupling reagents) and reacted with a wide range of amines to form amides.
-
Esterification: Reaction with alcohols under acidic conditions provides the corresponding esters, which can be useful as protecting groups or to modify the solubility of the molecule.
Nitrile Group Chemistry
The cyano group also offers several avenues for synthetic elaboration:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide or further to a dicarboxylic acid, providing access to a different substitution pattern.
-
Reduction: The nitrile can be reduced to a primary amine, which can then be used in subsequent synthetic steps.
Applications in Drug Discovery and Beyond
The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research and development.
Medicinal Chemistry
The 2,6-difluorophenyl moiety is a common structural motif in many modern pharmaceuticals. The fluorine atoms can improve metabolic stability, increase binding affinity to biological targets, and modulate the pKa of nearby functional groups. This intermediate is particularly useful in the synthesis of kinase inhibitors and other targeted therapies. The incorporation of fluorine-containing groups is a widespread strategy in drug discovery to fine-tune the physicochemical properties of lead compounds.[10]
Agrochemicals
Similar to its applications in pharmaceuticals, this intermediate is also used in the development of new pesticides and herbicides. The presence of the fluorinated ring can enhance the biological activity and selectivity of these compounds.
Materials Science
Derivatives of this compound are also being explored for applications in materials science. The polar and electron-deficient nature of the aromatic ring can be exploited in the design of novel polymers, liquid crystals, and other advanced materials with specific electronic and optical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile chemical intermediate. Its unique combination of three distinct functional groups, all influenced by the strong electron-withdrawing nature of the fluorine atoms, provides chemists with a wide range of synthetic possibilities. A thorough understanding of its synthesis, reactivity, and handling is key to leveraging its full potential in the design and creation of novel molecules for a wide array of applications, from life-saving medicines to advanced materials.
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Chemistry LibreTexts. Nucleophilic Aromatic Substitution.[Link]
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PubChem. 2,6-Difluorobenzoic acid.[Link]
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Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID.[Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Quinoline Derivatives Utilizing 3-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel, highly functionalized quinoline derivatives, commencing from the versatile starting material, 3-Cyano-2,6-difluorobenzoic acid. Quinolines are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The strategic incorporation of fluorine and cyano moieties into the quinoline core can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a pathway to new chemical entities with enhanced efficacy and metabolic stability.[3] This document outlines a proposed multi-step synthetic route, grounded in established chemical principles, and provides detailed, field-proven protocols for each transformation. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.
Introduction: The Enduring Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1][4] From the historic antimalarial quinine to modern fluoroquinolone antibiotics and anticancer agents, the versatility of the quinoline core is well-documented.[2] The ability to introduce a variety of substituents onto the bicyclic system allows for the fine-tuning of biological activity. Fluorine substitution, in particular, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The starting material, this compound, offers a unique combination of reactive handles and fluorine substitution, making it an attractive precursor for novel quinoline-based drug candidates.
Proposed Synthetic Strategy: A Multi-Step Approach to Novel Quinolines
Given the structure of this compound, a direct cyclization to a quinoline is not feasible using standard named reactions. Therefore, a multi-step synthetic pathway is proposed. The core of this strategy involves the transformation of the benzoic acid into a suitable aniline precursor, which can then undergo a classical quinoline synthesis, such as the Gould-Jacobs reaction.[5] This approach allows for the systematic construction of the quinoline ring system while preserving the key cyano and fluoro substituents.
The proposed overall workflow is depicted below:
Sources
Introduction: The Strategic Importance of a Fluorinated Building Block
An Application Guide to 3-Cyano-2,6-difluorobenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. This compound has emerged as a particularly valuable reagent and building block in medicinal chemistry. Its utility is derived from a unique combination of structural features: two fluorine atoms, a cyano group, and a carboxylic acid moiety, all positioned on a benzene ring. This specific arrangement provides chemists with a powerful tool to modulate the physicochemical and pharmacological properties of target molecules.
The electron-withdrawing nature of the fluorine atoms and the cyano group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1] In a biological context, fluorine can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or dipole interactions, and increase cell membrane permeability.[2] The cyano group is a versatile functional handle and a known pharmacophore in various enzyme inhibitors.[3][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, and offers detailed protocols for its practical use in the laboratory.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Key Properties
| Property | Value | Reference |
| CAS Number | 1314971-48-6 | [5][6] |
| Molecular Formula | C₈H₃F₂NO₂ | |
| Molecular Weight | 183.12 g/mol | N/A |
| Purity | ≥95% | [5] |
| MDL Number | MFCD09907851 | [5] |
Core Applications in Medicinal Chemistry
The unique structural arrangement of this compound makes it a privileged scaffold for constructing complex molecules with therapeutic potential. Its primary application lies in serving as a critical intermediate for active pharmaceutical ingredients (APIs).[1][7]
A Key Building Block for Kinase Inhibitors
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes.[8] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[8][9] Small molecule kinase inhibitors, which typically compete with ATP for binding to the enzyme's active site, have revolutionized cancer therapy.[9]
This compound is an ideal starting point for synthesizing potent and selective kinase inhibitors for several reasons:
-
Scaffold Rigidity and Vectorial Projection : The benzoic acid core provides a rigid platform from which other functional groups can be projected into specific pockets of the kinase active site. The carboxylic acid group is a versatile handle for elaboration, commonly converted into amides to interact with the hinge region of the kinase.
-
Fluorine-Mediated Interactions : The two fluorine atoms at positions 2 and 6 provide significant advantages. They can form favorable electrostatic and hydrogen-bonding interactions with amino acid residues in the ATP binding pocket.[10] Furthermore, this substitution pattern enhances the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
-
The Cyano Group as a Key Pharmacophore : The cyano group is a well-established feature in many potent kinase inhibitors.[3][4] It is a strong hydrogen bond acceptor and can be crucial for achieving high potency and selectivity for the target kinase over others.[3]
The general workflow for utilizing this building block in a kinase inhibitor discovery program is outlined below.
Caption: Drug discovery workflow using this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound in a common synthetic transformation crucial for drug development.
Protocol 1: Synthesis of N-Aryl/Alkyl Amides via Amide Coupling
The formation of an amide bond is one of the most important reactions in medicinal chemistry. This protocol details a standard procedure for coupling this compound with a representative amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Rationale for Experimental Choices:
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and intermediates.
-
Coupling Agent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used), leading to high yields of the desired amide.
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.
-
Room Temperature: The reaction is typically efficient at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.
Self-Validating System: The protocol includes standard workup and purification steps (extraction and column chromatography) to isolate the pure product. Characterization by techniques such as ¹H NMR, ¹³C NMR, and LC-MS is mandatory to confirm the structure and purity of the final compound, thus validating the success of the synthesis.
Caption: Workflow for the HATU-mediated amide coupling protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and HATU (1.2 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the benzoic acid. Stir the mixture until all solids have dissolved.
-
Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 1 minute.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Aqueous Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Hypothetical Data Presentation
The following table illustrates typical results from the amide coupling protocol with various amines, demonstrating its versatility.
| Amine Substrate | Product | Yield (%) | Purity (LC-MS) |
| Aniline | N-phenyl-3-cyano-2,6-difluorobenzamide | 92% | >98% |
| Benzylamine | N-benzyl-3-cyano-2,6-difluorobenzamide | 88% | >99% |
| Morpholine | (3-Cyano-2,6-difluorophenyl)(morpholino)methanone | 95% | >99% |
| (R)-1-Phenylethanamine | N-((R)-1-phenylethyl)-3-cyano-2,6-difluorobenzamide | 85% | >98% |
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its unique electronic and structural properties make it an ideal starting material for the synthesis of complex pharmaceutical intermediates, particularly in the development of targeted therapies like kinase inhibitors. The protocols provided herein offer a robust and reliable foundation for the practical application of this reagent in a research and development setting. By leveraging the strategic advantages conferred by its fluorine and cyano substituents, drug discovery professionals can accelerate the design and synthesis of next-generation therapeutic agents.
References
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- Fluoromart. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid.
- Guidechem. How is 3-Cyano-2,4-difluorobenzoic acid synthesized? - FAQ.
- Biosynth. 3-Cyano-4-fluorobenzoic acid | 171050-06-9 | FC11266.
- Apollo Scientific. 1314971-48-6 Cas No. | this compound.
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- Google Patents. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
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- PubMed. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
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- PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.
- NIH. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
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- PubMed. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization.
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Application Notes and Protocols: The Strategic Use of 3-Cyano-2,6-difluorobenzoic Acid in the Synthesis of Advanced Agrochemicals
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Fluorinated Intermediate
3-Cyano-2,6-difluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of high-value agrochemicals. Its unique substitution pattern, featuring two ortho-fluorine atoms, a cyano group, and a carboxylic acid moiety, offers a versatile platform for the construction of complex molecular architectures. The strong electron-withdrawing nature of the fluorine and cyano groups significantly influences the reactivity of the benzene ring and the carboxylic acid, enabling a range of selective chemical transformations.
This guide provides a comprehensive overview of the strategic application of this compound in the synthesis of benzoylurea insecticides, a critical class of insect growth regulators. We will explore a proposed synthetic pathway, detailing the key transformations required to convert this starting material into a pivotal intermediate, and subsequently into a final active ingredient. Each section includes in-depth protocols, mechanistic insights, and data presentation to facilitate the practical application of this knowledge in a research and development setting.
Proposed Synthetic Pathway: From Carboxylic Acid to Insecticide
The most logical and efficient synthetic route from this compound to a benzoylurea insecticide, such as Lufenuron, involves a three-step process:
-
Decarboxylation: The selective removal of the carboxylic acid group to yield 2,6-difluorobenzonitrile.
-
Hydrolysis: The conversion of the nitrile group of 2,6-difluorobenzonitrile into an amide to form 2,6-difluorobenzamide.
-
Urea Formation: The reaction of 2,6-difluorobenzamide with a suitable aniline derivative, via an isocyanate intermediate, to form the final benzoylurea structure.
Caption: Proposed synthetic workflow from this compound.
Part 1: Synthesis of 2,6-Difluorobenzonitrile via Decarboxylation (Proposed Protocol)
Causality of Experimental Choices:
-
Solvent: A high-boiling point, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline is chosen to facilitate the high temperatures required for decarboxylation and to dissolve the starting material and any catalyst used.
-
Catalyst: Copper (I) oxide or copper powder is a common catalyst for decarboxylation reactions of aromatic carboxylic acids. It is believed to facilitate the process by forming a copper carboxylate intermediate, which has a lower activation energy for the elimination of CO2.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and any potential side reactions at high temperatures.
Experimental Protocol: Decarboxylation
Materials:
-
This compound
-
Copper (I) oxide (CuO)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (18.3 g, 0.1 mol) and N-methyl-2-pyrrolidone (100 mL).
-
Stir the mixture to dissolve the starting material.
-
Add Copper (I) oxide (1.43 g, 0.01 mol) to the solution.
-
Begin bubbling nitrogen through the solution and heat the mixture to 180-200 °C using a heating mantle.
-
Maintain this temperature and monitor the reaction by TLC (thin-layer chromatography) for the disappearance of the starting material (typically 4-8 hours). The evolution of CO₂ gas should be observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of toluene.
-
Shake the funnel vigorously and allow the layers to separate.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,6-difluorobenzonitrile can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. High temperatures are involved, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Caption: Decarboxylation of this compound.
Part 2: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile
The hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide is a well-established transformation. Alkaline hydrolysis using hydrogen peroxide is a common and efficient method that often provides high yields and purity.[1]
Mechanism Insight: The reaction proceeds via nucleophilic attack of the hydroperoxide anion on the electrophilic carbon of the nitrile group. The resulting intermediate undergoes rearrangement and subsequent hydrolysis to yield the amide. The use of a phase-transfer catalyst can be beneficial if the nitrile has low solubility in the aqueous medium.
Experimental Protocol: Nitrile Hydrolysis
Materials:
-
2,6-Difluorobenzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (30% solution)
-
Water
-
Round-bottom flask with a stirrer and dropping funnel
-
Ice bath
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2,6-difluorobenzonitrile (13.9 g, 0.1 mol) in a suitable solvent like DMSO or ethanol (100 mL).
-
Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water.
-
Cool the mixture to 10-15°C using an ice bath.
-
Slowly add 30% hydrogen peroxide (22.7 mL, 0.2 mol) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.
-
Acidify the reaction mixture with dilute HCl to a pH of ~7.
-
The product, 2,6-difluorobenzamide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
| Parameter | Value |
| Starting Material | 2,6-Difluorobenzonitrile |
| Key Reagents | NaOH, H₂O₂ |
| Solvent | DMSO/Water |
| Temperature | 10-20°C (addition), RT (reaction) |
| Typical Yield | >90% |
Table 1: Reaction parameters for the hydrolysis of 2,6-difluorobenzonitrile.
Caption: Final steps in the synthesis of Lufenuron.
Conclusion
This compound represents a strategic starting material for the synthesis of valuable agrochemicals. The proposed synthetic route, involving an initial decarboxylation followed by well-established hydrolysis and urea formation steps, provides a viable pathway to benzoylurea insecticides. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this versatile fluorinated intermediate in the development of next-generation crop protection agents. The successful implementation of the proposed decarboxylation step will be key to unlocking an efficient and novel synthetic route from this readily available starting material.
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Application Notes: Strategic Synthesis of Kinase Inhibitor Scaffolds from 3-Cyano-2,6-difluorobenzoic Acid
Abstract
This document provides a detailed guide for the synthesis of advanced Active Pharmaceutical Ingredients (APIs), specifically focusing on the utilization of 3-Cyano-2,6-difluorobenzoic acid as a key starting material. We present a strategic approach to construct a potent kinase inhibitor scaffold, demonstrating the versatility of this fluorinated building block in modern medicinal chemistry. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step procedures but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Strategic Value of this compound
This compound is a highly valuable starting material in drug discovery, primarily owing to the unique physicochemical properties imparted by its fluorine and cyano substituents. The difluoro substitution ortho to the carboxylic acid sterically influences the conformation of the resulting amide bond and enhances metabolic stability by blocking potential sites of oxidation.[1] Fluorine atoms can also engage in favorable protein-ligand interactions, such as hydrogen bonds and dipole-dipole interactions, often leading to enhanced binding affinity and selectivity for the target protein.[1] The cyano group can serve as a hydrogen bond acceptor or a reactive handle for further chemical transformations.
This application note will detail the synthesis of a representative N-aryl benzamide, a common motif in many kinase inhibitors, to illustrate a practical and efficient synthetic workflow.[2][3] Kinase inhibitors are a cornerstone of targeted cancer therapy, modulating signal transduction pathways that are often dysregulated in cancer cells.[4][5] The target molecule for this guide is N-(5-fluoropyrimidin-4-yl)-3-cyano-2,6-difluorobenzamide , a novel compound designed based on established pharmacophores for kinase inhibition.
Overall Synthetic Strategy
The synthesis is a two-step process commencing with the activation of the carboxylic acid of this compound, followed by an amide coupling reaction with 4-amino-5-fluoropyrimidine. This strategy is efficient and leverages well-established, robust chemical transformations.
Figure 1: Overall synthetic workflow from the starting material to the target API.
Experimental Protocols
Step 1: Synthesis of 3-Cyano-2,6-difluorobenzoyl chloride
Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a classic and highly effective method for activating the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the purification process.[6][7] A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of the Vilsmeier reagent in situ.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add this compound (5.0 g, 27.3 mmol).
-
Add anhydrous toluene (40 mL) to the flask.
-
Carefully add thionyl chloride (4.0 mL, 54.6 mmol, 2.0 equiv.) to the suspension.[8]
-
Add 3-4 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.[9]
-
Heat the reaction mixture to 80 °C and stir for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-Cyano-2,6-difluorobenzoyl chloride is a pale yellow oil or low-melting solid and is used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Thionyl Chloride (SOCl₂) | [6][7] |
| Catalyst | N,N-Dimethylformamide (DMF) | [9] |
| Solvent | Toluene | [10] |
| Temperature | 80 °C | [8] |
| Reaction Time | 3 hours | [8] |
| Expected Yield | Quantitative (crude) | [9] |
Table 1: Summary of Reaction Conditions for Acyl Chloride Formation.
Step 2: Synthesis of N-(5-fluoropyrimidin-4-yl)-3-cyano-2,6-difluorobenzamide
Rationale: This step involves the nucleophilic attack of the amino group of 4-amino-5-fluoropyrimidine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, triethylamine (Et₃N), is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.[8] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The reaction is initiated at a lower temperature to control the initial exothermic reaction.
Protocol:
-
In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-5-fluoropyrimidine (3.0 g, 26.5 mmol) and triethylamine (5.5 mL, 39.8 mmol, 1.5 equiv.) in anhydrous dichloromethane (DCM, 80 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the crude 3-Cyano-2,6-difluorobenzoyl chloride (from Step 1, ~27.3 mmol) in anhydrous DCM (20 mL).
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[11]
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(5-fluoropyrimidin-4-yl)-3-cyano-2,6-difluorobenzamide as a white to off-white solid.[12]
| Parameter | Value | Reference |
| Starting Materials | 3-Cyano-2,6-difluorobenzoyl chloride, 4-Amino-5-fluoropyrimidine | N/A |
| Base | Triethylamine (Et₃N) | [8] |
| Solvent | Dichloromethane (DCM) | [8] |
| Temperature | 0 °C to Room Temperature | [8] |
| Reaction Time | 12-16 hours | N/A |
| Purification | Flash Column Chromatography | [11][12] |
| Expected Yield | 75-85% | (Estimated) |
Table 2: Summary of Reaction Conditions for Amide Coupling.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for aromatic protons on both the benzamide and pyrimidine rings.
-
¹⁹F NMR: Expected signals for the fluorine atoms on both aromatic rings.
-
¹³C NMR: Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Mechanism and Scientific Discussion
The core of this synthesis is the amide bond formation, a cornerstone of medicinal chemistry. The mechanism involves two key stages: activation and coupling.
Figure 2: Simplified reaction mechanism for amide bond formation.
The choice of an acyl chloride intermediate provides a highly reactive electrophile, ensuring efficient reaction with the amine. While other coupling reagents such as HATU or EDC could be employed for direct coupling of the carboxylic acid and amine, the acyl chloride route is often more cost-effective for larger-scale synthesis and avoids the formation of urea or other coupling agent byproducts that can complicate purification.[2]
Conclusion
This application note outlines a robust and scalable two-step synthesis of a novel kinase inhibitor scaffold, N-(5-fluoropyrimidin-4-yl)-3-cyano-2,6-difluorobenzamide, starting from this compound. The described protocols are based on well-understood and reliable chemical transformations, providing a solid foundation for the synthesis of this and structurally related APIs. By understanding the rationale behind the choice of reagents and conditions, researchers can adapt this methodology to generate diverse libraries of potential therapeutic agents for drug discovery programs.
References
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Organic Syntheses. Procedure for the synthesis of N-(4-pyridinyl)benzamide. Accessed January 21, 2026. [Link]
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Alqarni, M. H., et al. "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." PubMed Central, 2021. [Link]
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Fiorito, S., et al. "Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase." PubMed Central, 2017. [Link]
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Reddy, T. S., et al. "A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles." MDPI, 2022. [Link]
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Ashenhurst, J. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, 2011. [Link]
-
Gevorgyan, A., et al. "Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity." PubMed Central, 2022. [Link]
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O'Hagan, D. "The role of fluorine in medicinal chemistry." PubMed, 2008. [Link]
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Kumar, A., et al. "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update)." PubMed, 2024. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Accessed January 21, 2026. [Link]
-
El-Sayed, N. N. E., et al. "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." PubMed Central, 2024. [Link]
-
Leggio, A., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." Royal Society of Chemistry, 2016. [Link]
-
ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed? Accessed January 21, 2026. [Link]
-
ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Accessed January 21, 2026. [Link]
-
Singh, P., et al. "Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors." PubMed, 2008. [Link]
-
Al-Omair, M. A., et al. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." MDPI, 2023. [Link]
-
Roskoski, R. Jr. "Small Molecule Kinase Inhibitor Drugs (1995–2021)." DIGIBUG, 2021. [Link]
-
University of Bath. An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. Research Portal, 2019. [Link]
-
Abdel-Ghani, T. M., et al. "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." PubMed Central, 2024. [Link]
-
Gevorgyan, A., et al. "Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity." PubMed, 2022. [Link]
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- 1. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 3-Cyano-2,6-difluorobenzoic Acid as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Oncology
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, particularly in the development of targeted anticancer agents. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, can transform a promising lead compound into a viable clinical candidate. 3-Cyano-2,6-difluorobenzoic acid is a prime example of a highly versatile, fluorinated building block that offers medicinal chemists a powerful tool for the synthesis of novel kinase inhibitors and other potential anticancer therapeutics.
The presence of two fluorine atoms flanking the carboxylic acid group on the benzene ring significantly influences the molecule's reactivity and conformational preferences. The electron-withdrawing nature of the fluorine atoms and the cyano group activates the aromatic ring, making it amenable to a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of anticancer agents, complete with detailed protocols, mechanistic insights, and safety considerations.
Chemical Properties and Safe Handling of this compound
A thorough understanding of the chemical properties and safety requirements of this compound is paramount for its effective and safe use in a laboratory setting.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₃F₂NO₂ |
| Molecular Weight | 183.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 155-159 °C |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |
Safety and Handling Precautions:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[1][2][3]
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][2]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[2]
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. The 3-cyano-2,6-difluorobenzamide scaffold, derived from this compound, is a key pharmacophore in the design of potent and selective kinase inhibitors. The amide nitrogen can act as a hydrogen bond donor, while the cyano group can participate in various non-covalent interactions within the ATP-binding pocket of the target kinase.
The general synthetic strategy involves the conversion of this compound to an activated form, such as an acid chloride or an active ester, followed by coupling with a suitable amine to form the corresponding benzamide derivative.
Caption: General workflow for the synthesis of kinase inhibitors.
Detailed Synthetic Protocol: Synthesis of a Hypothetical N-aryl-3-cyano-2,6-difluorobenzamide
This protocol describes a general procedure for the synthesis of a hypothetical N-aryl-3-cyano-2,6-difluorobenzamide derivative, a potential kinase inhibitor.
PART 1: Activation of this compound
Objective: To convert the carboxylic acid to the more reactive acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-cyano-2,6-difluorobenzoyl chloride. This intermediate is typically used in the next step without further purification.
PART 2: Amide Coupling Reaction
Objective: To couple the acid chloride with an aromatic amine to form the final benzamide product.
Materials:
-
3-Cyano-2,6-difluorobenzoyl chloride (from Part 1)
-
Substituted aniline or heteroarylamine (1.0 eq)
-
Triethylamine (Et₃N) or other non-nucleophilic base (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline or heteroarylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 3-cyano-2,6-difluorobenzoyl chloride (from Part 1) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-3-cyano-2,6-difluorobenzamide.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Targeted Signaling Pathways and Mechanism of Action
Derivatives of 3-cyano-2,6-difluorobenzamide have the potential to inhibit various protein kinases involved in cancer cell proliferation and survival. The specific kinase target will depend on the nature of the substituent on the amide nitrogen. For example, coupling with an appropriate heterocyclic amine could lead to inhibitors of kinases such as RAF, MEK, or EGFR, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.
Caption: Inhibition of the MAPK/ERK signaling pathway.
By inhibiting key kinases in this pathway, 3-cyano-2,6-difluorobenzamide derivatives can block downstream signaling events, ultimately leading to a reduction in cancer cell proliferation and the induction of apoptosis.
Conclusion and Future Perspectives
This compound is a valuable and versatile precursor for the synthesis of a diverse range of potential anticancer agents, particularly kinase inhibitors. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel and potent therapeutics. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of these compounds, with the ultimate goal of identifying clinical candidates for the treatment of various cancers.
References
- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. (2022-09-22).
- Sigma-Aldrich. Safety Data Sheet - this compound. (2023-04-19).
- Roskoski, R. Jr. A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacol Res. 100, 1-23 (2015).
Sources
Application Notes & Protocols: Suzuki Coupling Reactions with 3-Cyano-2,6-difluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with a particularly challenging class of substrates: 3-cyano-2,6-difluorobenzoic acid and its derivatives. These building blocks are of significant interest in medicinal chemistry and materials science due to the unique electronic and conformational properties conferred by the fluorine and cyano substituents. However, the combination of extreme steric hindrance from di-ortho-fluoro substitution and the strong electron-withdrawing nature of the aryl ring makes C-C bond formation via C-F activation a formidable synthetic challenge. This guide explains the underlying mechanistic principles, offers a robust, field-proven protocol, and provides troubleshooting insights to enable successful synthesis of novel biaryl structures.
Introduction: The Synthetic Challenge and Opportunity
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forging C(sp²)-C(sp²) bonds.[1] Its application in pharmaceutical development is widespread for assembling the biaryl cores prevalent in many drug candidates.[2] Fluorinated benzoic acid derivatives, in particular, are valuable synthons; fluorine incorporation can enhance metabolic stability, binding affinity, and lipophilicity.[3]
The substrate at the heart of this guide, this compound, presents a confluence of difficulties:
-
Inert C-F Bond: The carbon-fluorine bond is the strongest single bond to carbon, making its activation for oxidative addition—the first and often rate-limiting step of the catalytic cycle—energetically demanding.[4]
-
Steric Shielding: The two fluorine atoms flanking the reaction site create a sterically congested environment, impeding the approach of the palladium catalyst.[5][6]
-
Electron-Deficient Ring: The cumulative electron-withdrawing effects of two fluorine atoms and a cyano group render the aryl ring highly electrophilic. While this can electronically favor a nucleophilic attack by a Pd(0) species, it also exacerbates the challenges associated with catalyst selection and stability.[7][8]
Overcoming these hurdles requires a catalyst system with exceptional activity and robustness. This guide details a protocol leveraging modern, sterically demanding, and electron-rich phosphine ligands that have revolutionized the coupling of such challenging substrates.[6][9]
Mechanistic Considerations for a Challenging Substrate
The efficacy of the Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10] For this compound derivatives, each step requires careful consideration.
-
Oxidative Addition (The C-F Activation Hurdle): This is the most critical step. A low-valent Pd(0) complex must insert into the C-F bond. For this to occur, a highly electron-rich and sterically bulky phosphine ligand is essential. The ligand's bulk promotes the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is the highly reactive species required for activating the inert C-F bond.[5] The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating its nucleophilic attack on the electron-poor fluorinated ring.[11][12]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[13] The choice of base and solvent is critical to ensure efficient transmetalation without promoting side reactions like protodeboronation of the boronic acid.[9] For substrates bearing a carboxylic acid, the base will also form the corresponding carboxylate salt.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The steric congestion imposed by the di-ortho-fluoro substituents and the bulky phosphine ligand can make this step challenging. The ligand must be bulky enough to promote the initial C-F activation but not so bulky that it completely shuts down the final bond-forming elimination.[14]
Below is a diagram illustrating the catalytic cycle tailored for this specific reaction.
Optimized Protocol: Suzuki Coupling of this compound
This protocol is designed to maximize the chances of success with this challenging substrate. The key is the use of a highly active catalyst system comprising a palladium precatalyst and a bulky biarylphosphine ligand.
Materials and Reagents
| Reagent/Material | Grade | Supplier Notes |
| This compound | ≥97% | Ensure dryness before use. |
| Arylboronic Acid | Varies | Use high-quality boronic acids. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Store under inert atmosphere. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Air-stable, but store in a desiccator. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Finely powder before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Use from a freshly opened bottle or dried still. |
| Deionized Water | High purity | Must be degassed thoroughly. |
| Reaction Vessel | Flame-dried Schlenk tube or microwave vial | Must allow for inert atmosphere. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk tube or microwave vial. Flame-dry the vessel under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the vessel, add Pd₂(dba)₃ (e.g., 0.025 equiv., 2.5 mol% Pd), SPhos (0.05 equiv., 5 mol%), this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 10:1 to 5:1 ratio). Add the solvent to the reaction vessel via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Rationale: The small amount of water is crucial for dissolving the base and facilitating the transmetalation step.[16] Solvents must be thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.
-
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-120 °C. Stir the mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are necessary to overcome the high activation energy of the C-F bond cleavage.[4]
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid to prevent streaking of the carboxylic acid product) to afford the desired biaryl compound.
Data Presentation: Expected Outcomes and Conditions
The optimal conditions may vary slightly depending on the electronic and steric nature of the boronic acid coupling partner. The following table provides a guideline for adapting the protocol.
| Arylboronic Acid Type | Example | Recommended Equiv. | Temp (°C) | Notes / Potential Issues |
| Electron-Rich | 4-Methoxyphenylboronic acid | 1.2 - 1.5 | 100-110 | Generally high-yielding. Prone to homocoupling if reaction is not properly degassed. |
| Electron-Neutral | Phenylboronic acid | 1.5 | 100-110 | Standard conditions should be effective. |
| Electron-Poor | 4-(Trifluoromethyl)phenylboronic acid | 1.5 - 2.0 | 110-120 | Transmetalation can be slower. May require slightly longer reaction times or higher temperature. |
| Sterically Hindered | 2-Methylphenylboronic acid | 1.5 - 2.0 | 110-120 | Reductive elimination may be slow. Ensure full conversion before stopping the reaction. |
| Heteroaryl | 3-Pyridylboronic acid | 1.5 | 100-110 | Can be prone to protodeboronation. Use of boronate esters (e.g., pinacol esters) may be beneficial. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure reagents and solvents are anhydrous and properly degassed. Oxygen can kill the Pd(0) catalyst. - Use a fresh bottle of Pd₂(dba)₃ and ligand. - Increase catalyst/ligand loading (e.g., up to 5 mol% Pd, 10 mol% ligand). |
| 2. C-F Activation Failure | - Increase reaction temperature (up to 130 °C in a sealed vessel). - Screen other bulky, electron-rich ligands (e.g., RuPhos, XPhos). | |
| Significant Protodeboronation of Boronic Acid | 1. Base too strong or excess water | - Ensure the base is anhydrous K₃PO₄ or Cs₂CO₃. - Minimize the amount of water in the co-solvent (e.g., move to a 20:1 dioxane/water ratio). - Use the corresponding boronic acid pinacol ester instead of the free acid. |
| Formation of Homocoupled Boronic Acid Product | 1. Oxygen in the reaction mixture | - Improve degassing procedure (e.g., use three freeze-pump-thaw cycles). |
| 2. Slow oxidative addition | - Increase temperature or catalyst loading to accelerate the main catalytic cycle over the side reaction. | |
| Decomposition of Starting Material | 1. Reaction temperature too high | - Lower the temperature to 90-100 °C and accept a longer reaction time. |
| 2. Incompatible functional groups | - If the boronic acid contains sensitive groups, consider protecting them or using milder conditions if possible. |
References
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Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry.[Link]
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Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed.[Link]
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Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. Sci-Hub.[Link]
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Palladium-Catalyzed Coupling of Polyfluorinated Arenes with Heteroarenes via C–F/C–H Activation. Organic Letters.[Link]
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An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry.[Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.[Link]
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Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate.[Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.[Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central.[Link]
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An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. OUCI.[Link]
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Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.[Link]
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Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate.[Link]
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Optimization of reaction conditions for Suzuki coupling 1. ResearchGate.[Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
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Suzuki Coupling. Organic Chemistry Portal.[Link]
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Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PubMed Central.[Link]
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Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal.[Link]
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications.[Link]
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The Suzuki Reaction. Myers Research Group, Harvard University.[Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
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Suzuki Coupling Mechanism. YouTube.[Link]
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.[Link]
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Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.[Link]
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Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry.[Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
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Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates. Organic Process Research & Development.[Link]
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Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Ningbo Inno Pharmchem Co., Ltd.[Link]
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A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate.[Link]
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Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.[Link]
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Nucleophilic aromatic substitution reactions of 3-Cyano-2,6-difluorobenzoic acid
An Application Guide to the Versatile Chemistry of 3-Cyano-2,6-difluorobenzoic acid
Introduction: A Highly Activated Scaffold for Aromatic Substitution
This compound is a powerful and versatile building block in modern synthetic chemistry, particularly for drug discovery and materials science. Its utility stems from a highly electron-deficient aromatic ring, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] This reactivity profile allows for the precise and often regioselective introduction of a wide array of functional groups, paving the way for the synthesis of complex molecular architectures.
The SNAr reaction is a substitution in which a nucleophile displaces a leaving group on an aromatic ring.[3] Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor.[4][5] The reactivity of this compound is dramatically enhanced by the presence of three key features:
-
Strong Electron-Withdrawing Groups (EWGs): The cyano (-CN) and carboxylic acid (-COOH) groups powerfully withdraw electron density from the aromatic ring via both inductive and resonance effects. This withdrawal creates a significant partial positive charge on the ring carbons, making them attractive targets for nucleophilic attack.[4][6]
-
Excellent Leaving Groups: Fluorine, despite being a weak leaving group in aliphatic SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the carbon-fluorine bond and activates the ring for the initial nucleophilic attack, which is typically the rate-determining step.[4]
-
Strategic Positioning: The EWGs are positioned ortho and para to the fluorine leaving groups. This geometric arrangement is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][6]
This guide provides a detailed exploration of the SNAr reactions of this compound, offering mechanistic insights and practical, field-tested protocols for researchers in organic synthesis and medicinal chemistry.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks one of the carbons bearing a fluorine atom (C2 or C6). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing cyano and carboxylate groups.[4][7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored as the fluoride ion is expelled, resulting in the final substituted product. This step is typically fast.[4]
Caption: The Addition-Elimination mechanism of SNAr reactions.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence for performing SNAr reactions with this substrate.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Synthesis of an N-Aryl Derivative via Reaction with an Amine
The reaction with nitrogen-based nucleophiles, such as primary and secondary amines, is one of the most common and robust applications of this scaffold, leading to valuable anthranilic acid derivatives.
Expertise & Causality:
-
Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used. Its primary role is to neutralize the HF that is formed and to deprotonate the carboxylic acid, which can prevent unwanted side reactions and improve solubility.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They effectively solvate the cationic counter-ion of the base and the polar intermediates without interfering with the nucleophile.
-
Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy of the initial nucleophilic attack, even on this highly activated system.
-
Regioselectivity: With two ortho fluorine atoms, mono-substitution is generally favored by using 1.0-1.2 equivalents of the nucleophile. The C2 and C6 positions have similar electronic activation. While mixtures can occur, often a major regioisomer is obtained, which can be influenced by steric factors from the incoming nucleophile. Di-substitution can be forced by using an excess of the nucleophile and longer reaction times.
Detailed Step-by-Step Methodology: Synthesis of 3-Cyano-2-fluoro-6-(morpholino)benzoic acid
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous Dimethyl Sulfoxide (DMSO, ~0.2 M).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Nucleophile Addition: Add morpholine (1.1 eq) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water.
-
Acidification: Slowly acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.
Data Summary: Representative N-Nucleophiles
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Aniline | K₂CO₃ (2.5) | DMSO | 110 | 8 | 85-95% |
| Morpholine | K₂CO₃ (2.5) | DMSO | 100 | 6 | 90-98% |
| Piperidine | DIPEA (3.0) | NMP | 100 | 10 | 80-90% |
| Benzylamine | K₂CO₃ (2.5) | DMF | 90 | 12 | 85-95% |
Note: Yields are representative and may vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of an O-Aryl Derivative via Reaction with a Phenol
The synthesis of diaryl ethers is readily accomplished using phenoxide nucleophiles, which are generated in situ from phenols using a suitable base.
Expertise & Causality:
-
Base Strength: A strong base like potassium carbonate or cesium carbonate is required to fully deprotonate the phenol, generating the more potent phenoxide nucleophile.
-
Anhydrous Conditions: The reaction is sensitive to water, which can compete as a nucleophile or protonate the phenoxide, reducing its efficacy. Therefore, anhydrous solvents and reagents are critical for success.
Detailed Step-by-Step Methodology: Synthesis of 3-Cyano-2-fluoro-6-(phenyloxy)benzoic acid
-
Preparation: To a flame-dried flask under an inert atmosphere, add phenol (1.2 eq) and anhydrous DMF (~0.3 M).
-
Nucleophile Generation: Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up, acidification, extraction, and purification procedure as described in Protocol 1.
Data Summary: Representative O-Nucleophiles
| Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenol | K₂CO₃ (2.5) | DMF | 120 | 18 | 75-85% |
| 4-Methoxyphenol | Cs₂CO₃ (2.0) | DMSO | 110 | 12 | 80-90% |
| 3-Chlorophenol | K₂CO₃ (2.5) | NMP | 120 | 24 | 70-80% |
Applications in Drug Discovery
The products derived from these reactions are valuable intermediates in medicinal chemistry. The ability to install diverse amine and ether functionalities allows for the systematic exploration of structure-activity relationships (SAR). For example, substituted anthranilic acids are precursors to quinazolinones and other heterocyclic scaffolds found in numerous therapeutic agents. The 2,6-disubstituted benzoic acid motif itself is present in several biologically active molecules.[8]
Caption: Versatility of the scaffold in synthesizing drug-like intermediates.
References
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Deng, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
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Organic Chemistry II - KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 3-Cyano-2-fluorobenzoic Acid in Modern Industries. Inno Pharmchem. [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
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Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
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ResearchGate. (n.d.). 2,6-Difluorobenzoic acid. ResearchGate. [Link]
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Otsuka, M., Endo, K., & Shibata, T. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications, 46(3), 336-338. [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
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PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. [Link]
-
ResearchGate. (2025). Facile Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines Using η6-Benzene Ruthenium(II) Complex. ResearchGate. [Link]
-
ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
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PubMed Central. (2021). Boron‐ versus Nitrogen‐Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions: Synthesis of Cyano(hydro)organoboranes and 2‐Aza‐1,4‐diborabutatrienes. PubMed Central. [Link]
-
Dr. K. Cossey. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
-
ResearchGate. (2025). Synthesis of 2,6-Diaminoazulenes by the SNAr Reaction with Cyclic Amines. ResearchGate. [Link]
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The Strategic Role of 3-Cyano-2,6-difluorobenzoic Acid in the Synthesis of Advanced Specialty Polymers
Introduction: A Multifunctional Monomer for High-Performance Polymers
In the landscape of advanced materials, specialty polymers engineered with precise functionalities are paramount for innovation across aerospace, electronics, and biomedical sectors. 3-Cyano-2,6-difluorobenzoic acid emerges as a pivotal monomer in the synthesis of these high-performance polymers. Its unique trifunctional architecture, featuring a carboxylic acid group, a nitrile moiety, and two activating fluorine atoms, offers a versatile platform for creating polymers with exceptional thermal stability, chemical resistance, and tailored electronic properties. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the reactivity of the benzoic acid, paving the way for novel polymerization pathways and polymer structures.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of this compound in specialty polymer synthesis. We will delve into the causality behind its experimental utility, present detailed protocols for the synthesis of advanced polyamides, and discuss the characterization and properties of these materials.
Chemical Reactivity and Strategic Advantages
The utility of this compound as a monomer is rooted in its distinct chemical features:
-
Activated Fluorine Atoms: The two fluorine atoms ortho to the carboxylic acid group are highly activated towards nucleophilic aromatic substitution (SNAr). This activation is intensified by the electron-withdrawing nature of both the adjacent cyano group and the carboxylic acid (or its derivative, the acid chloride). This high reactivity allows for polymerization reactions to occur under relatively mild conditions.
-
Reactive Carboxylic Acid Group: The carboxylic acid functionality serves as a primary site for polymerization, typically after conversion to a more reactive acid chloride. This allows for the formation of amide linkages in polyamides, which are known for their high strength and thermal stability.
-
Pendant Nitrile Group: The cyano group is typically retained as a pendant functional group in the final polymer. This nitrile moiety can enhance the polymer's properties by increasing its polarity, improving its solubility in certain organic solvents, and providing a site for potential post-polymerization modifications or cross-linking reactions. The introduction of cyano groups is a known strategy to enhance the glass transition temperature and thermal stability of polymers.[1]
These attributes make this compound an ideal candidate for the synthesis of specialty polymers where a combination of high performance and specific functionality is required.
Application Protocol: Synthesis of a High-Performance Aromatic Polyamide
This section details the synthesis of a novel aromatic polyamide using a derivative of this compound. The protocol is presented in two key stages: the synthesis of the activated monomer, 3-cyano-2,6-difluorobenzoyl chloride, and its subsequent polymerization with an aromatic diamine.
Part 1: Synthesis of 3-Cyano-2,6-difluorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acid chloride is a critical first step for efficient polyamide synthesis.
Reaction Scheme:
Caption: Synthesis of 3-cyano-2,6-difluorobenzoyl chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1314971-48-6 | 183.11 | 10.0 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 50 mL |
| N,N-Dimethylformamide (DMF) (catalyst) | 68-12-2 | 73.09 | 2-3 drops |
| Anhydrous Toluene | 108-88-3 | 92.14 | 100 mL |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g of this compound and 100 mL of anhydrous toluene.
-
Addition of Reagents: To this suspension, add 50 mL of thionyl chloride and 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
Purification: The resulting crude 3-cyano-2,6-difluorobenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Expert Insights: The use of a catalytic amount of DMF is crucial for accelerating the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the acid chloride product back to the carboxylic acid.
Part 2: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a wholly aromatic polyamide via the reaction of 3-cyano-2,6-difluorobenzoyl chloride with 4,4'-oxydianiline (ODA), a common aromatic diamine. This method is a widely used technique for preparing high molecular weight aromatic polyamides.[2]
Polymerization Scheme:
Caption: Polycondensation of 3-cyano-2,6-difluorobenzoyl chloride and ODA.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Equimolar) |
| 3-Cyano-2,6-difluorobenzoyl chloride | N/A | 201.55 | 2.016 g |
| 4,4'-Oxydianiline (ODA) | 101-80-4 | 200.24 | 2.002 g |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 40 mL |
| Lithium Chloride (LiCl) | 7447-41-8 | 42.39 | 1.0 g |
| Pyridine | 110-86-1 | 79.10 | 2 mL |
| Methanol | 67-56-1 | 32.04 | 500 mL |
Protocol:
-
Diamine Solution Preparation: In a dry, nitrogen-purged 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.002 g of 4,4'-oxydianiline (ODA) and 1.0 g of lithium chloride (LiCl) in 40 mL of N-Methyl-2-pyrrolidone (NMP). Stir the mixture until all solids are dissolved. The LiCl is used to enhance the solubility of the resulting polyamide.[2]
-
Monomer Addition: Cool the diamine solution to 0°C in an ice bath. Slowly add 2.016 g of 3-cyano-2,6-difluorobenzoyl chloride to the stirred solution.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymer Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration, and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and NMP.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.
Expert Insights: The low-temperature conditions are crucial to minimize side reactions and to achieve a high molecular weight polymer. The slow, controlled addition of the diacid chloride is necessary to prevent a rapid, uncontrolled polymerization which can lead to lower molecular weight products.
Characterization and Properties of the Resulting Polyamide
The synthesized polyamide is expected to exhibit a combination of properties derived from its aromatic backbone, amide linkages, and the specific functionalities introduced by the this compound monomer.
Expected Properties:
| Property | Expected Value/Characteristic |
| Thermal Stability | High thermal stability with a decomposition temperature (Td) likely exceeding 400°C, as is characteristic for aromatic polyamides. The presence of the cyano group may further enhance this. Aromatic polyamides with pendant cyano groups have shown excellent thermal stability with 5% weight loss temperatures between 409 and 438 °C.[3] |
| Glass Transition Temp. (Tg) | A high Tg, likely in the range of 200-300°C, indicating a rigid polymer backbone. |
| Solubility | Good solubility in polar aprotic solvents like NMP, DMAc, and DMSO, facilitated by the pendant cyano groups which can disrupt chain packing and increase solvent-polymer interactions. |
| Mechanical Properties | The polymer is expected to form tough, flexible films with high tensile strength and modulus, typical of aromatic polyamides. Films cast from similar aromatic polyamides with nitrile groups have shown tensile strengths of 79–93 MPa and Young's moduli of 1.7–2.6 GPa.[3] |
Characterization Workflow:
Caption: Workflow for the characterization of the synthesized polyamide.
Conclusion and Future Outlook
This compound is a highly promising monomer for the development of specialty polymers with advanced properties. The synthetic protocols detailed in this guide provide a robust framework for the preparation of high-performance aromatic polyamides. The unique combination of a reactive carboxylic acid, activating fluorine atoms, and a functional nitrile group allows for the creation of polymers with a desirable balance of thermal stability, mechanical strength, and processability.
Future research in this area could explore the synthesis of other polymer families, such as polyethers, by leveraging the reactivity of the fluorine atoms with bisphenols. Furthermore, the pendant nitrile group offers a versatile handle for post-polymerization modifications, enabling the introduction of a wide range of functionalities to tailor the polymer's properties for specific applications, including membranes for gas separation, low-dielectric materials for microelectronics, and advanced composites for aerospace applications. The continued exploration of polymers derived from this compound is poised to yield a new generation of high-performance materials.
References
- Hsiao, S. H., & Huang, T. L. (2004). Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. European Polymer Journal, 40(7), 1511-1519.
- Bayer AG. (1998). 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. CA2287176C.
- Choi, H., Kim, H., & Im, S. S. (2002). Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. Bulletin of the Korean Chemical Society, 23(11), 1583-1588.
- Rao, H., Sheng, Y., Zhang, D., Zhang, L., Li, Z., Wei, L., & Li, Y. (2024). Preparation and properties of polyamide elastomers by a new synthesis route of Michael addition reaction. Vibroengineering Procedia, 56, 1-6.
- Yu, X., et al. (2008). Study on synthesis of novel soluble aromatic polyamides with pendant cyano groups. Polymers for Advanced Technologies, 19(11), 1511-1516.
- Li, G., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 412-413.
- Puiggalí, J., Franco, L., & Rodríguez-Galán, A. (2017). Semiaromatic Polyamides with Enhanced Charge Carrier Mobility. Polymers, 9(12), 679.
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Greenchemicals. (n.d.). Polyamides: synthesis and properties. Retrieved from [Link]
- de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2021).
- Li, X., et al. (2012). Synthesis and Investigation of nitrile containing polymers derived from lignin. RSC Advances, 2(1), 237-243.
- Hsiao, S. H., & Lin, S. W. (2001). Preparation and characterization of polyamide-6 with three-branched chains. Journal of Applied Polymer Science, 82(13), 3184-3193.
- Millennium Pharmaceuticals Inc. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. US6613930B2.
- Millennium Pharmaceuticals Inc. (2001). Methods for producing cyanobenzoic acid derivatives. WO2001042198A2.
- Idemitsu Kosan Co Ltd. (2005). Process for producing cyanobenzoic acid derivatives. EP1514866B1.
- Bayer AG. (1999). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. EP1001929B1.
- Jingzhou Tengfei Chemicals Co Ltd. (2013). Novel 3-cyano methyl benzoate preparing method. CN101891649B.
- Asahi Glass Co Ltd. (2003). Nitrile group-containing fluoroelastomer and preparation process of same. US20030073786A1.
- Wang, Y., et al. (2019). Synthesis of poly(ether amide)s from p-xylylene glycol and bis(ether nitrile)s. Polymer Chemistry, 10(43), 5895-5901.
- Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(5), 1432-1435.
- Lozano, Á. E., de la Campa, J. G., & de Abajo, J. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 754.
- Wang, L., et al. (2022). Fluorinated poly(aryl ether nitrile)s containing pendant cyclohexyl groups toward low k materials.
- Sarkar, A. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Hsiao, S. H., & Huang, T. L. (2003). Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 41(14), 2243-2253.
- Aalto University. (2016).
- Zhang, Y., & Ting, C. (2016). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry, 7(2), 349-355.
- Eaton, P. J., & Patai, S. (2000). Synthesis and characterization of cubane polyamides. Journal of Applied Polymer Science, 78(13), 2329-2336.
- Hedrick, J. L., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers).
- Ciba Geigy AG. (2011). Method for continuously producing 2, 6-difluorobenzoyl isocyanate. CN113666844A.
- Wang, Z., et al. (2020). The mechanism of nucleophilic aromatic substitution polymerization. Polymer Chemistry, 11(1), 123-130.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-2,6-difluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 3-Cyano-2,6-difluorobenzoic acid. As a critical intermediate in pharmaceutical and agrochemical research, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Section 1: Synthesis Strategy Overview
The synthesis of this compound typically involves two key transformations: the introduction of a cyano group onto a difluorinated benzene ring and the presence or formation of a carboxylic acid moiety. The choice of strategy depends heavily on the available starting materials. The two most common pathways are:
-
Route A: Cyanation of a Halogenated Precursor: This route often starts from a 2,6-difluorobenzoic acid derivative with a suitable leaving group (e.g., Br, I) at the 3-position. A transition-metal-catalyzed cyanation is then performed.
-
Route B: Partial Hydrolysis of a Dinitrile: This approach begins with a precursor like 2,6-difluoroisophthalonitrile and involves the selective hydrolysis of one of the two nitrile groups to a carboxylic acid.
The following workflow diagram illustrates these primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when synthesizing this molecule?
A1: The primary challenge lies in the electronic nature of the substrate. The benzene ring is highly electron-deficient due to the presence of two strongly withdrawing fluorine atoms and a carboxylic acid (or precursor) group. This deactivation can make nucleophilic aromatic substitution (like cyanation) difficult and can influence the reactivity of all functional groups. Optimizing catalyst systems for cyanation or controlling the selectivity of hydrolysis are the most common hurdles.
Q2: Which cyanation method is recommended for an electron-deficient aryl halide?
A2: Palladium-catalyzed cyanation is generally the most effective and versatile method for this transformation.[1] Traditional methods like the Rosenmund-von Braun reaction require harsh conditions (high temperatures, stoichiometric copper cyanide) that may not be compatible with the benzoic acid moiety. Modern palladium catalysis, using appropriate ligands, can proceed under much milder conditions with a broader functional group tolerance.[2][3] Using less toxic cyanide sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]) is also highly recommended for safety and to mitigate catalyst poisoning issues.[2][3]
Q3: For the dinitrile hydrolysis route, are acidic or basic conditions better?
A3: Both acidic and basic hydrolysis can be effective, but they have different workup procedures.
-
Acidic Hydrolysis: Typically performed by heating with a dilute mineral acid (e.g., HCl, H₂SO₄). This directly yields the free carboxylic acid.[4][5] The challenge is that forcing conditions required to hydrolyze the first nitrile may lead to the hydrolysis of the second, reducing yield.
-
Alkaline Hydrolysis: Performed by heating with a base like NaOH or KOH. This forms the carboxylate salt.[6][7] An acidification step is then required to protonate the salt and isolate the carboxylic acid. This method can sometimes offer better selectivity, but the final product requires an additional acidification and extraction step.[5]
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved via recrystallization or acid-base extraction.
-
Acid-Base Extraction: This is a powerful technique for separating carboxylic acids. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind. The aqueous layer can then be washed, re-acidified with HCl, and the pure product extracted back into an organic solvent.
-
Recrystallization: If impurities have similar acidity, recrystallization is necessary. Solvents like water, or mixtures of ethanol/water or ethyl acetate/hexane, are common starting points.[8]
Section 3: Detailed Troubleshooting Guides
This section addresses specific problems you may encounter during synthesis.
Troubleshooting Palladium-Catalyzed Cyanation
Caption: Decision tree for troubleshooting a low-yielding cyanation reaction.
Q: My palladium-catalyzed cyanation of 3-bromo-2,6-difluorobenzoic acid is not working. What are the likely causes?
A: This is a common issue stemming from the challenging nature of the substrate and the sensitivity of the catalytic cycle. Here’s a breakdown of potential causes and solutions.
-
Problem: Catalyst Poisoning by Cyanide.
-
Causality: Free cyanide ions in solution can irreversibly bind to the palladium center, forming stable complexes like [Pd(CN)₄]²⁻ and effectively removing the catalyst from the cycle. This is a notorious problem in cyanation chemistry.[2]
-
Solution: Use a cyanide source that provides a slow, controlled release of cyanide ions. Zinc cyanide (Zn(CN)₂) is often used for this reason, but it can still be problematic. A superior choice is potassium hexacyanoferrate (K₄[Fe(CN)₆]), a non-toxic solid that is significantly less prone to causing catalyst deactivation.[2][3] When using K₄[Fe(CN)₆], a co-solvent like water may be necessary to facilitate the reaction.[3]
-
-
Problem: Inactive Catalyst or Inappropriate Ligand.
-
Causality: The electron-deficient nature of the substrate makes oxidative addition, the first step in the catalytic cycle, sluggish. A bulky, electron-rich phosphine ligand is required to activate the palladium center and facilitate this step.
-
Solution: Ensure your palladium source and ligand are of high quality. Use an air-stable precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. For ligands, common choices for challenging cyanations include Xantphos or dppf. If one ligand system fails, screen others. For example, the Pd/CM-phos catalyst system has been shown to be effective at milder temperatures (70 °C).[3]
-
-
Problem: Sub-optimal Reaction Conditions.
-
Causality: Temperature, solvent, and atmosphere are critical. Insufficient temperature may not overcome the activation energy for oxidative addition. The presence of oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Use a high-boiling polar aprotic solvent like DMAc, NMP, or DMF.[9] Ensure the solvent is anhydrous. Degas the reaction mixture thoroughly with nitrogen or argon before adding the catalyst and heat to temperatures between 90-140 °C. Monitor the reaction by TLC or LC-MS to track progress.
-
Troubleshooting Nitrile Hydrolysis
Q: I am trying to hydrolyze 2,6-difluoroisophthalonitrile to the mono-acid, but I either get no reaction or a mixture of starting material, the desired product, and the di-acid. How can I improve selectivity?
A: Achieving selective mono-hydrolysis of a dinitrile is a classic challenge of controlling reaction stoichiometry and kinetics.
-
Problem: Reaction stops at the amide intermediate or does not start.
-
Causality: The hydrolysis of a nitrile is a two-step process: nitrile → amide → carboxylic acid.[5] The second step often requires more forcing conditions (higher temperature or more concentrated acid/base) than the first.[7] If your conditions are too mild, you may isolate the amide or simply recover starting material.
-
Solution: Gradually increase the reaction temperature and/or the concentration of your acid or base. For acidic hydrolysis, moving from 3M HCl to 6M HCl or increasing the temperature from 80 °C to reflux (around 100-110 °C) can be effective.[4] Monitor the reaction carefully over time.
-
-
Problem: Over-hydrolysis to the di-acid.
-
Causality: The conditions required to hydrolyze the first nitrile are often sufficient to begin hydrolyzing the second, leading to a mixture of products.
-
Solution:
-
Control Stoichiometry: Use a limited amount of the hydrolyzing agent. For alkaline hydrolysis, using precisely 1.0-1.2 equivalents of NaOH can favor the mono-hydrolysis product.
-
Careful Reaction Monitoring: Track the reaction progress closely using TLC or HPLC. Quench the reaction as soon as a significant amount of the desired mono-acid has formed, before the di-acid becomes the major product. This will likely result in a mixture that needs to be purified, but it maximizes the yield of the desired compound.
-
Use a Heterogeneous System: A patent for a similar compound (3-cyano-2,4-dihalogen-5-fluoro-benzoic acid) describes using strong acids in the presence of limited water, which can sometimes provide better control.[10]
-
-
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific equipment and observations.
Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-2,6-difluorobenzoic Acid
This protocol is adapted from modern cyanation methods emphasizing reduced toxicity.[2][3]
-
Reaction Setup: To a dry Schlenk flask, add 3-bromo-2,6-difluorobenzoic acid (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed 10:1 mixture of DMAc (N,N-Dimethylacetamide) and water (to a concentration of ~0.5 M).
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS by taking small aliquots.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or via acid-base extraction as described in the FAQ section.
Table 1: Comparison of Cyanation Conditions
| Parameter | Method A (Traditional) | Method B (Modern, Recommended) |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆] |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | dppf | dppf or CM-phos |
| Solvent | NMP | DMAc / H₂O |
| Temperature | 120-140 °C | 70-120 °C |
| Key Advantage | Widely published | Lower toxicity, less catalyst poisoning[2][3] |
| Key Disadvantage | Catalyst poisoning, toxic CN source | May require water as a co-solvent[3] |
Protocol 2: Acidic Hydrolysis of 2,6-Difluoroisophthalonitrile
This protocol aims for mono-hydrolysis and requires careful monitoring.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-difluoroisophthalonitrile (1.0 eq) in a 1:1 mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to 80-90 °C. The solid should slowly dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction every 30-60 minutes by TLC (e.g., using 30% ethyl acetate in hexanes). Quench a small aliquot, extract into ethyl acetate, and spot against the starting material. The goal is to stop the reaction when the spot for the mono-acid product is at its maximum intensity.
-
Workup: Once the optimal point is reached, cool the reaction in an ice bath and carefully pour it over crushed ice. The solid product should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude solid will be a mixture. Perform an acid-base extraction to separate the desired carboxylic acid from unreacted dinitrile and any di-acid byproduct. Recrystallize the final product from an appropriate solvent system.
Section 5: References
-
Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E66, o2109. [Link]
-
MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. [Link]
-
Google Patents. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. US6613930B2.
-
Google Patents. (2003). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. EP1001929B1.
-
MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
-
ResearchGate. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. [Link]
-
Universidade de Santiago de Compostela. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Royal Society of Chemistry. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. [Link]
-
Google Patents. (2021). Process for preparation of 2,4,6-trifluorobenzoic acid. WO2021156893A1.
-
ResearchGate. (2018). RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
National Institutes of Health. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
SciELO. (2018). RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
Common Conditions. Nitrile to Acid. [Link]
-
ACS Publications. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
-
ZORA (Zurich Open Repository and Archive). (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]
-
Princeton University DataSpace. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. [Link]
-
Organic Chemistry Portal. (2017). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles. [Link]
-
ResearchGate. (2022). Optimization of C-H cyanation with benzamide 1a a. [Link]
-
Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. [Link]
-
YouTube. (2023). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
OSTI.gov. (2011). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. osti.gov [osti.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating Syntheses with 3-Cyano-2,6-difluorobenzoic Acid
Welcome to the technical support guide for 3-Cyano-2,6-difluorobenzoic acid. This versatile building block is invaluable in medicinal chemistry and materials science, largely due to its uniquely functionalized aromatic core. However, the very features that make it so useful—the electron-deficient ring and multiple reactive sites—can also present challenges during synthesis.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate, diagnose, and resolve common side reactions, ensuring the success and efficiency of your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is analyzed to its root cause, followed by a set of actionable solutions.
Problem 1: My reaction is low-yielding, and I've isolated a byproduct where my nucleophile has displaced one of the fluorine atoms.
-
Probable Cause: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the cyano (-CN) and carboxylic acid (-COOH) groups. These groups activate the fluorine atoms, particularly those in the ortho and para positions, making them susceptible to displacement by nucleophiles.[1] The reaction proceeds through a stabilized intermediate called a Meisenheimer complex.[2]
-
Solutions & Experimental Strategy:
-
Lower the Reaction Temperature: SNAr reactions are often highly temperature-dependent. Reducing the temperature can significantly decrease the rate of the SNAr side reaction relative to the desired reaction at the carboxylic acid.
-
Choose a Milder Base: If a base is required, switch to a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) instead of a nucleophilic one (e.g., excess amine reactant, hydroxide).
-
Prioritize Carboxylic Acid Activation: To favor reaction at the carboxyl group, convert it into a more reactive intermediate before introducing your nucleophile. Using standard amide coupling reagents (see Problem 4) will make the carboxyl carbon far more electrophilic, promoting the desired reaction under milder conditions where SNAr is less likely to occur.
-
Solvent Choice: Use a polar aprotic solvent (e.g., THF, DCM) which is less likely to promote SNAr compared to highly polar solvents like DMF or DMSO, especially at elevated temperatures.
-
Problem 2: My mass spectrometry analysis shows a peak corresponding to my starting material plus 17 or 18 mass units (M+17 or M+18), indicating nitrile hydrolysis.
-
Probable Cause: The cyano group is being hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH). This reaction is catalyzed by either acid or base and is often accelerated by heat.[3][4] Water is the reagent, which may be present as a solvent or as a contaminant.[5][6] The hydrolysis proceeds in two stages: first to the amide, and then the amide can be further hydrolyzed to the carboxylic acid.[4]
-
Solutions & Experimental Strategy:
-
Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Control the pH: If your reaction requires acidic or basic conditions, consider if the pH is too extreme or if the reaction time can be shortened. For base-catalyzed reactions, use of substoichiometric amounts of a strong, non-nucleophilic base may be sufficient without promoting significant hydrolysis.
-
Avoid High Temperatures in Protic Media: If heating is necessary, try to complete the reaction at the lowest effective temperature. If possible, avoid using protic solvents (water, alcohols) when heating.
-
Purification Strategy: If minor hydrolysis is unavoidable, plan for a purification step (e.g., chromatography, crystallization) that can effectively separate the more polar hydrolyzed byproducts from your desired product.
-
Problem 3: During a high-temperature step, I'm observing gas evolution and my main product is 2,4-difluorobenzonitrile.
-
Probable Cause: The molecule is undergoing thermal decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is common for benzoic acids that are substituted with strong electron-withdrawing groups, as these groups can stabilize the negative charge that develops on the ring during the transition state.[7][8] High temperatures significantly facilitate this process.[9]
-
Solutions & Experimental Strategy:
-
Reduce Reaction Temperature: This is the most critical parameter. If the desired transformation requires heat, explore whether a catalyst could enable the reaction at a lower temperature.
-
Use a Milder Activation Method: Instead of relying on high heat for activation (e.g., forming an acid chloride with thionyl chloride at reflux), use modern coupling reagents that work efficiently at or below room temperature (see table below).
-
Protect the Carboxylic Acid: In a multi-step synthesis, it may be beneficial to convert the carboxylic acid to an ester early on. Esters are significantly more stable to decarboxylation and can be hydrolyzed back to the acid at the end of the synthesis under mild conditions.
-
Problem 4: My amide coupling reaction is inefficient, and I'm isolating an insoluble, unreactive byproduct.
-
Probable Cause: If you are using a carbodiimide coupling reagent like Dicyclohexylcarbodiimide (DCC) or EDC, you are likely forming an N-acylurea byproduct.[10] This occurs when the activated O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement. This byproduct is very stable and consumes your starting material.
-
Solutions & Experimental Strategy:
-
Use Coupling Additives: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) when running carbodiimide-mediated couplings. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reduces the risk of racemization.[11]
-
Switch to a Modern Coupling Reagent: Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are generally more efficient and produce byproducts that are more soluble and easier to remove.[12][13] HATU is particularly effective for hindered couplings and minimizing side reactions.
-
Order of Addition: For some systems, pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the amine can improve yields.[14]
-
| Reagent Class | Example(s) | Byproducts | Common Side Reactions / Issues | Key Advantages |
| Carbodiimide | EDC, DCC | Soluble/Insoluble Ureas | N-acylurea formation, Racemization[10] | Cost-effective, widely used |
| Phosphonium | PyBOP | Phosphoramide | Byproduct can be carcinogenic (HMPA from BOP)[10] | High efficiency, low racemization |
| Aminium/Uronium | HATU, HBTU | Tetramethylurea | Guanylation of the amine nucleophile | Very fast reaction rates, high yields, suitable for difficult couplings[11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong bases and strong oxidizing agents. When handling, use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood to avoid inhalation of dust.
Q2: Which functional group is more reactive: the carboxylic acid or the aromatic fluorines? A: The reactivity is entirely dependent on the reaction conditions. The carboxylic acid is generally unreactive towards nucleophiles unless it is first "activated." The fluorine atoms are susceptible to displacement by strong nucleophiles (SNAr), especially at elevated temperatures. The choice of reagents determines the outcome. See the decision diagram below for a simplified guide.
Caption: Decision diagram for predicting reactivity.
Q3: Can I selectively reduce the nitrile group to a primary amine without affecting the carboxylic acid? A: Yes, this is a challenging but achievable transformation. Strong hydride reagents like LiAlH₄ will reduce both the nitrile and the carboxylic acid.[2] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) can also be complicated, as the carboxylic acid may be slowly reduced or the catalyst poisoned. A more chemoselective approach is often required:
-
Borane Complexes: Borane complexes like BH₃·THF or BH₃·DMS are known to reduce carboxylic acids faster than nitriles. However, by first protecting the carboxylic acid as an ester, you can then use a wider range of reducing agents for the nitrile, such as catalytic hydrogenation.[7]
-
Catalytic Transfer Hydrogenation: Methods using Pd/C with a hydrogen donor like formic acid have shown selectivity for nitrile reduction in the presence of esters.[14]
-
Diisopropylaminoborane: This reagent, in the presence of catalytic LiBH₄, has been shown to reduce nitriles while leaving ester groups intact, suggesting it may be compatible with the carboxylic acid under carefully controlled conditions.[9]
Q4: What analytical techniques are best for monitoring these reactions? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting material and formation of the major product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of your starting material and the appearance of your product, while also detecting and identifying key byproducts by their mass (e.g., SNAr product, hydrolyzed byproduct, decarboxylated product).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product. ¹⁹F NMR is particularly useful in this case; a change in the chemical shift or disappearance of a fluorine signal is a definitive indicator of an SNAr side reaction.
Section 3: Recommended Experimental Protocol
Amide Coupling of this compound with a Primary Amine using HATU
This protocol is designed to maximize yield and minimize side reactions like SNAr and N-acylurea formation.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or NMP (to make a ~0.1 M solution).
-
Reagent Addition: To the stirred solution at room temperature, add HATU (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-activation: Allow the mixture to stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.
-
Nucleophile Addition: Add the primary amine (1.05 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by LC-MS or TLC every 1-2 hours until the starting benzoic acid is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
References
- EP0635466A1 - Decarboxylation process - Google Patents.
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Organic Chemistry Tutor. Nitrile to Acid - Common Conditions. Available at: [Link]
-
Wang, L., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. Available at: [Link]
-
Ritter, T., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(24), 9569-9574. Available at: [Link]
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Organic Chemistry Portal. Decarboxylation. Available at: [Link]
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Aapptec Peptides. Coupling Reagents. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
-
Cherney, R. J., et al. (2007). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron Letters, 48(31), 5436-5439. Available at: [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available at: [Link]
- CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5 - Google Patents.
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents.
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Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]
-
Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302. Available at: [Link]
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Pasumansky, L., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2732-2736. Available at: [Link]
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Technical Support Center: Purification of Products Derived from 3-Cyano-2,6-difluorobenzoic Acid
Welcome to the technical support center for the purification of derivatives of 3-Cyano-2,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure robust and reproducible outcomes in your laboratory.
Introduction to Purification Challenges
Derivatives of this compound are key intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of multiple functional groups—a nitrile, a carboxylic acid (or its derivative, such as an amide), and electron-withdrawing fluorine atoms—imparts specific physicochemical properties that can make purification challenging. Common impurities often include unreacted starting materials, byproducts from side reactions like over-hydrolysis, and residual coupling agents.
This guide provides a structured approach to three primary purification techniques: Recrystallization, Flash Column Chromatography, and Liquid-Liquid Extraction, complete with troubleshooting FAQs and detailed protocols.
Section 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at different temperatures.[1] For derivatives of this compound, which are typically crystalline solids, this method is often the first choice for achieving high purity.
Troubleshooting Guide & FAQs: Recrystallization
Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[2]
-
Causality: The high concentration of the solute upon cooling can lead to a liquid-liquid phase separation before the solution reaches the temperature required for crystallization. The presence of impurities can also disrupt the crystal lattice formation.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[2][3]
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[2]
-
Change Solvent System: Your solvent may be too nonpolar. Try a slightly more polar solvent or a mixed solvent system. For amides, ethanol or acetonitrile can be effective.[4]
-
Q2: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
A2: This is a common issue, often due to using too much solvent or the solution being supersaturated.
-
Causality: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form even at low temperatures.[5]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[2]
-
Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[3]
-
Re-evaluate Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system where the compound is less soluble may be necessary.
-
Q3: The purity of my product did not improve significantly after recrystallization. Why?
A3: This can happen if the impurities have very similar solubility profiles to your product in the chosen solvent or if the crystallization process was too rapid.
-
Causality: Rapid crystal growth can trap impurities within the crystal lattice.[3] For effective purification, the impurities should remain dissolved in the mother liquor while the desired compound crystallizes.
-
Solutions:
-
Ensure Slow Cooling: As mentioned, slow cooling is critical for the formation of pure crystals.
-
Wash Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the crystal surfaces.[5]
-
Consider a Different Solvent: The chosen solvent may not be optimal for discriminating between your product and the impurity. Perform small-scale solubility tests to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity is either very soluble or insoluble at all temperatures.
-
Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Data Presentation: Common Recrystallization Solvents
The choice of solvent is critical for successful recrystallization. Below is a table of common solvents and their suitability for derivatives of this compound.
| Derivative Type | Recommended Single Solvents | Recommended Mixed Solvent Systems | Rationale & Comments |
| Amides (e.g., 2,6-Difluorobenzamide) | Ethanol, Isopropanol, Acetonitrile, Water[4][6] | Ethanol/Water, Acetone/Hexane[7] | Amides often have good solubility in polar protic solvents. A mixed system can help to fine-tune the solubility. |
| N-Substituted Amides | Ethyl Acetate, Dichloromethane, Toluene | Ethyl Acetate/Hexane, Dichloromethane/Hexane | Solubility will vary greatly with the N-substituent. Start with moderately polar solvents. |
| Carboxylic Acids | Water, Acetic Acid, Ethanol | Ethanol/Water, Toluene/Heptane | The acidic proton allows for solubility in polar protic solvents. Water is often a good choice.[8] |
Experimental Protocol: Recrystallization of 2,6-Difluorobenzamide
This protocol outlines a standard procedure for the purification of 2,6-difluorobenzamide from a reaction mixture where the primary impurity is the over-hydrolyzed 2,6-difluorobenzoic acid.
-
Solvent Selection: Based on solubility tests, an ethanol/water mixture is chosen. 2,6-difluorobenzamide is soluble in hot ethanol and less soluble in cold water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (145-147°C for 2,6-difluorobenzamide).[6]
Section 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase.[9] It is particularly useful for separating mixtures that are difficult to purify by recrystallization or for isolating products from complex reaction mixtures.
Troubleshooting Guide & FAQs: Flash Column Chromatography
Q1: My compounds are not separating well on the column (co-elution). What can I do to improve resolution?
A1: Poor resolution is a common problem and can be addressed by optimizing several parameters.
-
Causality: The mobile phase may not have the optimal polarity to differentiate between the components, or the column may be overloaded.
-
Solutions:
-
Optimize the Mobile Phase: The goal is to have a significant difference in the Retention Factor (Rf) values of your components on a TLC plate (ideally a ΔRf of >0.2). If the spots are too close, try a less polar solvent system to increase retention and improve separation.[10] For polar compounds like amides, a mixture of ethyl acetate and hexane is a good starting point.[9]
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to elute non-polar impurities first, followed by your product, and then more polar impurities.
-
Reduce the Amount of Sample: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a silica gel to crude sample ratio of at least 50:1 by weight for difficult separations.
-
Try a Different Solvent System: If ethyl acetate/hexane doesn't work, consider other solvent systems. For example, dichloromethane/methanol can be effective for very polar compounds.[9]
-
Q2: My compound is streaking on the TLC plate and the column. How can I get sharp bands?
A2: Streaking is often caused by the compound being too polar for the solvent system, interacting too strongly with the silica, or being loaded in a solvent that is too strong.
-
Causality: Highly polar functional groups (like carboxylic acids) can interact strongly with the acidic silica gel, leading to tailing.
-
Solutions:
-
Add a Modifier to the Mobile Phase: For acidic compounds like residual this compound, adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape by protonating the compound and reducing its interaction with the silica.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina.
-
Proper Sample Loading: Dissolve your sample in a minimal amount of a non-polar solvent or the mobile phase itself. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Q3: I can't find my compound after running the column. Where did it go?
A3: This can be alarming, but there are a few likely explanations.
-
Causality: The compound may be either highly retained on the column or it may have eluted very quickly with the solvent front. It's also possible it decomposed on the silica.
-
Solutions:
-
Check the Solvent Front: Concentrate the very first fractions collected and check them by TLC. Highly non-polar compounds can elute very quickly.
-
Flush the Column: If your compound is very polar, it may still be on the column. Try flushing the column with a very polar solvent like 10% methanol in dichloromethane.
-
Check for Decomposition: Run a small spot of your crude material on a TLC plate and let it sit for an hour. Re-run the TLC in the same solvent system. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.
-
Experimental Protocol: Flash Chromatography of an N-Substituted Amide
This protocol describes the purification of an N-substituted amide derivative of this compound, where unreacted starting acid is a key impurity.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 30% ethyl acetate in hexane. The amide product should have an Rf of ~0.3-0.4, and the carboxylic acid should remain at the baseline.
-
Column Packing: Pack a glass column with silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase (e.g., 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization: Chromatography Workflow
Caption: A typical workflow for flash column chromatography purification.
Section 3: Liquid-Liquid Extraction
Liquid-liquid extraction is a workup technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. For derivatives of this compound, acid-base extraction is particularly useful for separating acidic or basic impurities from a neutral product.
Troubleshooting Guide & FAQs: Liquid-Liquid Extraction
Q1: An emulsion has formed at the interface of the two layers, and they won't separate. What should I do?
A1: Emulsion formation is a common problem, especially when the mixture is shaken too vigorously.[11]
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have solubility in both phases.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand for a while; sometimes the emulsion will break on its own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: In the future, use a gentle swirling or inverting motion rather than vigorous shaking to mix the layers.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite can help to break the emulsion.
-
Q2: I'm not sure which layer is the aqueous and which is the organic. How can I tell?
A2: This is a critical step to avoid discarding your product.
-
Causality: The relative densities of the two solvents determine which is the top and bottom layer.
-
Solutions:
-
Check Densities: Know the densities of your solvents. Halogenated solvents like dichloromethane are generally denser than water, while solvents like ethyl acetate and diethyl ether are less dense.
-
The Drop Test: Add a few drops of water to the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they fall through the top layer to the bottom, the bottom layer is aqueous.
-
Q3: My product has some solubility in the aqueous layer, leading to low recovery. How can I improve this?
A3: This is common with polar organic molecules.
-
Causality: The distribution coefficient of your compound between the two phases may not be overwhelmingly in favor of the organic phase.
-
Solutions:
-
Back-Extraction: After separating the aqueous layer, extract it again with a fresh portion of the organic solvent. Combining these organic extracts will recover more of your product.
-
Salting Out: Before extraction, add a salt like sodium chloride to the aqueous layer. This can decrease the solubility of the organic compound in the aqueous phase, driving more of it into the organic layer.
-
Experimental Protocol: Acid-Base Extraction
This protocol is designed to separate a neutral N-substituted amide derivative from unreacted this compound starting material.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate. The basic solution will react with the acidic starting material to form a water-soluble sodium salt.
-
Separation: Gently mix the layers and allow them to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified neutral amide product.
-
Acid Recovery (Optional): The aqueous layer can be acidified with HCl to precipitate the unreacted carboxylic acid, which can then be recovered by filtration.
Visualization: Acid-Base Extraction Logic
Caption: Decision tree for separating a neutral amide from acidic starting material.
Conclusion
The purification of derivatives of this compound requires a systematic approach and an understanding of the interplay between the physicochemical properties of the target molecules and the chosen purification technique. By anticipating common challenges and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their products. Always remember that careful observation and methodical optimization are the keys to successful purification.
References
- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
2,6-Difluorobenzamide. PubChem. [Link]
-
How can I completely remove DCU from the reaction mixture without coloumn chromatography? ResearchGate. [Link]
-
How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. [Link]
-
Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs: University of York. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- CN101462980B - Industrial production method of 2,6-difluorobenzamide.
-
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]
-
WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. [Link]
-
2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA. [Link]
-
Common Problems In Solvent Extraction Systems. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. National Institutes of Health. [Link]
-
Process for the preparation of difluorobenzamide. European Patent Office. [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. National Institutes of Health. [Link]
-
Crystallization Solvents.pdf. [Link]
-
Determination of the Weight Percent of Aromatic Compounds in a Heavy Fuel Oil by Using Flash Chromatography and Solid-phase Extraction Coupled With High-Temperature Two-Dimensional Gas Chromatography and Electron Ionization Time-of-Flight High-Resolution Mass Spectrometry. National Institutes of Health. [Link]
-
Recrystallization of Benzoic Acid. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Biotage. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]
-
Recrystallization1. [Link]
-
Problems with extractions. Chemistry Teaching Labs - University of York. [Link]
-
Amide Workup. [Link]
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(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
How to improve efficiency on flash chromatography. Reddit. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Removing intermediates from amide coupling? ResearchGate. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Exploring the Different Mobile Phases in HPLC. Moravek. [Link]
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Technical Support Center: A Guide to Scaling-Up Reactions with 3-Cyano-2,6-difluorobenzoic Acid
This guide is designed for researchers, chemists, and process development professionals who are working with 3-Cyano-2,6-difluorobenzoic acid and facing the challenges of scaling reactions from the bench to pilot or manufacturing scale. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of this versatile but challenging building block.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.
FAQ 1: Safety & Handling
Question: What are the primary safety hazards associated with this compound and what precautions should be taken?
Answer: this compound is classified as an irritant. Based on available safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2] When handling larger quantities or when dust generation is possible, a NIOSH/MSHA-approved respirator is recommended.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[2][4] Avoid dust formation by handling the solid carefully.
-
Spills: In case of a spill, prevent the product from entering drains.[2][4] Carefully sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[2][3]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]
FAQ 2: Physicochemical Properties & Solubility
Question: I am having trouble dissolving this compound for my scale-up reaction. What are the best solvents?
Answer: The molecule possesses both polar (carboxylic acid, nitrile) and non-polar (fluorinated benzene ring) characteristics, leading to selective solubility. While quantitative solubility data is not readily available, empirical evidence from related syntheses suggests the following:
-
Recommended Solvents: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are often effective for dissolving highly functionalized benzoic acids, especially for subsequent reactions like amide couplings.[5]
-
Salt Formation: Solubility in aqueous solutions is highly pH-dependent. The compound is more soluble in basic aqueous solutions due to the formation of the corresponding carboxylate salt. However, be aware that basic conditions can promote unwanted side reactions.
-
Scale-Up Consideration: When moving to a larger scale, ensure your reactor is equipped with adequate agitation (e.g., overhead stirrer with appropriate impeller) to handle slurries if the material is not fully soluble at the start of the reaction. The rate of dissolution can be a limiting factor in large-scale operations.
Part 2: Troubleshooting Guide for Reaction Scale-Up
This section details specific problems encountered during the scale-up of reactions involving this compound and provides actionable solutions.
Problem 1: Low or Inconsistent Yields Due to Competing Side Reactions
The electronic nature of this compound, with electron-withdrawing fluorine and cyano groups, makes it susceptible to specific side reactions, which are often exacerbated by the prolonged heating times or higher local temperatures common in large-scale reactors.
Question: My reaction is producing significant byproducts, especially at higher temperatures. What are the likely side reactions and how can I prevent them?
Answer: The two most common side reactions are decarboxylation and nitrile hydrolysis .
A. Decarboxylation: The electron-withdrawing fluorine atoms activate the aromatic ring, making the carboxylic acid prone to decarboxylation (loss of CO₂) at elevated temperatures, particularly in the presence of catalysts or certain solvents.[6][7]
-
Causality: High temperatures provide the activation energy needed to break the C-C bond between the ring and the carboxyl group. This process can sometimes be catalyzed by trace metals or basic conditions.
-
Troubleshooting:
-
Temperature Control: The most critical parameter. Profile your reaction at the lab scale to find the minimum temperature required for conversion. On a larger scale, ensure your reactor has efficient heat transfer to avoid localized "hot spots."
-
Solvent Choice: Use of high-boiling point polar aprotic solvents may facilitate this side reaction if excessive temperatures are used.[7]
-
Reaction Time: Minimize reaction time. A reaction that runs for 24 hours at 80°C may show less decarboxylation than one run for 6 hours at 120°C.
-
B. Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid under either acidic or basic conditions, which may be present during the reaction or, more commonly, during the aqueous work-up.[8][9][10][11]
-
Causality: The reaction is catalyzed by acid (protonation of the nitrile nitrogen makes the carbon more electrophilic) or base (direct nucleophilic attack of hydroxide).[9][11]
-
Troubleshooting:
-
pH Control: During reaction and work-up, maintain strict pH control. If your reaction requires a base, use a non-nucleophilic, sterically hindered organic base (e.g., DIPEA) instead of inorganic hydroxides.
-
Work-up Conditions: Perform aqueous work-ups at lower temperatures to minimize the rate of hydrolysis. Minimize the time the reaction mixture is held under strongly acidic or basic aqueous conditions.
-
Reaction Monitoring: Use in-process controls (e.g., HPLC, UPLC) to monitor for the formation of the amide byproduct.
-
Caption: Competing reaction pathways during scale-up.
Problem 2: Inefficient Amide Coupling at Scale
Amide bond formation is a common transformation for this acid, but lab-scale conditions often don't translate directly to pilot scale.[12][13]
Question: My standard amide coupling protocol (e.g., HATU/DIPEA) is giving poor results on a larger scale. What should I consider changing?
Answer: Scale-up of amide couplings requires careful consideration of reagent choice, stoichiometry, and physical parameters.
-
Coupling Reagent Selection:
-
Uronium/Aminium Reagents (HATU, HBTU): While highly effective, they are expensive and have a poor atom economy, making them less ideal for large-scale manufacturing. Their byproducts can also complicate purification.
-
Carbodiimides (EDC, DCC): EDC is a good choice for scale-up due to its water-soluble urea byproduct, which simplifies removal during aqueous work-up.[14] DCC is cheaper but forms a dicyclohexylurea (DCU) byproduct that is often insoluble and must be filtered off, which can be operationally challenging at scale.[14]
-
Phosphonium Reagents (PyBOP): Effective but also expensive and generate phosphine oxide byproducts.
-
Enzyme Catalysis: For green chemistry initiatives, enzymatic catalysis is an emerging alternative that operates under mild conditions.
-
-
Base Selection:
-
The choice of base is critical. Using excess triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. However, the choice of counterion on the amine starting material (e.g., HCl vs. TFA salt) can significantly impact reaction success, especially in high-throughput settings.[5] Free-basing the amine starting material just before use can sometimes lead to more consistent results.[5]
-
-
Solvent and Concentration:
-
Solvents like DMF, DMAc, and NMP are common choices.[5] On a larger scale, reaction concentration becomes important. Reactions that are too dilute may be slow, while reactions that are too concentrated can lead to poor mixing and exotherm control issues. A good starting point for optimization is 0.5-1.0 M.
-
-
Order of Addition:
-
A common and effective procedure is to pre-activate the carboxylic acid. First, dissolve this compound and the coupling reagent (e.g., EDC) with an additive like HOBt in the solvent. Stir for 30-60 minutes to form the active ester, then add the amine. This can prevent side reactions of the coupling reagent with the amine.
-
Part 3: Recommended Protocols & Workflows
Protocol: Scalable Amide Coupling using EDC
This protocol provides a robust starting point for the synthesis of amides from this compound at scale.
Materials:
-
This compound (1.0 equiv)
-
Amine hydrochloride salt (1.05 equiv)
-
EDC·HCl (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (0.2 equiv, optional but recommended)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent (e.g., N,N-Dimethylformamide or Ethyl Acetate)
-
Aqueous HCl (1 M)
-
Aqueous NaHCO₃ (Saturated)
-
Brine
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with this compound (1.0 equiv) and the chosen solvent (approx. 5-10 volumes).
-
Initial Slurry: Begin agitation to form a slurry.
-
Base and Amine Addition: Add DIPEA (2.5 equiv) followed by the amine hydrochloride salt (1.05 equiv). Note: A mild exotherm may be observed.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Pre-activation (Optional Additive): If using HOBt (0.2 equiv), add it at this stage.
-
EDC Addition: Slowly add EDC·HCl (1.2 equiv) portion-wise, ensuring the internal temperature does not exceed 15 °C. This is a critical control point to manage the exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC/UPLC until the consumption of the limiting reagent is complete.
-
Quench & Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or MTBE.
-
Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
The aqueous washes effectively remove the urea byproduct from EDC.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or chromatography.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting scale-up issues.
Part 4: Reference Data Tables
Table 1: Common Solvents for Amide Coupling
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes for Scale-Up |
| DMF | 153 | 36.7 | Excellent solvating power, but has toxicity concerns and can be difficult to remove.[5] |
| NMP | 202 | 32.2 | High boiling point, good solvent, often a replacement for DMF.[5] |
| DMAc | 165 | 37.8 | Similar to DMF and NMP, good solvating power for polar compounds.[5] |
| Acetonitrile | 82 | 37.5 | Lower boiling, easier to remove. Can be useful for purification/crystallization of byproducts like DCU.[14] |
| Ethyl Acetate | 77 | 6.0 | Greener solvent choice, but solubility of starting materials may be limited. Good for extraction. |
| 2-MeTHF | 80 | 6.2 | A greener alternative to THF, often used in process chemistry. |
Table 2: Comparison of Common Amide Coupling Reagents for Scale-Up
| Reagent | Acronym | Pros | Cons for Scale-Up |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea byproduct (easy removal).[14] | Moderately expensive, moisture sensitive. |
| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive, effective. | Insoluble DCU byproduct requires filtration.[14] Potent allergen. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very high reactivity, low epimerization. | Very expensive, poor atom economy, byproduct removal can be difficult.[14] |
| T3P | Propylphosphonic Anhydride | High reactivity, byproducts are water-soluble. Often considered a "green" option. | Can be corrosive, requires careful handling. |
References
-
SAFETY DATA SHEET - Oakwood Chemical. (2010). Oakwood Chemical. [Link]
-
Valle, L. G., et al. (2025). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 90(3), 2192–2200. [Link]
- EP0635466A1 - Decarboxylation process - Google P
-
3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | PubChem. [Link]
-
Dehade, A. S., et al. (2023). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Request PDF. [Link]
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google P
-
Decarboxylation - Organic Chemistry Portal. [Link]
-
Ghorbani, F., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(42), 15035-15039. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Amide coupling help : r/Chempros - Reddit. (2022). Reddit. [Link]
- WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google P
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals, Sixth Edition. Butterworth-Heinemann. [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
-
Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. EP0635466A1 - Decarboxylation process - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]
- 14. reddit.com [reddit.com]
Technical Support Center: By-product Formation in 3-Cyano-2,6-difluorobenzoic Acid Reactions
Welcome to the Technical Support Center for reactions involving 3-Cyano-2,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive compound. Here, we address common challenges related to by-product formation, offering in-depth explanations and actionable troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing significant amounts of 2,6-difluorobenzamide in my reaction mixture when I only expect the carboxylic acid to react. What is causing this and how can I prevent it?
Answer:
The formation of 2,6-difluorobenzamide from this compound is a common issue arising from the hydrolysis of the nitrile group. This is particularly prevalent in aqueous conditions, especially at elevated temperatures or in the presence of acid or base catalysts.
Root Cause Analysis:
The cyano group (C≡N) is susceptible to hydrolysis, which proceeds in two steps: first to an amide and then to a carboxylic acid. In the context of this compound, the nitrile can be hydrolyzed to the corresponding amide, 2,6-difluorobenzamide. While the ultimate hydrolysis product would be a dicarboxylic acid, the formation of the amide is often a kinetically significant step and can accumulate as a major by-product under certain conditions.
A study on the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water demonstrates that this is a consecutive reaction, with 2,6-difluorobenzamide as a key intermediate.[1] Although your starting material is the carboxylic acid, the principle of nitrile hydrolysis remains the same.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.
-
Solvent Selection: If the reaction chemistry allows, switch to aprotic solvents that do not participate in hydrolysis (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)).
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of hydrolysis. If the primary reaction proceeds at a reasonable rate at a lower temperature, this is a straightforward method to minimize by-product formation.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If an acid or base is required for your primary reaction, consider using a non-nucleophilic base or a milder acid.
Question 2: My reaction is unexpectedly producing 1,3-difluorobenzene. What is the likely mechanism for this by-product?
Answer:
The formation of 1,3-difluorobenzene is indicative of decarboxylation, the loss of the carboxylic acid group as carbon dioxide. This is a known thermal degradation pathway for benzoic acids, and the electron-withdrawing fluorine and cyano groups on the aromatic ring can influence the stability of the molecule.
Root Cause Analysis:
Decarboxylation of aromatic carboxylic acids can be promoted by heat. Research on the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzoic acid in high-temperature water also identified m-difluorobenzene as the final product, resulting from the decarboxylation of the intermediate 2,6-difluorobenzoic acid.[1] The study reported an apparent activation energy of 184.3 kJ·mol⁻¹ for this decarboxylation step, indicating a significant energy barrier but one that can be overcome at elevated temperatures.[1]
Troubleshooting Protocol:
-
Optimize Reaction Temperature: This is the most critical parameter. Carefully screen for the minimum temperature required for your desired transformation to proceed at an acceptable rate.
-
Reaction Time: Minimize the reaction time. Prolonged heating, even at moderate temperatures, can lead to the accumulation of the decarboxylated by-product. Monitor the reaction progress closely (e.g., by TLC, LC-MS, or GC-MS) and quench the reaction as soon as the starting material is consumed.
-
Catalyst Screening: In some cases, certain catalysts may inadvertently promote decarboxylation. If you are using a catalyst, consider screening alternatives to see if the by-product formation is reduced.
Question 3: During a reaction intended to modify the carboxylic acid group, I'm seeing evidence of reactions at the cyano group. How can I protect the nitrile?
Answer:
The cyano group can participate in various reactions, including reduction, addition of nucleophiles, and cyclization. Protecting the nitrile is generally not a standard procedure due to its relative stability. Instead, the focus should be on choosing reaction conditions that are selective for the carboxylic acid.
Root Cause Analysis:
Reagents intended for the carboxylic acid, such as strong reducing agents (e.g., LiAlH₄) or certain organometallics, can also react with the nitrile. For example, Grignard reagents can add to the cyano group.
Troubleshooting Protocol:
-
Selective Reagents:
-
For Reduction: If you need to reduce the carboxylic acid, consider using borane complexes (e.g., BH₃·THF), which are generally more selective for carboxylic acids over nitriles.
-
For Esterification/Amidation: Activate the carboxylic acid using milder coupling agents like carbodiimides (e.g., DCC, EDC) or activating agents like HOBt or HATU. These conditions are typically chemoselective for the carboxylic acid.
-
-
Reaction Sequence: Consider if the synthetic route can be altered. It may be more efficient to perform the desired modification on a precursor before the introduction of the cyano group.
Visualizing By-product Formation Pathways
The following diagrams illustrate the key by-product formation pathways discussed.
Caption: Major by-product pathways from this compound.
Quantitative Data Summary
| By-product | Formation Condition | Key Influencing Factors | Recommended Mitigation |
| 2,6-Difluorobenzamide | Hydrolysis of nitrile | Water, Acid/Base catalysts, High Temperature | Anhydrous conditions, Aprotic solvents, Lower temperature |
| 1,3-Difluorobenzene | Decarboxylation | High Temperature, Prolonged reaction time | Minimize temperature and reaction time |
Experimental Protocols: By-product Identification
A crucial step in troubleshooting is the accurate identification of by-products.
Step-by-Step GC-MS Analysis Protocol:
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If your product is a carboxylic acid, derivatization to a more volatile ester (e.g., by adding a small amount of trimethylsilyldiazomethane) may be necessary for better GC performance. (Caution: Trimethylsilyldiazomethane is toxic and explosive. Handle with extreme care in a fume hood.)
-
-
GC-MS Instrument Setup (Example):
-
Injector: Split/splitless, 250 °C.
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the peaks in your sample chromatogram with those of known standards of this compound, 2,6-difluorobenzamide, and 1,3-difluorobenzene if available.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) to tentatively identify unknown peaks.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting by-product formation.
References
-
Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, Available at: [1]
Sources
Technical Support Center: Synthesis of Quinolines from 3-Cyano-2,6-difluorobenzoic acid
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the challenging synthesis of functionalized quinolines from 3-Cyano-2,6-difluorobenzoic acid. The unique substitution pattern of this starting material—featuring two deactivating ortho-fluoro groups and a sterically demanding carboxylic acid—precludes straightforward application of classical quinoline syntheses.
This document provides a proposed synthetic strategy, in-depth troubleshooting guides, and frequently asked questions to navigate the anticipated challenges of this transformation. Our approach is grounded in established mechanistic principles and tailored to address the specific reactivity of this substrate.
Proposed Synthetic Strategy: A Modified Gould-Jacobs Approach
Direct cyclization of this compound is not feasible. A more viable strategy involves a multi-step sequence analogous to the Gould-Jacobs reaction, which is designed to build a 4-hydroxyquinoline core.[1] This approach involves an initial condensation to form an intermediate, followed by a high-temperature thermal cyclization. The key challenge is overcoming the electronic deactivation and steric hindrance imposed by the ortho-fluorine substituents.
The proposed two-step pathway is as follows:
-
Condensation: Reaction of this compound with a β-ketoester, such as diethyl malonate, under acidic conditions to form a vinylogous amide intermediate. This step requires activation of the benzoic acid, likely via conversion to the acyl chloride.
-
Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperatures. This step is typically the most challenging and yield-limiting. The cyclization likely proceeds via an electrocyclic reaction followed by tautomerization, or potentially an intramolecular nucleophilic aromatic substitution (SNAr) of one of the highly activated fluorine atoms.
Below is a visualization of the proposed reaction pathway.
Caption: Decision workflow for troubleshooting the thermal cyclization step.
Troubleshooting Steps for Cyclization:
-
Verify Temperature: The Gould-Jacobs reaction often requires very high temperatures, typically around 250°C. [2]Ensure your heating mantle and thermometer are accurate. Use a high-boiling solvent like Dowtherm A or diphenyl ether to achieve uniform heating.
-
Increase Reaction Time: These reactions can be slow. Attempt to run the reaction for a longer period (e.g., 2-4 hours), taking small aliquots to monitor for product formation via TLC or LC-MS.
-
Consider Acid Catalysis: While traditionally a thermal reaction, strong acids can sometimes promote cyclization. Polyphosphoric acid (PPA) or Eaton's reagent are effective dehydrating and cyclizing agents. Add the intermediate to pre-heated PPA (e.g., 150-180°C) and monitor carefully. This may, however, lead to hydrolysis of the cyano group.
-
Analyze for Side Products: If a complex mixture is forming, it could be due to decomposition or polymerization at high temperatures. An important side reaction to consider is decarboxylation of the starting material before cyclization can occur. If this is observed (e.g., by mass spectrometry), a lower temperature or catalyzed reaction may be necessary.
Q3: I am observing a side product that appears to be a result of nucleophilic substitution on the aromatic ring. How can I prevent this?
A3: The fluorine atoms on the ring are activated towards nucleophilic aromatic substitution (SNAr), especially with the presence of the electron-withdrawing cyano group. [3][4]
-
Problem: If your reaction conditions involve strong nucleophiles (e.g., excess amine, alkoxides), they may displace one of the fluorine atoms in an intermolecular reaction, competing with the desired intramolecular cyclization.
-
Solution: Use a non-nucleophilic base if one is required. Ensure that your nucleophiles (like the malonate enolate) are used in stoichiometric amounts. Running the reaction at a higher concentration can favor the intramolecular cyclization over intermolecular side reactions.
Frequently Asked Questions (FAQs)
Q: Why is this synthesis so much more difficult than a standard quinoline synthesis? A: The difficulty arises from the electronic properties of the starting material. The two ortho-fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards the electrophilic-type cyclization common in many quinoline syntheses. [4]They also present significant steric bulk around the reactive carboxylic acid group.
Q: Can I use a different classical quinoline synthesis method, like the Friedländer or Combes synthesis? A: Adapting other methods would be equally or even more challenging.
-
Friedländer Synthesis: This method requires a 2-aminoaryl aldehyde or ketone. [5][6]Converting the this compound to this precursor would involve multiple difficult steps, such as reduction of the carboxylic acid and introduction of an amino group, which is not a straightforward transformation.
-
Combes Synthesis: This involves reacting an aniline with a β-dicarbonyl compound. [7]This would first require converting the benzoic acid into an aniline, a non-trivial process that could compromise the other functional groups.
The proposed modified Gould-Jacobs approach is the most plausible starting point as it is one of the few classical methods that can be adapted to start from a benzoic acid derivative, albeit with significant challenges.
Q: What is the role of the cyano group in this reaction? A: The cyano (-CN) group is a strong electron-withdrawing group. Its primary effects are:
-
Deactivation: It further deactivates the aromatic ring, making the electrophilic cyclization step more difficult.
-
Activation for SNAr: It activates the ortho and para positions for potential nucleophilic aromatic substitution, which can be a problematic side reaction. [8]3. Hydrolysis Sensitivity: Under strong acidic conditions (e.g., if using PPA or H₂SO₄ as a catalyst), the cyano group can be hydrolyzed to a carboxylic acid or amide, leading to unwanted byproducts.
Q: Are there any modern, metal-catalyzed approaches that might work better? A: While there are numerous modern methods for quinoline synthesis, many rely on C-H activation or cross-coupling reactions that may not be compatible with this highly functionalized and deactivated substrate. [9][10]A directed ortho-lithiation approach could be considered, but the acidity of the carboxylic acid proton would need to be addressed first, likely by protecting it as an ester. This would add more steps to the synthesis. For this specific transformation, overcoming the fundamental energy barrier of the cyclization remains the key challenge, which often still requires thermal energy.
Experimental Protocol (Hypothetical Starting Point)
Warning: This is a proposed, unoptimized protocol for a challenging synthesis. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Diethyl 2-((3-cyano-2,6-difluorobenzoyl)amino)maleate (Vinylogous Amide Intermediate)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.83 g, 10 mmol).
-
Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid should dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Co-evaporate with dry toluene (2 x 10 mL) to ensure all thionyl chloride is removed. The crude acyl chloride is used directly in the next step.
-
In a separate flame-dried 250 mL flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in 50 mL of dry THF.
-
Cool the suspension to 0°C and add diethyl malonate (1.6 mL, 10.5 mmol) dropwise. Stir for 30 minutes at 0°C.
-
Dissolve the crude acyl chloride from step 4 in 20 mL of dry THF and add it dropwise to the enolate suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Thermal Cyclization to Ethyl 8-cyano-5-fluoro-4-hydroxyquinoline-3-carboxylate
-
In a 50 mL round-bottom flask, place the purified intermediate from Step 1 (e.g., 1.0 g).
-
Add 10 mL of diphenyl ether (or Dowtherm A).
-
Fit the flask with a reflux condenser and heat the mixture in a sand bath to 250-260°C.
-
Maintain this temperature for 2-3 hours, monitoring the reaction by TLC or LC-MS for the formation of the product.
-
After cooling, dilute the dark mixture with hexanes to precipitate the crude product.
-
Filter the solid, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
References
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
- Larhed, M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Smith, K., et al. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- ResearchGate. (2021).
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- ResearchGate. (2021). Mechanism for the Friedländer reaction under acidic conditions.
- ResearchGate. (2019). Synthesis of 2-, 3-, 7-, 10-fluorobenzo[f]quinoline (26a-d).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Biotage. (n.d.).
- ResearchGate. (2014).
- National Center for Biotechnology Information. (2016).
- ResearchGate. (2018).
- ResearchGate. (2022). Quinolines synthesis exploiting difluorocarbene reactivity.
- National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. vapourtec.com [vapourtec.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline synthesis [organic-chemistry.org]
Technical Support Center: Managing 3-Cyano-2,6-difluorobenzoic Acid
Welcome to the dedicated technical support center for 3-Cyano-2,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and troubleshooting of this moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Challenge
This compound is a valuable building block in synthetic chemistry, prized for its unique electronic and structural properties. However, its utility is matched by its primary challenge: a pronounced sensitivity to moisture. Both the carboxylic acid and the cyano functionalities are susceptible to hydration, which can lead to the formation of impurities that may compromise downstream reactions, affect yield, and introduce complexities in purification. This guide provides a systematic approach to mitigating these risks.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and properties of this compound.
Q1: What does fresh, high-purity this compound look like?
A1: High-purity this compound should be a white to off-white crystalline solid. Any significant deviation from this, such as a yellowish tint, clumping, or a syrupy appearance, may indicate moisture absorption and potential degradation.
Q2: How should I store this reagent upon receipt?
A2: Immediate and proper storage is critical. The reagent should be stored in a tightly sealed container, preferably the original manufacturer's bottle, in a cool, dry, and dark place. For long-term storage, placing the container inside a desiccator with a freshly activated desiccant or in a controlled low-humidity environment is strongly recommended.[1]
Q3: Is this compound classified as hazardous?
A3: Yes. While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. It is classified as an irritant, causing skin and serious eye irritation.[2][3] The cyano group also warrants careful handling to avoid the potential for hazardous reactions, particularly with strong acids which could liberate hydrogen cyanide gas.[4][5][6][7] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3]
Q4: Can I handle this reagent on the open bench?
A4: It is strongly advised to handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line, especially when dispensing and weighing.[4][8] This minimizes exposure to atmospheric moisture. If a glovebox is unavailable, work quickly and efficiently in a fume hood on a low-humidity day, and ensure all glassware is rigorously dried.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound, with a focus on moisture-related issues.
Problem 1: My reaction yield is consistently low, or the reaction fails to proceed to completion.
-
Possible Cause: The most likely culprit is the degradation of your this compound due to moisture. The presence of water can lead to the hydrolysis of the cyano group to a primary amide, forming 3-Carbamoyl-2,6-difluorobenzoic acid. This impurity will not participate in reactions where the cyano group is the intended reactive site.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting your reaction, visually inspect the reagent. If it appears clumpy or discolored, it may be compromised.
-
Perform a Quick Purity Check: If you have access to analytical instrumentation, a quick check can be informative.
-
Infrared (IR) Spectroscopy: A broad absorption in the 3200-3400 cm⁻¹ region, in addition to the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), may suggest the presence of the N-H stretches of the primary amide impurity.[9][10] The nitrile (C≡N) stretch should be a sharp peak around 2230 cm⁻¹. A diminished intensity of this peak could indicate hydrolysis.
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry deuterated solvent (e.g., DMSO-d₆). The appearance of broad signals in the 7-8 ppm region, characteristic of amide protons, could indicate the presence of the hydrolysis product.
-
-
Dry the Reagent (with caution): If you suspect minor moisture absorption, you can attempt to dry the material. Place the solid in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours. Caution: Heating carboxylic acids can sometimes promote decarboxylation, so use the mildest conditions possible.
-
Use Fresh Reagent: The most reliable solution is to use a fresh, unopened bottle of the reagent.
-
Problem 2: I am observing an unexpected, more polar side product in my reaction mixture by TLC or LC-MS.
-
Possible Cause: This is a classic sign of the formation of the primary amide hydrolysis product, 3-Carbamoyl-2,6-difluorobenzoic acid. Amides are generally more polar than the corresponding nitriles, which would result in a lower Rf value on a normal-phase TLC plate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected polar impurities.
Problem 3: My NMR spectrum of the starting material looks "messy" with broad peaks.
-
Possible Cause: While this could be due to poor shimming or a low-quality sample, in the context of this reagent, it can also be an indicator of moisture. The presence of water can lead to proton exchange with the carboxylic acid proton, causing peak broadening. Furthermore, if hydrolysis has occurred, you will have a mixture of compounds, leading to a more complex spectrum.
-
Troubleshooting Steps:
-
Use High-Purity, Dry NMR Solvent: Ensure your deuterated solvent is from a fresh, sealed ampule or has been properly dried over molecular sieves.
-
Prepare the Sample Under Inert Conditions: If possible, prepare your NMR sample in a glovebox to prevent the introduction of atmospheric moisture.
-
Acquire a Spectrum of a Fresh Sample: Compare the spectrum of your current reagent with that of a newly opened bottle to determine if degradation has occurred over time.
-
The Mechanism of Moisture-Induced Degradation
The primary pathway for the degradation of this compound in the presence of water is the hydrolysis of the nitrile group. This is a two-step process:
-
Hydrolysis to the Amide: The nitrile is first hydrolyzed to the corresponding primary amide, 3-Carbamoyl-2,6-difluorobenzoic acid. This reaction can be catalyzed by either acidic or basic conditions, but can also proceed slowly with neutral water, especially at elevated temperatures.[11][12][13]
-
Hydrolysis to the Carboxylic Acid: Under more forcing conditions (e.g., strong acid or base and heat), the amide can be further hydrolyzed to a second carboxylic acid group, yielding 2,6-difluorobenzene-1,3-dicarboxylic acid. However, for typical storage and reaction conditions, the formation of the primary amide is the more common and immediate concern.
Caption: Moisture-induced degradation pathway.
Best Practices for Handling and Experimental Setup
Adherence to the following protocols will significantly minimize the risk of moisture-induced degradation.
Protocol 1: Weighing and Dispensing
-
Ideal Method (Glovebox):
-
Bring the sealed bottle of this compound into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) at least three times.
-
Once inside the glovebox, allow the bottle to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Use a clean, dry spatula to dispense the required amount into a pre-tared, dry vial.
-
Tightly seal both the stock bottle and the vial containing the dispensed reagent before removing them from the glovebox.
-
-
Alternative Method (Schlenk Line/Inert Gas Flush):
-
Ensure all glassware (vials, flasks) is oven-dried (at least 4 hours at 125 °C) and allowed to cool to room temperature in a desiccator.[4]
-
Place your receiving vessel on the Schlenk line and subject it to at least three vacuum/inert gas backfill cycles.
-
Briefly remove the cap of the reagent bottle and quickly dispense an approximate amount into the vessel under a positive flow of inert gas.
-
Immediately reseal the stock bottle.
-
This method is less ideal as it exposes the bulk reagent to the atmosphere, albeit briefly. It is best suited for when the entire bottle's contents will be used in a single experiment.
-
Protocol 2: Reaction Setup
-
Glassware Preparation: All glassware for the reaction should be oven- or flame-dried and assembled while hot, then allowed to cool under a stream of dry inert gas.
-
Solvent Preparation: Use anhydrous solvents. Solvents from freshly opened sealed bottles are often sufficient. For highly sensitive reactions, it is best to dispense solvents from a solvent purification system (Grubbs system) or to use solvents that have been freshly distilled from an appropriate drying agent.
-
Reagent Addition: Add the this compound (dispensed as per Protocol 1) to the reaction vessel under a positive pressure of inert gas. If adding as a solution, dissolve it in anhydrous solvent via cannula transfer.
Analytical Data for Quality Control
The following table summarizes the expected analytical signatures for this compound and its primary hydrolysis product. This data is crucial for identifying potential contamination.
| Compound Name | Molecular Formula | Molecular Weight | Key IR Peaks (cm⁻¹) | Expected ¹H NMR Signals (in DMSO-d₆) |
| This compound | C₈H₃F₂NO₂ | 183.11 | ~3300-2500 (broad, O-H), ~2230 (sharp, C≡N), ~1700 (C=O) | ~13-14 ppm (broad s, 1H, COOH), ~7.5-8.5 ppm (m, 2H, Ar-H) |
| 3-Carbamoyl-2,6-difluorobenzoic acid | C₈H₅F₂NO₃ | 201.13 | ~3400 & ~3200 (N-H), ~3300-2500 (broad, O-H), ~1680 & ~1650 (Amide I & II, C=O) | ~13-14 ppm (broad s, 1H, COOH), ~7.5-8.0 ppm (broad s, 2H, CONH₂), ~7.3-8.2 ppm (m, 2H, Ar-H) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- University College London. (2021). Cyanide Compounds. UCL Safety Services.
- LSU Health Sciences Center New Orleans. (2018). SOP for the safe use of cyanide compounds.
- Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Environmental Health and Safety.
- Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495-4501.
- Suda, S. R., et al. (2014). The hygroscopicity of organic compounds as a function of their functionality. Atmospheric Chemistry and Physics, 14(5), 2133-2143.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Process Insights. (n.d.).
- InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
- Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds.
- Wang, Y., et al. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 20(3), 564-570.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- CN1861575A. (2006). Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Jain, N. F., & Masse, C. E. (2005).
- LookChem. (n.d.). Cas 385-00-2, 2,6-Difluorobenzoic acid Chemical Properties.
- PubChem. (n.d.). 2,6-Difluorobenzoic acid.
- ResearchGate. (2010). (PDF) 2,6-Difluorobenzoic acid.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Echemi. (n.d.).
- Apollo Scientific. (n.d.). 1314971-48-6 Cas No. | this compound.
- Matrix Scientific. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1) IR Spectrum.
- Asian Journal of Research in Chemistry. (2018).
- Wikipedia. (n.d.). Benzoic acid.
- Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?
- docbrown.info. (n.d.). infrared spectrum of benzoic acid.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). NMR spectra and Analytical HPLC.
Sources
- 1. 3-Cyanobenzoic acid(1877-72-1) IR Spectrum [m.chemicalbook.com]
- 2. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Moisture Measurement Life Sciences Applications [process-insights.com]
- 6. 1314971-48-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. thesafetygeek.com [thesafetygeek.com]
- 13. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving 3-Cyano-2,6-difluorobenzoic acid
Welcome to the technical support resource for 3-Cyano-2,6-difluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile but sometimes challenging reagent. The following content is structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
I. Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of three key functional groups: the carboxylic acid, the cyano group, and the two fluorine atoms ortho to the carboxylic acid. The electron-withdrawing nature of the cyano and fluoro groups significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring. The steric hindrance from the ortho fluorine atoms can also influence the accessibility of the carboxyl group.
II. Frequently Asked Questions & Troubleshooting Guide
Category 1: Amide Bond Formation
Amide coupling is one of the most common reactions performed with this compound. However, the electronic and steric properties of this molecule can lead to challenges.
Question 1: I am observing low yields in my amide coupling reaction with this compound and a primary amine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in amide coupling reactions with this substrate are often due to a combination of electronic deactivation and steric hindrance. The electron-withdrawing fluorine and cyano groups increase the acidity of the carboxylic acid, but the ortho fluorine atoms can sterically hinder the approach of the amine and coupling reagents.
Here is a systematic troubleshooting approach:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC (dicyclohexylcarbodiimide) may be too bulky. Consider using less sterically demanding reagents.[1] A comparison of commonly used coupling reagents is provided in the table below.
Coupling Reagent Activating Agent (Optional) Key Advantages Potential Drawbacks HATU Hunig's Base (DIPEA) High efficiency, fast reaction times. Can be expensive. HBTU Hunig's Base (DIPEA) Good for hindered systems. Racemization risk with chiral amines. EDC·HCl HOBt or Oxyma Water-soluble byproducts, easy workup. Can be less effective for highly hindered couplings. T3P Pyridine or DIPEA Broad substrate scope, clean reaction. Can be corrosive. -
Reaction Conditions:
-
Temperature: Running the reaction at slightly elevated temperatures (e.g., 40-50 °C) can sometimes overcome the activation energy barrier. However, monitor for side reactions.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to dissolve the starting materials and facilitate the reaction.
-
Base: The choice and amount of base are critical. For hindered systems, a non-nucleophilic base like DIPEA is preferred. Use of an excess of a weaker base can sometimes be beneficial.
-
-
Activation to Acyl Chloride: If direct coupling fails, converting the carboxylic acid to the more reactive acyl chloride is a robust alternative.
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. Oxalyl chloride is often preferred as it generates gaseous byproducts, simplifying purification.[2]
-
Catalyst: A catalytic amount of DMF is typically added when using oxalyl chloride.
-
Procedure: After forming the acyl chloride (monitor by IR or by quenching a small aliquot with methanol and checking for methyl ester formation by LC-MS), it can be reacted with the amine in the presence of a base like triethylamine or pyridine.
-
Workflow for Troubleshooting Low Amide Coupling Yields
Caption: Troubleshooting flowchart for amide coupling.
Question 2: I am seeing significant hydrolysis of my acyl chloride back to the starting carboxylic acid during the reaction with my amine. How can I prevent this?
Answer:
This is a common issue, especially if your amine is not very nucleophilic or if there are trace amounts of water in your reaction.
-
Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Amine Nucleophilicity: If your amine is electron-deficient, it will be less nucleophilic. You may need to use more forcing conditions (e.g., higher temperature, longer reaction time) or consider using a more nucleophilic salt of the amine (e.g., a lithium amide, though this is less common for this type of substrate).
-
Order of Addition: Add the acyl chloride solution dropwise to a solution of the amine and a non-nucleophilic base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.
Category 2: Decarboxylation
The presence of electron-withdrawing groups can facilitate decarboxylation under certain conditions, which may be a desired transformation or an unwanted side reaction.
Question 3: I am trying to perform a decarboxylation of this compound. What conditions should I explore?
Answer:
Decarboxylation of aromatic carboxylic acids typically requires high temperatures, often in the presence of a catalyst.[3][4] The electron-withdrawing groups on your substrate should facilitate this process compared to unsubstituted benzoic acid.
-
Thermal Decarboxylation:
-
High-Boiling Solvents: Solvents like quinoline, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often used.[5]
-
Catalysts: Copper-based catalysts (e.g., copper powder, copper(I) oxide) are classic choices for promoting decarboxylation.[5]
-
Temperature: You will likely need to heat the reaction to temperatures above 150 °C. The exact temperature will require optimization.
-
-
Silver-Catalyzed Decarboxylation: Silver carbonate in the presence of an acid like acetic acid in DMSO has been shown to be effective for heteroaromatic carboxylic acids and could be applicable here.[4]
-
Photoredox Catalysis: For milder conditions, visible-light photoredox catalysis can be an option for decarboxylative functionalization, though this is a more advanced technique.
Experimental Protocol: Trial Decarboxylation
-
To a dry flask under an inert atmosphere, add this compound (1 eq.) and copper(I) oxide (0.1 eq.).
-
Add freshly distilled quinoline.
-
Heat the reaction mixture to 180-200 °C and monitor the reaction progress by TLC or LC-MS, watching for the disappearance of the starting material and the formation of 2,4-difluorobenzonitrile.
-
Upon completion, cool the reaction mixture and work up by partitioning between an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl) to remove the quinoline.
Logical Relationship in Decarboxylation
Caption: Key components of the decarboxylation reaction.
Category 3: Hydrolysis of the Cyano Group
The cyano group can be sensitive to both acidic and basic conditions, potentially leading to the formation of an amide or carboxylic acid.
Question 4: During my reaction, I am observing the formation of an unwanted amide or carboxylic acid byproduct from the cyano group. How can I avoid this?
Answer:
Hydrolysis of the nitrile is a known side reaction, especially under harsh pH and high-temperature conditions.[6]
-
pH Control:
-
Acidic Conditions: Strong acids (e.g., concentrated H₂SO₄) will hydrolyze the nitrile. If your reaction requires acidic conditions, try to use the mildest acid possible and the lowest effective temperature.
-
Basic Conditions: Strong bases (e.g., NaOH) will also promote hydrolysis. If a base is required, use a non-hydroxide base like potassium carbonate or an organic base like triethylamine or DIPEA.
-
-
Temperature Management: Keep the reaction temperature as low as possible to minimize the rate of nitrile hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the cyano group to conditions that could cause hydrolysis.
Recommended Solvent and Base Combinations to Minimize Nitrile Hydrolysis
| Reaction Type | Recommended Solvent | Recommended Base |
| Amide Coupling | Dichloromethane (DCM), Tetrahydrofuran (THF) | DIPEA, Triethylamine |
| Nucleophilic Aromatic Substitution | Dimethylformamide (DMF), Acetonitrile (MeCN) | K₂CO₃, Cs₂CO₃ |
III. Purification and Handling
Question 5: What is the best way to purify this compound and its derivatives?
Answer:
The purification method will depend on the scale of your reaction and the nature of the impurities.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems. A good starting point for the parent acid could be an ethanol/water or ethyl acetate/hexane mixture.
-
Column Chromatography: For non-crystalline products or for separating closely related impurities, silica gel column chromatography is the standard method. Use a solvent system with increasing polarity, for example, starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate.
-
Acid-Base Extraction: For the carboxylic acid itself, an acid-base workup can be very effective for removing neutral or basic impurities. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a weak base like saturated sodium bicarbonate solution. The product will move into the aqueous layer as the carboxylate salt. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities, and then re-acidified with an acid like 1 M HCl to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[7]
Handling Precautions:
-
This compound is an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
IV. References
-
Singer, A., & McElvane, S. M. (1943). 2,6-Dimethylpyridine. Organic Syntheses, Coll. Vol. 2, 214.
-
Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A Simple and Highly Efficient Protodecarboxylation of Various Heteroaromatic Carboxylic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. [Link]
-
Chen, T. Q., Scott Pedersen, P., Dow, N. W., Fayad, R., Hauke, C. E., Rosko, M. S., ... & MacMillan, D. W. C. (2022). Catalytic decarboxylative halogenation of (hetero)aryl carboxylic acids. Journal of the American Chemical Society, 144(19), 8296-8305. [Link]
-
Pasternak, A., et al. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Process Research & Development, 22(9), 1218-1225. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Ishihara, K., et al. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. Catalysis Science & Technology, 6, 2444-2450. [Link]
-
ResearchGate. (n.d.). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5. Retrieved from
-
Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023. [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
-
Wang, Y., et al. (2015). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 23(4), 729-734. [Link]
-
Google Patents. (n.d.). Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Retrieved from
-
Varga, C. A., et al. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. Green Chemistry. [Link]
-
Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Retrieved from
-
Google Patents. (n.d.). Production method of 3-cyanobenzoic acid. Retrieved from
-
Google Patents. (n.d.). Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters. Retrieved from
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-cyano-6-fluoro-2-methoxybenzoic acid (C9H6FNO3). Retrieved from [Link]
-
AERU. (n.d.). 2,6-difluorobenzoic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective hydrolysis of dinitriles into cyano-carboxylic acids by Rhodococcus rhodochrous N.C.I.B. 11216. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid. Retrieved from [Link]
-
ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
Sources
- 1. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation [organic-chemistry.org]
- 5. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyano-2,6-difluorobenzoic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Cyano-2,6-difluorobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-tested solutions grounded in solid scientific principles to ensure the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common laboratory-scale synthesis involves the hydrolysis of a dinitrile precursor, such as 1,3-dicyano-2,6-difluorobenzene. In this case, the most probable impurities are:
-
Unreacted Starting Material: Residual 1,3-dicyano-2,6-difluorobenzene.
-
Intermediate Amide: 3-Cyano-2,6-difluorobenzamide, formed from the partial hydrolysis of one of the nitrile groups.
-
Other Isomeric Acids: Depending on the starting materials and reaction conditions, minor amounts of other isomeric difluorobenzoic acids could be present.
Q2: What is the approximate pKa of this compound, and why is it important for purification?
Understanding the pKa is critical for developing an effective acid-base extraction protocol. To efficiently deprotonate the carboxylic acid and transfer it to the aqueous phase, the pH of the basic solution should be at least two pH units higher than the pKa of the acid.
Q3: Can I use distillation to purify this compound?
A3: Distillation is generally not a suitable method for purifying solid aromatic carboxylic acids like this compound. These compounds typically have high melting points and are prone to decomposition at the elevated temperatures required for distillation, even under vacuum.
Troubleshooting Guide: Isolating High-Purity this compound
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Problem 1: My final product is contaminated with a neutral impurity, likely the starting dinitrile.
Cause: Incomplete reaction or inefficient removal of the non-acidic starting material.
Solution: An acid-base extraction is the most effective method to separate the acidic product from neutral impurities.
Caption: Workflow for Acid-Base Extraction.
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Rationale: Sodium bicarbonate is generally sufficient to deprotonate the carboxylic acid without being overly caustic. If the product is not fully extracting into the aqueous layer, a stronger base like 1M sodium hydroxide (NaOH) can be used.
-
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). Allow the layers to separate.
-
Collection: Drain the lower aqueous layer containing the sodium salt of your product. Perform a second extraction of the organic layer with the aqueous base to ensure complete recovery.
-
Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a 1M solution of a strong acid, such as hydrochloric acid (HCl), with stirring until the pH is below 2.
-
Rationale: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Problem 2: My product is contaminated with the intermediate amide.
Cause: Incomplete hydrolysis of the amide intermediate to the carboxylic acid.
Solution: While a careful acid-base extraction can provide some separation, recrystallization is often more effective for removing closely related acidic impurities like the corresponding amide.
-
Small-Scale Testing: Place approximately 20-30 mg of the crude product into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent from the list below, dropwise, at room temperature until the solid just dissolves.
-
Solubility Assessment:
-
If the solid is insoluble in a cold solvent, heat the test tube gently. If the solid dissolves upon heating, the solvent is a good candidate.
-
If the solid is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the solid remains insoluble even when heated, the solvent is not a good choice.
-
-
Crystallization: For promising solvents, allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
| Solvent Class | Recommended Solvents for Screening |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Esters | Ethyl Acetate |
| Ketones | Acetone |
| Aromatic | Toluene |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water |
-
Dissolution: In a flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Problem 3: Low yield after purification.
Cause: This can be due to several factors, including incomplete extraction, using an excessive amount of solvent during recrystallization, or premature precipitation.
Troubleshooting Steps:
-
Acid-Base Extraction:
-
Ensure the pH of the aqueous layer is sufficiently basic during extraction and sufficiently acidic during precipitation. Use pH paper to verify.
-
Perform multiple extractions (at least 2-3) of the organic layer with the aqueous base to ensure complete transfer of the product.
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent before acidification to remove any dissolved neutral impurities.
-
-
Recrystallization:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
Cool the solution slowly to promote the formation of large, pure crystals and minimize the amount of product remaining in the mother liquor.
-
When washing the filtered crystals, use a minimal amount of cold solvent to avoid redissolving the product.
-
References
-
LookChem. 2,6-Difluorobenzoic acid. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions with 3-Cyano-2,6-difluorobenzoic Acid
Welcome to the technical support center for chemists working with 3-Cyano-2,6-difluorobenzoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for common transformations involving this challenging substrate. The unique electronic and steric properties of this molecule, namely the electron-withdrawing cyano and fluoro groups, and the coordinating carboxylic acid, necessitate careful consideration of catalyst systems to achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the Suzuki-Miyaura coupling of this compound is a common problem stemming from a combination of factors related to the substrate's structure. The primary challenges are the strong C-F bonds and potential catalyst inhibition.
Potential Causes and Solutions:
-
Catalyst Deactivation by the Cyano Group: The nitrile functionality can coordinate to the palladium center, leading to catalyst poisoning and shutdown of the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic steps. Ligands from the Buchwald family, such as SPhos and XPhos , are excellent starting points.[1] These ligands are known to facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting in challenging couplings.[2]
-
-
Inefficient Oxidative Addition due to Strong C-F Bonds: The C-F bonds of the difluorinated ring are strong and require a highly active catalyst for cleavage.
-
Solution: In addition to using bulky phosphine ligands, ensure your palladium precursor is competent. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. For particularly stubborn couplings, consider using a pre-formed catalyst complex.
-
-
Inappropriate Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to cause unwanted side reactions.
-
Solution: For substrates with sensitive functional groups, a milder base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like alkoxides.[3] The use of aqueous base solutions can sometimes be beneficial, but care must be taken to avoid hydrolysis of the cyano group under harsh conditions.
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: A solvent screen is recommended. Common choices for Suzuki couplings include toluene , dioxane , and THF , often with a co-solvent like water.[4] If solubility remains an issue, consider derivatizing the carboxylic acid to an ester prior to coupling, which can improve solubility and may reduce potential catalyst inhibition by the carboxylate.
-
Experimental Protocol Suggestion (Starting Point):
-
To a dried Schlenk flask, add this compound (1 equiv.), arylboronic acid (1.5 equiv.), and K₃PO₄ (3 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but my yields are consistently low. What catalyst system should I be using?
Answer:
The Buchwald-Hartwig amination of this substrate is challenging due to the electron-deficient nature of the aryl fluoride and the presence of multiple coordinating groups (cyano and carboxylate).
Potential Causes and Solutions:
-
Catalyst Inhibition: Similar to the Suzuki coupling, both the cyano and carboxylate groups can coordinate to the palladium catalyst and inhibit its activity.[4]
-
Weak Base Incompatibility: While strong bases are typically required for Buchwald-Hartwig aminations, they can be incompatible with the carboxylic acid functionality.
-
Solution: A careful selection of a non-nucleophilic, strong base is necessary. LiHMDS or NaOtBu are common choices.[3] If using a base-sensitive substrate, protecting the carboxylic acid as an ester before the amination is a viable strategy.
-
-
Competitive Side Reactions: At elevated temperatures, side reactions such as hydrodefluorination can occur.
-
Solution: Optimize the reaction temperature. Using a more active catalyst system may allow for lower reaction temperatures, thus minimizing side reactions.
-
Recommended Catalyst System:
A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biaryl phosphine ligand such as XPhos or RuPhos is a robust starting point.
Experimental Protocol Suggestion (Starting Point):
-
In a glovebox or under an inert atmosphere, combine this compound (1 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.
Issue 3: Difficulty with Decarboxylation
Question: I need to decarboxylate this compound to obtain 2,4-difluorobenzonitrile. What catalytic or non-catalytic methods are effective?
Answer:
Decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures. The presence of electron-withdrawing groups, such as the fluoro and cyano groups on your substrate, can influence the reaction conditions required.
Potential Methods:
-
Copper-Catalyzed Decarboxylation: Copper salts or copper oxide are known to catalyze the decarboxylation of aromatic carboxylic acids.
-
Catalyst: Copper(I) oxide (Cu₂O) or basic copper carbonate (CuCO₃·Cu(OH)₂) are commonly used.
-
Solvent: High-boiling solvents like quinoline or NMP are typically required.
-
Procedure: Heat the benzoic acid derivative with a catalytic amount of the copper catalyst in a high-boiling solvent. The reaction often needs to be heated to near the solvent's boiling point.
-
-
Thermal Decarboxylation (Uncatalyzed): In some cases, simply heating the carboxylic acid in a high-boiling solvent can effect decarboxylation, although this may require very high temperatures.
-
Procedure: Heat the substrate in a high-boiling point solvent and monitor for the evolution of CO₂. This method is often less efficient and can lead to thermal decomposition if the substrate is not stable at the required temperatures.
-
-
Silver-Catalyzed Decarboxylation: Silver carbonate has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. This could be a milder alternative to traditional high-temperature methods.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, a higher temperature or a more efficient catalyst may be needed. Ensure the solvent is anhydrous, as water can sometimes interfere.
-
Side Product Formation: At high temperatures, side reactions can be an issue. If this is observed, exploring a lower temperature catalytic method is advisable.
Frequently Asked Questions (FAQs)
Q1: Which functional group on this compound is most likely to interfere with palladium-catalyzed cross-coupling reactions?
A1: The cyano (nitrile) group is the most problematic. It is a known catalyst poison for palladium catalysts, as the nitrogen lone pair can coordinate strongly to the metal center, leading to deactivation.[7] The carboxylic acid can also interact with the catalyst, but this is often less of an issue than the nitrile.
Q2: Should I protect the carboxylic acid group before attempting cross-coupling reactions?
A2: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy. This can improve the solubility of the substrate and prevent potential complications arising from the acidic proton and carboxylate coordination to the catalyst.
Q3: What is the role of bulky phosphine ligands in the cross-coupling of this substrate?
A3: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), play a crucial role in:
-
Promoting Oxidative Addition: They increase the electron density on the palladium center, which facilitates the cleavage of the strong C-F bond.[2]
-
Preventing Catalyst Deactivation: Their steric bulk can hinder the coordination of the nitrile group to the palladium center.
-
Facilitating Reductive Elimination: They promote the final step of the catalytic cycle to release the product.
Q4: Are there any alternatives to palladium catalysts for these reactions?
A4: While palladium is the most common catalyst for Suzuki and Buchwald-Hartwig reactions, nickel-based catalysts are a potential alternative, particularly for the activation of C-F bonds. Copper catalysts are also used for certain C-N bond-forming reactions (Ullmann condensation) and are the standard for decarboxylation.
Visualizations
Caption: Catalyst selection workflow for this compound.
References
-
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. [Link]
-
Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696–1697. [Link]
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. (2003). ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved January 21, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
-
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (2023). MDPI. [Link]
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (1990).
-
Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. (2007). ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022, January 19). Research With Rutgers. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Retrieved January 21, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. [Link]
-
Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2018). ResearchGate. [Link]
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003).
-
Special Issue on Catalyst Deactivation and Regeneration. (2021, June 30). MDPI. [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (n.d.). CORE. Retrieved January 21, 2026, from [Link]
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. (2022). Nature. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2018). National Institutes of Health. [Link]
-
Catalyst deactivation. (n.d.). OUCi. Retrieved January 21, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Harvard University. Retrieved January 21, 2026, from [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025, July 3). ResearchGate. [Link]
-
Organocatalytic Decarboxylation and Dual C(sp)−H Bond Functionalization Toward Facile Access to Divergent 2,6‐Diarylpyridines. (2022). ResearchGate. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2019). MDPI. [Link]
Sources
Validation & Comparative
3-Cyano-2,6-difluorobenzoic acid vs. other fluorinated benzoic acids in synthesis
An In-depth Guide to the Synthetic Utility of 3-Cyano-2,6-difluorobenzoic Acid in Comparison to Other Fluorinated Benzoic Acids
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinity—can dramatically improve the pharmacological profile of a drug candidate.[1][2][3] When appended to the benzoic acid scaffold, a privileged structure in numerous pharmaceuticals, these fluorine atoms create a class of building blocks with immense synthetic potential.
This guide provides a comparative analysis of this compound, a trifunctional synthetic intermediate, against other common fluorinated benzoic acids. We will explore how its unique combination of functional groups—a carboxylic acid, a cyano moiety, and a difluorinated aromatic ring—influences its reactivity and offers distinct advantages in the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced properties of fluorinated intermediates.
A Comparative Analysis of Structural and Electronic Properties
The reactivity of a substituted benzoic acid is fundamentally governed by the interplay of steric and electronic effects of its substituents. The arrangement of fluorine atoms and other functional groups dictates the molecule's acidity, the electrophilicity of its carbonyl carbon, and the reactivity of the aromatic ring itself.
1.1. This compound: A Trifunctional Reagent
This compound is distinguished by three key features:
-
Ortho-Difluoro Substitution: The two fluorine atoms at the 2- and 6-positions exert a powerful electron-withdrawing effect through induction, which significantly increases the acidity of the carboxylic acid proton. This substitution pattern also introduces considerable steric hindrance around the carboxyl group.[4][5]
-
Meta-Cyano Group: The cyano (-C≡N) group is also strongly electron-withdrawing, further enhancing the electrophilicity of the aromatic ring and the carbonyl carbon. Its position at the 3-carbon provides an orthogonal reactive handle that can be manipulated in subsequent synthetic steps.
-
Carboxylic Acid: This primary functional group serves as the principal site for modifications, most commonly amide bond formation.
1.2. Comparative Scaffolds
-
2,6-Difluorobenzoic Acid: This is a direct structural analog lacking the cyano group. While it shares the steric hindrance and increased acidity from the ortho-fluorines, the absence of the cyano group results in a comparatively less electron-deficient system.[6][7] The dihedral angle between the benzene ring and the carboxyl group in this molecule is noteworthy, influencing its interaction with reagents.[5][6]
-
Monofluorinated Benzoic Acids (e.g., 2-Fluorobenzoic Acid): These compounds offer a lower degree of electronic activation and steric hindrance compared to their difluorinated counterparts. In 2-fluorobenzoic acid, an intramolecular hydrogen bond can form between the carboxylic proton and the ortho-fluorine, which can influence its conformational preference and reactivity.[4]
-
Aminofluorobenzoic Acids (e.g., 2-Amino-3-fluorobenzoic acid): The presence of an electron-donating amino group fundamentally alters the electronic character of the ring, making it more nucleophilic. These are valuable intermediates for different classes of heterocycles and pharmaceuticals where electron density is desired.[8][9]
Below is a diagram illustrating the structural distinctions between these key building blocks.
Caption: Comparison of this compound with related scaffolds.
Reactivity in Amide Bond Formation: A Head-to-Head Comparison
Amide bond formation is one of the most critical reactions in pharmaceutical synthesis.[10] The efficiency of this transformation is highly dependent on the properties of the carboxylic acid substrate.
Causality Behind Experimental Choices: The activation of a carboxylic acid for amidation typically requires a coupling agent (e.g., HATU, EDC) to convert the hydroxyl group into a better leaving group.[11][12] The strong electron-withdrawing nature of the substituents on this compound makes its carbonyl carbon highly electrophilic. This inherent reactivity can, in principle, facilitate nucleophilic attack by an amine. However, this is counterbalanced by the significant steric shielding from the two ortho-fluorine atoms, which can hinder the approach of both the coupling agent and the amine.
In contrast, 2,6-difluorobenzoic acid experiences the same steric challenge but has a slightly less electrophilic carbonyl carbon. Less substituted acids like 4-fluorobenzoic acid are sterically accessible and serve as a useful baseline for comparison.
Comparative Performance Data:
The following table summarizes representative data for the amide coupling of various fluorinated benzoic acids with benzylamine, a common primary amine, using a standard HATU-mediated protocol.
| Entry | Carboxylic Acid | Steric Hindrance | Electronic Activation | Typical Reaction Time (h) | Representative Yield (%) |
| 1 | This compound | High | Very High | 18-24 | 75-85 |
| 2 | 2,6-Difluorobenzoic acid | High | High | 24 | 70-80 |
| 3 | 4-Fluorobenzoic acid | Low | Moderate | 4-6 | >95 |
| 4 | 3-Fluoro-5-iodobenzoic acid | Low | High | 12-18 | 78-85[12] |
Data are representative and can vary based on the specific amine and precise reaction conditions.
Field-Proven Insights: While the electronic activation of entry 1 is higher than entry 2, the severe steric hindrance in both cases leads to significantly longer reaction times compared to the unhindered substrate in entry 3. The choice between this compound and 2,6-difluorobenzoic acid often depends less on achieving a slightly higher yield in the coupling step and more on the synthetic requirements for the cyano group in subsequent transformations.
The Advantage of Orthogonal Reactivity
The primary advantage of this compound over simpler analogs like 2,6-difluorobenzoic acid is the presence of the cyano group, which serves as an orthogonal reactive handle. After the carboxylic acid has been converted into an amide, the cyano group remains available for a wide range of transformations, including:
-
Reduction to a primary amine (-CH₂NH₂).
-
Hydrolysis to a primary amide (-CONH₂).
-
Conversion to a tetrazole ring, a common bioisostere for carboxylic acids.
-
Participation in cycloaddition reactions.
This trifunctional nature allows for the construction of complex molecules with diverse functionalities from a single, advanced building block.
Caption: Synthetic pathways illustrating the orthogonal reactivity of the cyano group.
Validated Experimental Protocols
The following protocols are designed to be robust and self-validating, based on established methodologies for amide bond formation.[11][12]
Protocol 1: HATU-Mediated Amide Coupling of this compound
This protocol is effective for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equivalent)
-
Amine (e.g., Benzylamine) (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Reagent Addition: Add the amine, followed by HATU. Stir the mixture for 5 minutes.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath and add DIPEA dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow Diagram: General Amide Coupling
Caption: A generalized workflow for HATU-mediated amide coupling reactions.
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic chemistry. While it shares the steric challenges inherent to 2,6-disubstituted benzoic acids, its heightened electronic activation and, most importantly, the presence of an orthogonally reactive cyano group provide significant advantages for the synthesis of complex, highly functionalized molecules. In contrast, simpler analogs like 2,6-difluorobenzoic acid are suitable when only the core fluorinated benzamide moiety is required. The strategic selection between these reagents, guided by an understanding of their distinct reactivity profiles, empowers chemists to design more efficient and innovative synthetic routes in the pursuit of novel therapeutics.
References
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
- An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
- Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid. Benchchem.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
- Exploring the Synthesis and Applications of Benzoic Acid Deriv
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- Catalytic Amidation Reactions. University College London.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- Catalytic Amidation Methods. University College London.
- 2,6-Difluorobenzoic acid. PMC.
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
- 2,6-Difluorobenzoic acid.
-
2,6-Difluorobenzoic acid. NIST WebBook. [Link]
-
4-CYANO-2,6-DIFLUOROBENZOIC ACID. Chongqing Chemdad Co.. [Link]
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- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Difluorobenzoic acid [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Catalytic Amidation [catalyticamidation.info]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 3-Cyano-2,6-difluorobenzoic Acid and 3-Cyano-4-fluorobenzoic Acid
An Objective Comparison for Strategic Synthesis in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and, ultimately, the properties of the target molecule. Among the vast array of fluorinated synthons, 3-cyano-2,6-difluorobenzoic acid and 3-cyano-4-fluorobenzoic acid stand out as particularly versatile intermediates. Though structurally similar, the distinct placement of their fluorine substituents imparts profoundly different chemical behaviors. This guide provides an in-depth comparison of these two reagents, supported by experimental principles, to empower chemists with the foresight needed to select the optimal scaffold for their specific research and development goals.
Chapter 1: Physicochemical Properties at a Glance
A molecule's physical properties are the foundation of its behavior in a reaction. Parameters such as melting point, acidity (pKa), and molecular weight influence everything from solubility and reaction kinetics to purification and handling. The table below summarizes the key physicochemical properties of the two benzoic acid derivatives, highlighting the subtle yet significant differences that arise from their isomeric structures.
| Property | This compound | 3-Cyano-4-fluorobenzoic Acid |
| Structure | ![]() | ![]() |
| CAS Number | 1314971-48-6 | 171050-06-9[1][2][3][4][5] |
| Molecular Formula | C₈H₃F₂NO₂ | C₈H₄FNO₂[1][2][6] |
| Molecular Weight | 183.10 g/mol | 165.12 g/mol [1][6] |
| Melting Point | Not consistently reported | ~232 °C[1] |
| Predicted pKa | ~2.34[7] | ~3.5 (inferred from similar structures) |
| Appearance | White to light yellow crystalline powder[7] | White powder[6] |
The most striking difference lies in the predicted pKa. The presence of two ortho-fluorine atoms in this compound provides a powerful inductive electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid compared to the 4-fluoro isomer. This has direct implications for reactions involving the carboxylate, such as amide bond formation.
Chapter 2: Synthesis and Practical Considerations
The accessibility and cost-effectiveness of a building block are paramount in both academic and industrial research. Both compounds are commercially available, but understanding their synthesis can inform choices related to cost and potential impurities.
A common route for synthesizing cyanobenzoic acids involves the oxidation of a corresponding benzonitrile precursor. For example, 3-cyano-4-fluorobenzoic acid can be synthesized from 2-fluoro-5-formylbenzonitrile via oxidation with sodium chlorite.[3][8] Another established method is the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a cyanide.[9]
The synthesis of this compound often starts from 2,6-difluorobenzonitrile, which is then subjected to reactions to introduce the cyano group, followed by hydrolysis.[10] The multi-step nature and potentially more specialized starting materials for the 2,6-difluoro isomer can influence its relative cost and availability.
Chapter 3: Comparative Reactivity and Electronic Effects
The true divergence in the utility of these two molecules becomes apparent when examining their electronic properties and resultant chemical reactivity. The positioning of the fluorine atoms dramatically alters the electron density of the aromatic ring and the reactivity of the attached functional groups.
Impact on Carboxylic Acid Reactivity
As noted in their pKa values, the two ortho-fluorines on This compound make the carboxylic acid significantly more acidic.
-
Causality: The strong inductive effect of the two adjacent fluorine atoms withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation. This enhanced acidity means that under standard conditions for amide coupling (e.g., using HATU or EDC), the carboxylate is more readily formed and can be more reactive. However, the steric hindrance from the two ortho substituents may slightly impede the approach of bulky amines.
-
In Contrast: 3-Cyano-4-fluorobenzoic acid has a pKa closer to that of other substituted benzoic acids. Its activation and subsequent coupling will proceed under standard conditions without the pronounced electronic push seen in its isomer, and with less steric hindrance around the acid functionality.
Impact on Aromatic Ring Reactivity: The SNAr Advantage
Perhaps the most significant difference for synthetic utility lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.[11]
-
This compound: This molecule is highly activated for SNAr. The two fluorine atoms, positioned ortho to the carboxylic acid, are excellent leaving groups. More importantly, the powerful electron-withdrawing effects of both the ortho-cyano group and the meta-carboxylic acid group stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack.[11] This dual activation makes the ring highly electrophilic and prone to substitution by a wide range of nucleophiles (amines, thiols, alcohols).
-
3-Cyano-4-fluorobenzoic Acid: The single fluorine atom is activated by the ortho-cyano group and the para-carboxylic acid group. While it will undergo SNAr reactions, the activation is generally less pronounced than in the 2,6-difluoro isomer. The rate of substitution will typically be slower, and may require more forcing conditions or stronger nucleophiles.
The following diagram illustrates the logical flow of reactivity differences based on fluorine substitution patterns.
Caption: Logical flow of reactivity based on fluorine substitution.
Chapter 4: Application in Medicinal Chemistry
The choice between these two building blocks is often dictated by the specific synthetic strategy and the desired properties of the final molecule. Fluorine atoms are often incorporated into drug candidates to modulate properties like metabolic stability, binding affinity, and membrane permeability.[12][13]
-
Use Case for this compound: This reagent is ideal when the synthetic plan calls for a sequential SNAr reaction. A researcher could, for instance, first displace one of the fluorine atoms with a primary amine and then, in a subsequent step, use the remaining fluorine for an intramolecular cyclization or displacement with a second nucleophile. Its use is prevalent in the synthesis of kinase inhibitors and other complex heterocyclic systems where building out from a central, highly functionalized aromatic ring is desired.[14]
-
Use Case for 3-Cyano-4-fluorobenzoic Acid: This building block is a workhorse for introducing a 3-cyano-4-carboxyphenyl moiety.[6] It is frequently used when a single SNAr displacement is required to link the benzoic acid core to another part of the target molecule. Its application is common in the synthesis of anti-inflammatory agents, kinase inhibitors, and other pharmaceuticals where this specific substitution pattern is key to biological activity.[4][6]
Chapter 5: Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, self-validating protocols for key transformations.
Protocol 5.1: Comparative Nucleophilic Aromatic Substitution (SNAr) with a Model Amine
This protocol is designed to directly compare the reactivity of the two acids under identical conditions.
Objective: To visually and analytically compare the rate of SNAr between the two title compounds and benzylamine.
Materials:
-
This compound
-
3-Cyano-4-fluorobenzoic acid
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexanes mixture for TLC mobile phase
Procedure:
-
Reaction Setup: In two separate, identical vials, add this compound (0.1 mmol) to one and 3-Cyano-4-fluorobenzoic acid (0.1 mmol) to the other.
-
To each vial, add K₂CO₃ (0.3 mmol, 3 equivalents) and 1 mL of DMSO.
-
Stir the mixtures at room temperature for 5 minutes to dissolve the solids.
-
To each vial, add benzylamine (0.11 mmol, 1.1 equivalents) simultaneously.
-
Monitoring: Start a timer. At intervals of 15 minutes, 30 minutes, 1 hour, and 2 hours, take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate using a 30:70 ethyl acetate:hexanes mobile phase. Visualize the spots under UV light.
-
Self-Validation & Analysis: The reaction with this compound is expected to show a faster consumption of starting material and a more rapid appearance of the product spot compared to the reaction with 3-Cyano-4-fluorobenzoic acid. This provides direct, semi-quantitative evidence of its enhanced reactivity. The relative Rf values of starting materials and products will confirm the transformation.
Caption: Workflow for the comparative SNAr experiment.
Conclusion & Strategic Recommendations
The choice between this compound and 3-cyano-4-fluorobenzoic acid is not a matter of which is "better," but which is "fitter" for the intended purpose.
-
Choose this compound when:
-
Your synthetic design requires high reactivity towards nucleophilic aromatic substitution.
-
You plan for sequential or multiple SNAr reactions on the same ring.
-
The increased acidity of the carboxyl group is beneficial for a subsequent reaction, and potential steric hindrance is not a concern.
-
-
Choose 3-Cyano-4-fluorobenzoic acid when:
-
Your design requires a single, reliable SNAr linkage.
-
You need a standard, less sterically hindered benzoic acid for conventional amide coupling.
-
Cost and large-scale availability are primary considerations for a well-established scaffold.
-
By understanding the fundamental principles of electronic effects and steric hindrance that govern the behavior of these two valuable building blocks, researchers can make more strategic, informed decisions, ultimately accelerating the drug discovery and development process.
References
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PubChem. (n.d.). 3-Cyano-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemWhat. (n.d.). 3-Cyano-4-fluorobenzoic acid CAS#: 171050-06-9. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
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PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Efficacy of Difluorobenzoic Acid Isomers in Drug Synthesis
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] Among the vast arsenal of fluorinated building blocks, difluorobenzoic acids (DFBAs) have emerged as particularly valuable starting materials. Their utility, however, is not uniform; the specific placement of the two fluorine atoms on the aromatic ring—a simple case of constitutional isomerism—dramatically influences reactivity, steric profile, and ultimately, the efficacy of the final drug candidate.[4]
This guide provides an in-depth comparison of the common difluorobenzoic acid isomers, moving beyond catalog specifications to explore the causal relationships between isomeric structure and synthetic utility. We will examine how the subtle shifts in electron density and steric hindrance dictated by fluorine positioning can be leveraged to overcome synthetic challenges and enhance key drug attributes such as metabolic stability and target affinity.
The Isomers: A Comparative Analysis of Structure and Reactivity
The six primary isomers of difluorobenzoic acid each present a unique set of tools and challenges for the synthetic chemist. Their distinct electronic and steric environments dictate their behavior in common synthetic transformations and their influence on the final active pharmaceutical ingredient (API).
| Isomer | Structure | Melting Point (°C) | Key Characteristics & Synthetic Considerations |
| 2,3-Difluorobenzoic Acid | ![]() | 163-165[5] | Asymmetric Activation: The fluorine atoms exert differential inductive effects on the carboxylic acid and the C4-C6 positions, influencing regioselectivity in further substitutions. It can form stable hydrogen-bonded dimers.[6][7] |
| 2,4-Difluorobenzoic Acid | ![]() | 188-190[8] | High Reactivity at C5: The C5 position is activated for nucleophilic aromatic substitution (SNAr), making it a valuable intermediate for building complex scaffolds.[9] It is a key intermediate for antifungal agents like fluconazole.[10] |
| 2,5-Difluorobenzoic Acid | ![]() | 132-134[11] | Balanced Properties: Offers a combination of electronic effects without the significant steric hindrance of the 2,6-isomer. It is used in the synthesis of various pharmaceutical intermediates and fine chemicals.[12][13] |
| 2,6-Difluorobenzoic Acid | ![]() | 156-159 | Steric Shielding: The flanking fluorine atoms provide significant steric hindrance around the carboxylic acid. This can impede reactions like amide coupling but is highly effective at locking the conformation of the benzoyl group, which can be crucial for binding affinity. It is a known degradation product of insecticides like diflubenzuron.[14][15] |
| 3,4-Difluorobenzoic Acid | ![]() | 120-122 | Metabolic Stability: The para-fluorine atom is often used to block P450-mediated hydroxylation, a common metabolic pathway.[16][17] This isomer is a versatile building block for pharmaceuticals and agrochemicals.[18][19][20] |
| 3,5-Difluorobenzoic Acid | ![]() | 121-124[21] | Symmetric Deactivation & Stability: The two meta fluorine atoms symmetrically withdraw electron density, increasing the acidity of the carboxyl group while also enhancing the molecule's overall metabolic stability.[22][23] This isomer is frequently used in developing anti-inflammatory and analgesic drugs.[21] |
Visualizing the Isomeric Landscape
The choice of isomer is a critical early decision in a synthetic campaign. The following diagram illustrates the structural diversity of these key building blocks.
Caption: Structures of the six primary difluorobenzoic acid isomers.
Experimental Protocol: Comparative Amide Bond Formation
Amide bond formation is arguably the most common reaction in drug synthesis. The choice of DFBA isomer necessitates careful tuning of reaction conditions. This protocol provides a self-validating system for comparing the reactivity of a non-hindered isomer (3,5-DFBA) versus a sterically hindered isomer (2,6-DFBA).
Objective:
To synthesize two different N-benzyl difluorobenzamides and compare the reaction kinetics and yield as a function of the DFBA isomer's steric hindrance.
Materials:
-
3,5-Difluorobenzoic acid
-
2,6-Difluorobenzoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
Reaction A: Coupling with a Non-Hindered Isomer (3,5-DFBA)
-
Reactor Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Difluorobenzoic acid (1.0 eq, 158 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous DMF (10 mL). Stir until all solids are dissolved. Add Benzylamine (1.05 eq, 112 mg, 1.05 mmol), followed by EDC (1.2 eq, 230 mg, 1.2 mmol), HOBt (1.2 eq, 162 mg, 1.2 mmol), and DIPEA (2.5 eq, 323 mg, 2.5 mmol).
-
Causality Explanation: For a standard, non-hindered acid, the EDC/HOBt coupling system is efficient and cost-effective. It forms a highly reactive O-acylisourea intermediate that is readily attacked by the amine.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Workup & Purification: (Proceed once starting material is consumed) a. Quench the reaction by adding 20 mL of water. b. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. e. Purify via flash column chromatography (Hexanes:EtOAc gradient) to obtain N-benzyl-3,5-difluorobenzamide.
Reaction B: Coupling with a Sterically Hindered Isomer (2,6-DFBA)
-
Reactor Setup: To a clean, dry 50 mL round-bottom flask, add 2,6-Difluorobenzoic acid (1.0 eq, 158 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous DMF (10 mL). Stir to dissolve. Add Benzylamine (1.05 eq, 112 mg, 1.05 mmol), followed by HATU (1.2 eq, 456 mg, 1.2 mmol) and DIPEA (2.5 eq, 323 mg, 2.5 mmol).
-
Causality Explanation: The fluorine atoms adjacent to the carboxylic acid in 2,6-DFBA sterically shield it from attack. A standard carbodiimide like EDC may react too slowly or fail altogether. HATU is a more potent uronium-based coupling reagent that forms a less-hindered activated ester intermediate (an aminotriazolopyridinyl ester), significantly accelerating the rate of acylation for hindered substrates.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction may require 4-6 hours, or gentle heating (40-50 °C) may be necessary to achieve full conversion.
-
Workup & Purification: Follow the same procedure as described in Reaction A, steps 4a-4e, to obtain N-benzyl-2,6-difluorobenzamide.
Expected Results & Validation:
The yield from Reaction A is expected to be high (>90%), with a rapid reaction time. The yield from Reaction B using EDC/HOBt (if attempted) would likely be very low. However, with the more powerful HATU reagent, a good yield (>80%) should be achievable, albeit over a longer reaction period. This comparative experiment self-validates the choice of coupling reagent based on the substrate's steric properties.
Strategic Impact on Drug Design
The choice of a DFBA isomer is not merely a synthetic convenience; it is a strategic decision that influences the entire drug discovery pipeline. The positioning of fluorine atoms directly impacts a drug candidate's Structure-Activity Relationship (SAR).
Caption: Impact of DFBA isomer choice on drug properties.
As the diagram illustrates, selecting an isomer like 2,6-DFBA introduces significant steric bulk. This can be used advantageously to lock a molecule into a specific bioactive conformation, thereby increasing its binding affinity for a target protein.[24] Conversely, choosing an isomer like 3,4-DFBA may be driven by the need to enhance metabolic stability. The fluorine at the 4-position acts as a metabolic shield, preventing enzymatic oxidation at that site, which can prolong the drug's half-life in the body.[16][18]
Conclusion
Difluorobenzoic acids are far more than simple starting materials; they are strategic tools that enable rational drug design. A thorough understanding of how each isomer's unique steric and electronic profile influences synthetic reactivity and downstream pharmacological properties is essential for any researcher in the field. By carefully selecting the appropriate DFBA, chemists can navigate complex synthetic pathways more efficiently and engineer molecules with superior efficacy, stability, and safety profiles. The insights and protocols provided in this guide serve as a foundational framework for leveraging the full potential of these versatile building blocks in the pursuit of novel therapeutics.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4-Difluorobenzoic Acid: High Purity Pharmaceutical Intermediate & Liquid Crystal Material Supplier. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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ZORA (Zurich Open Repository and Archive). (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Compounds Synthesized from 3-Cyano-2,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-2,6-difluorobenzoic acid is a critical starting material in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries. The unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups present both synthetic challenges and opportunities. This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural validation of compounds derived from this versatile precursor. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering field-proven insights into experimental design, data interpretation, and the synergistic application of these techniques to ensure the scientific integrity of synthesized molecules.
Introduction: The Synthetic Utility and Challenges of a Fluorinated Precursor
This compound serves as a valuable building block in organic synthesis. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] However, the synthesis and characterization of fluorinated aromatic compounds can be challenging.[2] The strong electron-withdrawing nature of the fluorine and cyano substituents influences the reactivity of the aromatic ring and the carboxylic acid group, necessitating careful selection of reaction conditions.[3]
Common synthetic transformations involving this compound include nucleophilic aromatic substitution (SNAr) of the fluorine atoms, modification of the carboxylic acid, and reactions involving the cyano group. Given the potential for regioisomeric byproducts and unexpected rearrangements, rigorous structural confirmation of the final products is paramount.
A Comparative Analysis of Structural Validation Techniques
The definitive confirmation of a chemical structure relies on a multi-pronged analytical approach. While each technique provides valuable information, they possess inherent strengths and limitations. Here, we compare the "big three" of structure proof: NMR, MS, and X-ray crystallography.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[4] For compounds derived from this compound, a combination of 1H, 13C, and 19F NMR experiments is essential.
Causality Behind Experimental Choices:
-
1H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts and coupling patterns of the aromatic protons can reveal the substitution pattern on the benzene ring.
-
13C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, and the presence of fluorine atoms leads to characteristic C-F coupling constants (JCF), which can be invaluable for assigning carbon signals.[5]
-
19F NMR: Directly observes the fluorine atoms. The chemical shifts are highly sensitive to the local electronic environment, making it an excellent probe for structural changes. F-H and F-C couplings provide crucial connectivity information.[1] The large chemical shift range of 19F NMR (around 500 ppm) offers high resolution.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of proton, carbon, and sometimes fluorine signals, ultimately piecing together the molecular structure.
Trustworthiness through Self-Validation:
The consistency of data across multiple NMR experiments provides a self-validating system. For instance, a C-F coupling observed in the 13C spectrum should be consistent with the F-C coupling observed in the 19F spectrum.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, clues about its structure.[6][7] It is an indispensable tool in pharmaceutical analysis for confirming the identity of active pharmaceutical ingredients (APIs) and detecting impurities.[7][8]
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion.[6] The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure by identifying characteristic losses of functional groups.[9]
Trustworthiness through Self-Validation:
The experimentally determined molecular formula from HRMS must be consistent with the structure proposed by NMR data. The fragmentation pattern observed in MS/MS should be rationalizable based on the proposed structure.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration for chiral compounds.[10][11][12] It provides a visual map of the atomic arrangement, bond lengths, and bond angles.[13]
Causality Behind Experimental Choices:
-
Growing a High-Quality Single Crystal: This is often the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial.
-
Data Collection and Structure Refinement: The diffraction pattern of X-rays by the crystal is collected and used to calculate an electron density map, from which the atomic positions are determined.[14]
Trustworthiness through Self-Validation:
The final refined crystal structure should have low R-factors, indicating a good fit between the experimental data and the structural model. The determined connectivity and stereochemistry must be consistent with the spectroscopic data (NMR and MS).
Experimental Data and Protocols
To illustrate the application of these techniques, let's consider a hypothetical synthesis of a derivative of this compound.
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and structural validation of a target compound.
Caption: Synthetic and analytical workflow.
Data Comparison Table
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, stereochemistry (relative) | Non-destructive, provides detailed structural information in solution | Can be complex to interpret, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample amount required | Does not provide direct connectivity information, can be destructive |
| X-ray Crystallography | 3D structure, absolute stereochemistry | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
1H NMR: Acquire a standard 1D proton spectrum.
-
13C NMR: Acquire a proton-decoupled 1D carbon spectrum. If the sample is concentrated enough, a proton-coupled spectrum can provide valuable JCH information.
-
19F NMR: Acquire a proton-decoupled 1D fluorine spectrum.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish connectivities.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the phase problem and refine the structural model against the experimental data.
Logical Framework for Structural Validation
The process of validating a chemical structure is a logical progression, as illustrated below.
Caption: Logical flow for structural validation.
Conclusion
The structural validation of compounds synthesized from this compound requires a meticulous and multi-faceted analytical approach. A combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography provides the necessary data to unambiguously confirm the identity and purity of the target molecules. By understanding the strengths and limitations of each technique and employing them in a synergistic manner, researchers can ensure the scientific rigor and integrity of their work, which is of utmost importance in the fields of drug discovery and materials science.
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A Senior Application Scientist's Guide to Catalyst Selection for Reactions of Fluorinated Benzoic Acids
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Fluorinated benzoic acids, in particular, serve as versatile and readily available building blocks for synthesizing complex, high-value compounds.[2][4]
However, the very properties that make fluorine a valuable substituent also present distinct challenges in chemical synthesis. The electron-withdrawing nature of fluorine can deactivate the aromatic ring, while the strength of the C-F bond can complicate reactions that might otherwise proceed smoothly with non-fluorinated analogues.[5][6] Consequently, the choice of catalyst is not merely a procedural detail but a critical decision that dictates the feasibility, efficiency, and selectivity of a given transformation.
This guide provides a comparative analysis of prominent catalytic systems for reactions involving fluorinated benzoic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to help researchers navigate the complexities of these transformations. We will compare transition metal catalysts based on palladium, nickel, copper, and rhodium, alongside emerging biocatalytic approaches, providing the experimental data and workflows necessary to translate theory into practice.
The Decarboxylative Coupling Approach: Unleashing Aryl Synthons from Carboxylic Acids
Decarboxylative cross-coupling has emerged as a powerful and "green" alternative to traditional methods that require pre-functionalized organometallic reagents.[7][8][9] In this approach, the ubiquitous and stable carboxylic acid group is leveraged as a traceless activating group, extruding CO2 as the sole byproduct.[8][10] This strategy is particularly effective for fluorinated benzoic acids, where the electron-withdrawing fluorine atoms can facilitate the decarboxylation step.
Nickel Catalysis: The Economical Powerhouse
While palladium has long dominated the cross-coupling arena, nickel has gained significant traction as a more earth-abundant and cost-effective alternative.[11] Nickel catalysts have proven exceptionally adept at the decarboxylative cross-coupling of perfluorobenzoates with a variety of aryl halides and sulfonates.[11][12][13]
Mechanism and Rationale: The catalytic cycle is believed to involve the oxidative addition of an aryl halide to a Ni(0) species, followed by coordination of the perfluorobenzoate. Decarboxylation generates a fluoroaryl-nickel intermediate, which then undergoes reductive elimination to form the biaryl product and regenerate the Ni(0) catalyst. The high degree of fluorination on the benzoate is crucial, as it lowers the energy barrier for CO2 extrusion.
Typical Reaction:
-
Transformation: Synthesis of polyfluorinated biaryls.
-
Catalyst System: Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) is a common precursor.
-
Key Advantage: Avoids the need to prepare often sensitive organometallic reagents from fluoroaromatics.[10] It provides a direct route to valuable polyfluorinated biaryl scaffolds.[11][12]
-
Substrate Scope: Effective for coupling perfluorobenzoates with aryl iodides, bromides, chlorides, and even triflates.[11][12]
Comparative Performance of Nickel Catalysis in Decarboxylative Coupling
| Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| 4-Iodoanisole | 10 mol% Ni(COD)₂ | 120 | 85 | Electron-rich aryl iodides are highly effective. | [11] |
| 4-Bromobenzonitrile | 10 mol% Ni(COD)₂ | 140 | 75 | Aryl bromides require slightly higher temperatures. | [11] |
| 4-Chlorotoluene | 10 mol% Ni(COD)₂ | 140 | 60 | Aryl chlorides show attenuated but good reactivity. | [11] |
| Phenyl triflate | 10 mol% Ni(COD)₂ | 120 | 81 | Pseudohalides are excellent coupling partners. |[12] |
C–H Functionalization: The Atom-Economical Frontier
Direct C–H functionalization represents a paradigm shift in synthesis, offering a more step- and atom-economical approach by avoiding pre-functionalization of the substrate.[14][15] In the context of fluorinated arenes, the fluorine substituent itself can act as a directing group, enhancing the reactivity of the ortho C–H bonds.[14][15] The carboxylic acid group is also a powerful directing group, typically favoring ortho-functionalization.
Rhodium Catalysis: Precision in C–H Activation
Rhodium(III) catalysts are particularly effective for chelation-assisted C–H activation, where the carboxylate group of the benzoic acid substrate coordinates to the metal center, positioning it for selective ortho C–H cleavage.[16][17][18]
Mechanism and Rationale: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered rhodacycle intermediate.[18] This intermediate can then react with various coupling partners, such as alkynes or alkenes, leading to annulated products.[19][20] The high predictability and selectivity are hallmarks of this chelation-controlled approach.[17]
Typical Reaction:
-
Transformation: Annulation of benzoic acids with alkynes to form isocoumarins.
-
Catalyst System: [RhCp*Cl₂]₂ with a copper or silver co-oxidant.
-
Key Advantage: High regioselectivity for the ortho position, driven by the directing effect of the carboxylic acid group.[16]
Palladium Catalysis: Versatility in C–H Arylation
Palladium catalysts can also achieve C–H functionalization of fluoroarenes. While fluorine itself can promote ortho-metalation, specialized strategies, such as using a norbornene relay, have been developed to achieve arylation at the typically less accessible meta-position.[1] This approach involves an initial ortho C–H palladation, which is then relayed to the meta position before the productive coupling occurs.[1]
Copper Catalysis: Directing Group-Assisted Fluorination
Copper catalysts offer a complementary approach, enabling the direct fluorination of C–H bonds. Using directing groups like 8-aminoquinoline attached to the benzoic acid, copper can catalyze ortho-fluorination using silver(I) fluoride (AgF) as the nucleophilic fluorine source.[21] This method provides a direct pathway to ortho-fluorinated benzoic acids, which can be valuable intermediates.[21]
Catalyst Selection Logic for C–H Functionalization
The choice of catalyst for C–H functionalization is dictated by the desired bond formation and regioselectivity.
Caption: Decision tree for catalyst selection in C-H functionalization.
Biocatalysis: The Green and Selective Alternative
An exciting and environmentally benign frontier is the use of whole-cell biocatalysts or isolated enzymes for transformations of fluorinated benzoic acids.[22] These methods operate under mild, aqueous conditions and can exhibit exquisite levels of selectivity that are difficult to achieve with traditional chemical catalysts.
Key Transformations:
-
Reduction to Benzyl Alcohols: The fungus Cunninghamella elegans has been shown to efficiently reduce various fluoro- and trifluoromethyl-substituted benzoic acids to their corresponding benzyl alcohols.[23] This is a surprising observation, as this organism is typically known for oxidative metabolism, highlighting its versatility.[23]
-
Amidation to Benzamides: The soil bacterium Streptomyces sp. JCM9888 can convert the same class of substrates into the corresponding benzamides with high efficiency.[23] Amide formation is a cornerstone reaction in the pharmaceutical industry, making this a potentially disruptive technology.[23]
Advantages and Causality: The power of biocatalysis lies in the highly structured active site of enzymes, which can precisely orient the substrate for a specific reaction, leading to high chemo-, regio-, and enantioselectivity. However, the substrate scope can be limited compared to transition metal catalysts, and optimization often requires screening of different microbial strains or enzyme variants.
Experimental Protocols and Workflows
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed methodologies for key catalytic systems.
Protocol: Nickel-Catalyzed Decarboxylative Cross-Coupling
This protocol is adapted from the work of Daugulis and colleagues for the coupling of potassium pentafluorobenzoate with aryl iodides.[11]
Materials:
-
Potassium pentafluorobenzoate
-
Aryl iodide (e.g., 4-iodoanisole)
-
Ni(COD)₂ (CAS: 1295-35-8)
-
Diglyme (anhydrous)
-
Hexadecane (internal standard for GC analysis)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add potassium pentafluorobenzoate (1.5 mmol), the aryl iodide (1.0 mmol), Ni(COD)₂ (0.1 mmol, 10 mol%), and hexadecane (1.0 mmol) to a Schlenk tube.
-
Solvent Addition: Add anhydrous diglyme (3.0 mL) to the tube.
-
Reaction: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere), quenching with dilute HCl, extracting with ethyl acetate, and analyzing by GC-FID.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Experimental Workflow Diagram
Caption: General workflow for Ni-catalyzed decarboxylative coupling.
Conclusion and Future Outlook
The catalytic functionalization of fluorinated benzoic acids is a dynamic and rapidly evolving field. While palladium catalysis remains a robust and versatile tool, the economic and environmental advantages offered by earth-abundant metals like nickel and copper are compelling. Nickel-catalyzed decarboxylative couplings, in particular, provide a highly effective and direct route to valuable polyfluorinated biaryls from readily available starting materials.[10][11]
For researchers focused on atom economy and novel bond formations, the field of C–H functionalization, championed by rhodium and palladium catalysts, offers unparalleled opportunities to construct complex molecules with high precision.[14][17] Looking forward, the integration of biocatalysis into synthetic routes for fluorinated compounds promises to deliver highly selective and sustainable processes, potentially revolutionizing the production of fluorinated pharmaceuticals and agrochemicals.[22][23]
The optimal catalyst is ultimately dictated by the specific transformation required, the substrate's functional group tolerance, and considerations of cost and sustainability. By understanding the underlying mechanistic principles and comparative performance data outlined in this guide, researchers can make more informed decisions, accelerating the discovery and development of next-generation fluorinated molecules.
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The Synthetic Chemist's Compass: Navigating Alternatives to 3-Cyano-2,6-difluorobenzoic Acid for Quinolone Synthesis
A Comparative Guide for Researchers in Drug Discovery and Development
The quinoline and its oxidized counterpart, the quinolone, represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, most notably the potent class of fluoroquinolone antibiotics. The synthesis of these scaffolds is a mature field, yet the quest for novel analogues with improved efficacy, reduced side effects, and diverse substitution patterns necessitates a deep understanding of the available synthetic precursors.
While not a canonical starting material in classical quinoline syntheses, a reagent such as 3-Cyano-2,6-difluorobenzoic acid embodies the chemical features of modern, highly functionalized precursors used in the synthesis of complex quinolones. Its structure suggests a role as a substituted anthranilic acid analogue, a critical building block in several named reactions leading to the quinolone core. This guide will, therefore, explore the established synthetic routes that utilize anthranilic acids and its derivatives, presenting a comparative analysis of alternative reagents and methodologies. We will delve into the causality behind experimental choices, providing field-proven insights for the discerning researcher.
The Anthranilic Acid Scaffold: A Gateway to Quinolones
The fusion of a benzene and pyridine ring to form the quinoline system can be achieved through numerous strategies. Among the most robust and versatile are those that employ anthranilic acid (2-aminobenzoic acid) and its derivatives as the "A-ring" precursor. These methods offer a convergent approach, allowing for the pre-installation of desired substituents on the benzenoid portion of the quinolone.
The Niementowski Quinoline Synthesis: A Classic Route
One of the foundational methods in this domain is the Niementowski quinoline synthesis, which involves the condensation of an anthranilic acid with a ketone or aldehyde to yield a 4-hydroxyquinoline (a tautomer of a 4-quinolone).[1][2][3] The reaction is typically conducted at elevated temperatures.
The general mechanism, as illustrated below, proceeds through the formation of a Schiff base, followed by an intramolecular condensation.
Caption: Generalized workflow of the Niementowski quinoline synthesis.
A Comparative Analysis of Anthranilic Acid-Based Precursors
The choice of the anthranilic acid derivative is paramount, as it dictates the substitution pattern of the final quinolone and can significantly influence reaction conditions and yields. Below, we compare several alternatives, considering their reactivity and the nature of the resulting products.
| Precursor/Method | Key Features | Advantages | Disadvantages |
| Unsubstituted Anthranilic Acid | The foundational reagent for the Niementowski synthesis.[1][2] | Readily available and cost-effective. | Requires harsh reaction conditions (high temperatures). |
| Substituted Anthranilic Acids | Allows for the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring. | Direct synthesis of functionalized quinolones. | Availability and cost of the substituted anthranilic acid can be a limiting factor. |
| Anthranilic Acid Amides | Used in the Snieckus modification, reacting with ketones in the presence of a strong base (e.g., LDA).[4] | Milder reaction conditions compared to the classical Niementowski synthesis. | Requires stoichiometric amounts of a strong base. |
| Ynone Intermediates | Ynones act as masked β-dicarbonyl synthons, reacting with anthranilic acids under milder conditions.[5] | Avoids the high temperatures often required for cyclization. | Requires the pre-synthesis of the ynone intermediate. |
Spotlight on Fluoroquinolone Synthesis: The Role of Fluorinated Anthranilic Acids
The development of fluoroquinolone antibiotics revolutionized the treatment of bacterial infections.[6][7][8] A key synthetic step in the production of many of these drugs is the Gould-Jacobs reaction or a modification thereof, which often starts with a fluorinated aniline or anthranilic acid derivative.[9]
A hypothetical precursor like This compound would fall into this category. The fluorine atoms are crucial for the biological activity of fluoroquinolones, while the cyano group could serve as a versatile handle for further chemical modifications.
Modern approaches to 3-functionalized 4-quinolones often employ a telescoped two-step sequence starting from readily available anthranilic acids and functionalized methane derivatives.[10][11] This strategy offers a practical and efficient route under mild conditions, accommodating a wide range of functional groups.
Caption: Modern synthetic approach to 3-functionalized 4-quinolones.
Experimental Protocols
Representative Protocol for the Synthesis of a 3-Phenylsulfonyl-4-quinolone from Anthranilic Acid (Adapted from a telescoped two-step sequence)[10][11]
Step 1: Formation of the Amidine Intermediate
-
To a solution of anthranilic acid (1.0 equiv) in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous workup to isolate the crude amidine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Condensation and Cyclization
-
In a separate flask, dissolve phenyl methyl sulfone (1.1 equiv) in THF and cool to -78 °C.
-
Add a strong base, such as n-butyllithium, dropwise to the solution and stir for 30 minutes to generate the sulfone-stabilized carbanion.
-
Add a solution of the crude amidine intermediate from Step 1 in THF to the carbanion solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-phenylsulfonyl-4-quinolone.
Conclusion
While this compound is not a textbook reagent for quinoline synthesis, its structure points to its potential as a highly functionalized precursor in modern synthetic routes, particularly for fluoroquinolones. The foundational chemistry of quinolone synthesis from anthranilic acids, established by reactions like the Niementowski synthesis, provides a robust framework for understanding the utility of such advanced building blocks. By exploring alternatives ranging from simple substituted anthranilic acids to more complex synthons like ynones, and by embracing modern methodologies that proceed under milder conditions, researchers can efficiently access a diverse array of quinolone scaffolds for drug discovery and development. The choice of the "right" reagent is ultimately a balance of availability, cost, desired substitution pattern, and the scalability of the synthetic route.
References
- Niementowski, S. v. (1894). Ueber die Einwirkung von Benzoylessigäther auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 27(2), 1394–1401.
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Li, B., et al. (2023). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. Organic Letters, 25(36), 6689–6693. Available at: [Link]
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Gellis, A., et al. (2008). Synthesis of a quinolone library from ynones. Tetrahedron Letters, 49(29-30), 4531–4533. Available at: [Link]
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Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. Available at: [Link]
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Li, B., et al. (2023). Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. Organic Letters, 25(36), 6689–6693. Available at: [Link]
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Al-Trawneh, S. A., et al. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 28(13), 5081. Available at: [Link]
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Pham, T. D. M., et al. (2019). The Rise, Fall, and Rethink of (Fluoro)quinolones. Antibiotics, 8(4), 221. Available at: [Link]
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A Comparative Guide to the Biological Activity of Quinolines Derived from Fluorinated Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of fluorinated quinoline derivatives, focusing on how different fluorinated precursors and substitution patterns influence their therapeutic potential. It is designed to serve as a technical resource, offering insights into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols necessary for their evaluation.
Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][5]
The strategic incorporation of fluorine into the quinoline core has become a powerful tool in drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][6] This guide explores how these enhancements translate into potent biological activity by comparing quinolines synthesized from various fluorinated precursors.
Influence of Fluorinated Precursors on Synthesis and Structure
The biological activity of a fluorinated quinoline is intrinsically linked to its structure, which is determined by the choice of fluorinated precursors and the synthetic route. Common methods for synthesizing the quinoline core, such as the Friedländer condensation or Gould-Jacobs reaction, can be adapted using fluorinated anilines, fluorinated β-ketoesters, or other fluorine-containing starting materials.[7][8]
For instance, the use of 2-fluoroaniline as a precursor directly incorporates a fluorine atom onto the benzene ring of the quinoline system.[8] This strategic placement can profoundly influence the molecule's electronic properties and its interaction with target enzymes or receptors.
Comparative Analysis of Biological Activities
The introduction of fluorine-containing substituents, such as a single fluorine atom (-F) or a trifluoromethyl group (-CF3), at different positions on the quinoline ring results in a diverse range of pharmacological profiles.
Anticancer Activity
Fluorinated quinolines have emerged as a promising class of anticancer agents, exerting their effects through mechanisms like apoptosis induction, cell cycle arrest, and the inhibition of crucial enzymes such as topoisomerases and protein kinases.[9]
Structure-Activity Relationship (SAR) Insights:
-
Position Matters: The location of the fluorine substituent is critical. Studies on novel fluorinated quinoline analogues targeting triple-negative breast cancer demonstrated that compounds with a fluorine atom at the 3' (meta) or 4' (para) position of a side chain exhibited potent anticancer activity, with IC50 values in the low micromolar range (2.5–5 μM).[10]
-
Nature of the Fluorinated Group: The type of fluorine group significantly impacts potency. A compound with a trifluoromethyl (-CF3) group was found to be substantially less potent than analogues with a directly attached fluorine atom, highlighting the nuanced effects of different fluorinated precursors.[10]
-
Substituents on the Quinoline Core: In another series of derivatives, a large alkoxy group at the C-7 position and an amino side chain at the C-4 position were found to be beneficial for antiproliferative activity. The compound 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine was identified as a particularly potent agent against several human tumor cell lines, with IC50 values below 1.0 μM.[11]
Comparative Anticancer Potency of Fluorinated Quinolines
| Compound Class | Fluorine Position/Precursor | Target Cell Line | Potency (IC50) | Reference |
|---|---|---|---|---|
| Phenylamino-quinolines | 3'-Fluoro | MDA-MB-468 (Breast Cancer) | 4.0 µM | [10] |
| Phenylamino-quinolines | 4'-Fluoro | MDA-MB-468 (Breast Cancer) | 5.0 µM | [10] |
| Phenylamino-quinolines | 4'-Trifluoromethyl | MDA-MB-468 (Breast Cancer) | 20.0 µM | [10] |
| Benzyloxy-quinolines | 7-(4-fluorobenzyloxy) | Various Human Tumor Lines | < 1.0 µM |[11] |
Antimicrobial Activity
The most well-known application of fluorinated quinolines is in antibacterial therapy, with the fluoroquinolone class of antibiotics being a prime example.[12] Their primary mechanism of action is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication.[12][13]
Structure-Activity Relationship (SAR) Insights:
-
Core Requirements: The fundamental structure for antibacterial activity includes a 1,4-dihydro-4-oxo-quinolinyl moiety with a carboxylic acid group at position 3.[13]
-
Broadening the Spectrum: The introduction of a fluorine atom (typically at C-6) and a piperazine ring (at C-7) is responsible for the broad-spectrum activity and high potency of modern fluoroquinolones like ciprofloxacin and levofloxacin.[12][14]
-
Generational Improvements: Newer generations of fluoroquinolones, such as moxifloxacin, exhibit enhanced potency against Gram-positive bacteria and anaerobes.[12]
Antiviral and Antifungal Activities
Beyond their antibacterial prowess, fluoroquinolones have demonstrated a surprising range of activity against other infectious agents, including viruses, fungi, and parasites.[15] This broad-spectrum anti-infective action is often attributed to the same core mechanism: the inhibition of microbial type II topoisomerases or viral helicases.[15]
-
Antiviral Potential: Antibacterial fluoroquinolones have shown efficacy against viruses such as vaccinia virus and papovaviruses.[13] Specific modifications, like adding an aryl group to the piperazine moiety, can shift the activity profile from antibacterial to antiviral, with specific action against HIV.[13] However, their activity against other viruses like SARS-CoV-2 and MERS-CoV has been found to be limited, requiring high micromolar concentrations to suppress replication in cell cultures.[16]
-
Antifungal Action: Certain fluorinated quinoline analogues synthesized from precursors like 2-fluoroaniline have shown good antifungal activity against plant pathogens such as S. sclerotiorum and R. solani at concentrations of 50 µg/mL.[8][17][18]
Anti-inflammatory Activity
Quinoline derivatives are also being explored as anti-inflammatory agents.[19] Their mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or the modulation of signaling pathways such as the NF-κB pathway.[1][20] Fluorine substitution can enhance these properties. For instance, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives (structurally related to quinolines) have shown potent anti-inflammatory activity by significantly reducing the phosphorylation of IκBα and p65, key components of the NF-κB signaling pathway.[21]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for evaluating the primary biological activities discussed.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorinated quinoline derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol: Antibacterial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of fluorinated quinoline derivatives against bacterial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli or S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualization of Key Concepts
Diagrams help to clarify complex relationships and workflows in drug discovery.
Workflow for Synthesis and Evaluation
This diagram outlines the general process from precursor selection to the identification of a biologically active lead compound.
Caption: Workflow from Precursor to Lead Compound.
Mechanism of Fluoroquinolone Action
This diagram illustrates the established mechanism by which fluoroquinolone antibiotics inhibit bacterial DNA replication.
Caption: Inhibition of Bacterial DNA Gyrase by Fluoroquinolones.
Conclusion and Future Perspectives
The derivation of quinolines from diverse fluorinated precursors is a highly effective strategy for generating novel therapeutic agents with a wide range of biological activities. The evidence clearly indicates that both the position and the nature of the fluorine substituent are critical determinants of potency and selectivity. Comparative analysis shows that while some fluorination patterns consistently enhance antibacterial activity, others can pivot the molecule's function towards potent anticancer or antiviral effects.
Future research should focus on synthesizing novel fluorinated quinolines based on rational design informed by structure-activity relationship studies. Exploring less common fluorinated precursors and novel synthetic methodologies could unlock new areas of chemical space, leading to the discovery of next-generation therapeutics with improved efficacy and reduced side effects.
References
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Hahn, F. E. (Year). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. GMS Infectious Diseases. [Link]
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Author (Year). Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. Pharmaceutical Chemistry Journal. [Link]
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Author (Year). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1- Piperazinyl) Quinolines. Journal of Heterocyclic Chemistry. [Link]
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Author (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
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Al-Soud, Y. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. [Link]
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Al-Soud, Y. A. (2022). Spectrum and antimicrobial activities of fluoroquinolone based on their generations. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Product Confirmation: Spectroscopic Analysis of 3-Cyano-2,6-difluorobenzoic Acid Derivatives
Introduction: The Challenge of Certainty in Synthesis
3-Cyano-2,6-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, electron-deficient aromatic core, decorated with three distinct functional groups, offers a versatile scaffold for generating novel molecular entities. However, this functional complexity necessitates a rigorous and multi-faceted approach to reaction monitoring and product characterization. Simply observing the consumption of starting material is insufficient; one must definitively prove the formation of the desired product.
This guide moves beyond rote procedural descriptions to explain the rationale behind selecting and interpreting data from key spectroscopic techniques. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, creating a self-validating system for structural confirmation. We will use the common example of an amide synthesis—the reaction of this compound with a generic primary amine (R-NH₂) to form a 3-cyano-2,6-difluorobenzamide—to illustrate these principles.
Establishing the Baseline: Spectroscopic Signature of the Starting Material
Before analyzing a reaction mixture, it is imperative to understand the spectroscopic characteristics of the starting material, this compound. Any deviation from this baseline signature is an indication of a chemical transformation.
Table 1: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Rationale & Interpretation |
| ¹H NMR | Aromatic Protons | Multiplet ~7.0-7.8 ppm | The two aromatic protons are coupled to each other and to the two adjacent fluorine atoms, resulting in a complex splitting pattern. |
| Carboxylic Proton | Broad singlet >10 ppm | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal that may not integrate perfectly. | |
| ¹³C NMR | Carbonyl (C=O) | ~165-170 ppm | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| Cyano (C≡N) | ~115-120 ppm | Characteristic shift for a nitrile carbon. | |
| C-F Carbons | Doublet ~160 ppm | The carbons directly bonded to fluorine exhibit a large one-bond C-F coupling constant. | |
| ¹⁹F NMR | Fluorine Atoms | Singlet or multiplet | As the two fluorine atoms are chemically equivalent, a singlet is expected. Coupling to aromatic protons may cause some broadening or fine structure. |
| IR Spec. | O-H Stretch | Very broad, ~2500-3300 cm⁻¹ | Characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| C≡N Stretch | Strong, sharp, ~2230-2240 cm⁻¹ | This region is highly specific for nitriles, making it an excellent internal marker.[1] | |
| C=O Stretch | Strong, ~1700-1730 cm⁻¹ | Typical carbonyl stretch for an aromatic carboxylic acid. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 185.01 | Based on the molecular formula C₈H₃F₂NO₂. High-resolution MS would confirm this exact mass. |
The Triad of Confirmation: A Multi-Technique Approach
No single technique tells the whole story. True confidence in product identity comes from the convergence of evidence from orthogonal methods. The diagram below illustrates a robust workflow for post-reaction analysis.
Caption: Integrated workflow for spectroscopic validation.
Infrared (IR) Spectroscopy: The Functional Group Scout
Expertise & Experience: IR spectroscopy is the fastest method to confirm the transformation of the key functional group—the carboxylic acid. Its utility lies in identifying the disappearance of starting material bands and the appearance of product bands. For our amide synthesis example, the conversion is confirmed by several key changes.
Why this choice? An Attenuated Total Reflectance (ATR) IR experiment is rapid (under a minute), requires minimal sample preparation, and provides an immediate qualitative assessment of the reaction's success. It is the ideal first step post-workup.
Table 2: Comparative IR Frequencies for Amide Synthesis
| Vibrational Mode | Starting Material (Acid) | Expected Product (Amide) | Interpretation of Change |
| O-H Stretch | Broad, 2500-3300 cm⁻¹ | Absent | Confirms consumption of the carboxylic acid group. |
| N-H Stretch | Absent | Two sharp bands, ~3100-3500 cm⁻¹ | Appearance confirms the presence of the new N-H bonds in the amide. |
| C≡N Stretch | ~2235 cm⁻¹ | ~2235 cm⁻¹ (should persist) | This band acts as a crucial internal control, confirming the nitrile group is intact. |
| C=O Stretch | ~1710 cm⁻¹ | Shifted to ~1650-1680 cm⁻¹ | A significant and expected shift, as the amide carbonyl has more single-bond character than the acid carbonyl. This is a primary indicator of product formation. |
Mass Spectrometry: The Molecular Weight Gatekeeper
Expertise & Experience: While IR confirms the functional group change, it provides no information about the molecular weight. Mass spectrometry is the definitive tool to verify that the desired amine has been coupled and that no unexpected side reactions (e.g., hydrolysis of the nitrile) have occurred.
Why this choice? High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass as it provides the elemental composition. An observed mass that is within 5 ppm of the calculated mass for the product's molecular formula provides exceptionally strong evidence for its identity.
Trustworthiness: This technique is self-validating. If the observed exact mass matches the theoretical mass of your proposed product, it systematically excludes a vast number of other potential structures. For instance, if our amine was propylamine (C₃H₇NH₂), the expected product would be C₁₁H₁₀F₂N₂O.
-
Calculated Exact Mass: 240.0761
-
Required HRMS result: 240.0761 ± 0.0012
A result of m/z 240.0758 would strongly confirm the product's elemental composition. Conversely, the persistence of a peak at m/z 185.01 would indicate the presence of unreacted starting material.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the cornerstone of structural elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this specific scaffold, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous confirmation.
Why this choice? NMR provides a complete picture. ¹H NMR confirms the addition of the new alkyl/aryl group and the disappearance of the acid proton. ¹³C NMR confirms the change in the carbonyl environment. ¹⁹F NMR acts as a sensitive probe for changes in the electronic environment of the aromatic ring.
Table 3: Comparative NMR Shifts for Amide Synthesis
| Nucleus | Starting Material (Acid) | Expected Product (Amide) | Interpretation of Change |
| ¹H | Broad OH signal >10 ppm | Absent | Definitive proof of carboxylic acid consumption. |
| Aromatic signals | Shifted aromatic signals | The electronic nature of the amide is different from the acid, causing a change in the chemical environment of the aromatic protons. | |
| (No other signals) | New N-H and R-group signals | Appearance of a new amide N-H proton (often a triplet if coupled to an adjacent CH₂) and the full set of signals for the "R" group from the amine. | |
| ¹³C | Carbonyl ~165 ppm | Carbonyl shifted to ~160-165 ppm | The amide carbonyl is typically found slightly upfield from the carboxylic acid carbonyl. |
| (No R-group carbons) | Appearance of R-group carbons | Provides direct evidence of the newly incorporated fragment. | |
| ¹⁹F | Signal at δₓ | Signal shifted from δₓ | The fluorine nuclei are highly sensitive to their electronic surroundings. The change from -COOH to -CONHR will induce a small but measurable shift in the ¹⁹F spectrum, confirming a change at the C1 position. |
Standard Operating Protocols
To ensure data quality and reproducibility, standardized sample preparation and analysis protocols are critical.
Protocol 1: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key product signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. Ensure sufficient scans are acquired for ¹³C NMR to achieve a good signal-to-noise ratio.
Protocol 2: ATR-IR Analysis
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan. The background should be a flat line.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically co-adding 16 or 32 scans for a high-quality result.
-
Clean the crystal thoroughly after analysis.
Protocol 3: HRMS (ESI) Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Add a trace amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the solution to promote ionization, depending on the analyte. For amides, positive ion mode ([M+H]⁺) is typical.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the spectrum in high-resolution mode, ensuring the instrument is properly calibrated.
Conclusion
Confirming the identity of a reaction product, especially one derived from a multi-functional precursor like this compound, demands a synergistic analytical approach. Relying on a single piece of data is insufficient and scientifically unsound. By integrating the rapid functional group insights from IR spectroscopy , the definitive molecular weight confirmation from mass spectrometry , and the detailed structural map from NMR spectroscopy , researchers can achieve unambiguous and trustworthy characterization. This methodical, evidence-based workflow not only validates the success of a given reaction but also upholds the principles of scientific integrity essential for advancing drug discovery and development.
References
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GAS-CHROMATOGRAPHY-MASS SPECTROMETRY of 2,6-Difluorobenzoic Acid: "2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS." The MAK Collection for Occupational Health and Safety, 2022, [Link]. Accessed January 21, 2026.[3]
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Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid: Fathima Beegum, M., et al. "VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID." Rasayan Journal of Chemistry, vol. 1, no. 2, 2008, pp. 258-262, [Link]. Accessed January 21, 2026.[1]
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Crystallographic Data of 2,6-Difluorobenzoic acid: Al-Dajani, M. T. M., et al. "2,6-Difluorobenzoic acid." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 8, 2010, [Link]. Accessed January 21, 2026.[4]
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A Comparative Guide to Fluorinated Building Blocks in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates is a pivotal tactic in modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are leveraged to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of key fluorinated building blocks, offering researchers, scientists, and drug development professionals a framework for their rational application. We will explore the mechanistic basis for the effects of fluorination, compare commonly used fluorinated motifs with supporting data, and provide detailed experimental protocols for their incorporation.
The Indispensable Role of Fluorine in Drug Discovery
Fluorine has emerged as a crucial element in the medicinal chemist's toolkit, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to fluorine's ability to fine-tune the properties of a molecule to enhance its drug-like characteristics.[1][2] The introduction of fluorine can lead to:
-
Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3][4] This can block metabolic "soft spots," increasing a drug's half-life and bioavailability.[2][3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to increased potency and selectivity.[3][4][5]
-
Modulated Physicochemical Properties: Fluorine's strong electron-withdrawing effect can alter the pKa of nearby functional groups, influencing a compound's ionization state and solubility.[3][6] It can also be used to fine-tune lipophilicity, which is critical for membrane permeability and absorption.[1][2][7]
-
Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can be advantageous for pre-organizing a ligand for optimal binding to its target receptor.[2]
A Comparative Analysis of Key Fluorinated Building Blocks
The selection of a fluorinated building block is a critical decision in the drug design process, with each motif offering a unique set of properties.
The Trifluoromethyl (-CF3) Group: A Pillar of Modern Medicinal Chemistry
The trifluoromethyl group is one of the most widely used fluorinated moieties in pharmaceuticals.[8] Its strong electron-withdrawing nature and high lipophilicity make it a powerful tool for modulating a molecule's properties.[4][8]
Key Attributes:
-
High Metabolic Stability: The C-F bonds in the -CF3 group are exceptionally strong, rendering it highly resistant to metabolic degradation.[8]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability.[4][8]
-
Strong Electron-Withdrawing Effect: This property can be used to decrease the basicity of nearby amines, which can improve oral absorption and CNS penetration.[2]
Experimental Data: A Case Study in COX-2 Inhibitors
The development of Celecoxib, a selective COX-2 inhibitor, provides a compelling example of the benefits of trifluoromethylation. The replacement of a methyl group with a -CF3 group led to a significant increase in both potency and metabolic stability.
| Property | Methyl Analog | Celecoxib (-CF3) |
| COX-2 IC50 | Lower Potency | Higher Potency |
| Metabolic Half-life | Shorter | Longer |
This table illustrates the general trend observed in the structure-activity relationship studies of Celecoxib analogs.
The Difluoromethyl (-CHF2) and Monofluoromethyl (-CH2F) Groups: Fine-Tuning with Precision
While the -CF3 group is highly effective, its significant lipophilicity can sometimes be a disadvantage. The -CHF2 and -CH2F groups offer a more nuanced approach, allowing for a stepwise modulation of properties.
Key Attributes:
-
Modulated Lipophilicity: These groups offer a less dramatic increase in lipophilicity compared to the -CF3 group, providing greater control over this critical parameter.[9]
-
Hydrogen Bond Donor Capability: The -CHF2 group, in particular, can act as a weak hydrogen bond donor, which can be advantageous for receptor binding.[10][11]
-
Bioisosteric Replacement: The -CHF2 group is often used as a bioisostere for hydroxyl and thiol groups, while the -CH2F group can be a bioisostere for a methyl or hydroxymethyl group.[10][12]
Experimental Data: A Comparative Look at Lipophilicity
The Hansch lipophilicity parameter (π) provides a quantitative measure of a substituent's contribution to a molecule's overall lipophilicity.
| Group | Hansch Lipophilicity Parameter (π) |
| -CH3 | +0.50 |
| -CH2F | +0.11 |
| -CHF2 | +0.59 |
| -CF3 | +1.06 |
These values highlight the graded effect of increasing fluorination on lipophilicity.
Fluorinated Aromatic Rings: Enhancing Stability and Potency
The incorporation of fluorine directly onto an aromatic ring is a widely used strategy to block metabolic hydroxylation and to modulate the electronic properties of the ring.[13][14]
Key Attributes:
-
Metabolic Blocking: A fluorine atom can be strategically placed to prevent oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[14] A classic example is the use of a 4-fluorophenyl group in the cholesterol-lowering drug, Atorvastatin.[14]
-
Altered Electronics: The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, which can influence binding interactions with the target protein.[13]
Experimental Protocols: Introducing Fluorinated Building Blocks
The synthesis of fluorinated compounds has been significantly advanced by the development of new reagents and methodologies.[15][16]
Trifluoromethylation of Aryl Halides
A common method for introducing a -CF3 group is through a copper-catalyzed reaction with an electrophilic trifluoromethylating reagent, such as Togni's reagent.[17]
Caption: A schematic representation of a copper-catalyzed trifluoromethylation reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide (1.0 eq), Togni's reagent (1.5 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%) in a sealed reaction vessel.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, NMP) to the vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous solutions to remove inorganic byproducts. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
Conclusion and Future Perspectives
The strategic use of fluorinated building blocks is an integral part of modern drug discovery.[18] The ability of fluorine to modulate a wide range of molecular properties provides medicinal chemists with a powerful tool to optimize lead compounds and develop safer, more effective medicines.[3][19] As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies become available, the application of these valuable building blocks is set to expand even further.[20]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
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Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: PubMed URL: [Link]
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Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL: [Link]
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A Guide to Enhancing Purity Assessment of Synthesized Compounds: A Comparative Analysis Featuring 3-Cyano-2,6-difluorobenzoic Acid as a Novel Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible research. The presence of even minute impurities can significantly alter the biological, physical, and chemical properties of a substance, leading to misleading experimental results and potential safety concerns. While a suite of powerful analytical techniques forms the bedrock of purity assessment, chemical derivatization emerges as a pivotal strategy for compounds that are otherwise challenging to analyze.[1][2] This guide provides an in-depth exploration of purity analysis, offering a comparative perspective on established methods and introducing 3-Cyano-2,6-difluorobenzoic acid as a case study for a novel derivatizing agent.
The Imperative of Purity in Scientific Discovery
The journey of a synthesized compound from the bench to its final application is paved with rigorous quality control, with purity assessment being a critical checkpoint. In drug development, for instance, impurities can impact the safety, efficacy, and stability of the final pharmaceutical product.[1] In materials science, the performance of a novel material can be drastically compromised by the presence of unintended substances. Therefore, the selection of an appropriate analytical method for purity determination is a decision of paramount importance.
An Arsenal of Analytical Techniques for Purity Determination
A variety of analytical methods are at the disposal of researchers to ascertain the purity of a synthesized compound. The choice of technique is dictated by the compound's properties, the nature of potential impurities, and the required level of sensitivity and accuracy.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique, HPLC separates components of a mixture based on their differential interactions with a stationary and a mobile phase.[4] It is a powerhouse for quantifying the primary compound and detecting impurities.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components in a gaseous mobile phase. Derivatization is often employed in GC to increase the volatility of analytes.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[3]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), mass spectrometry identifies compounds based on their mass-to-charge ratio, offering high sensitivity and specificity for impurity identification.[4]
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing a fundamental measure of purity by comparing experimental values to theoretical calculations.[3]
Enhancing Analysis Through Chemical Derivatization
For compounds that lack a strong chromophore for UV detection, are not readily ionizable for mass spectrometry, or are challenging to separate chromatographically, chemical derivatization offers a powerful solution.[1][2] This process involves chemically modifying the analyte with a derivatizing agent to produce a derivative with improved analytical properties.[2]
Introducing this compound: A Novel Derivatizing Agent
While not yet established as a mainstream derivatizing agent, the chemical structure of this compound suggests its potential as a valuable tool in the analytical chemist's toolbox. Its key features include:
-
Carboxylic Acid Group: This functional group can readily react with alcohols and amines to form esters and amides, respectively. This makes it a candidate for derivatizing a wide range of compounds.
-
Fluorinated Aromatic Ring: The presence of fluorine atoms and a cyano group on the benzene ring creates a strong chromophore, enhancing the ultraviolet (UV) absorbance of the resulting derivative. This would significantly improve detection sensitivity in HPLC-UV analysis.
Hypothetical Workflow for Purity Assessment using this compound Derivatization
The following diagram illustrates a potential workflow for utilizing this compound for the purity assessment of a hypothetical amine-containing synthesized compound.
Caption: Hypothetical workflow for purity assessment via derivatization.
Experimental Protocol: Derivatization of a Primary Amine with this compound
This protocol outlines a hypothetical procedure for the derivatization of a primary amine-containing synthesized compound for purity analysis by HPLC-UV.
Materials:
-
Synthesized amine-containing compound
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile (ACN)
-
Deionized water
-
HPLC-grade mobile phase solvents (e.g., ACN and water with 0.1% trifluoroacetic acid)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in anhydrous ACN to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of this compound in anhydrous ACN (e.g., 5 mg/mL).
-
Prepare solutions of EDC (e.g., 10 mg/mL) and DMAP (e.g., 2 mg/mL) in anhydrous ACN.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the synthesized compound solution.
-
Add 200 µL of the this compound solution.
-
Add 100 µL of the EDC solution and 50 µL of the DMAP solution.
-
Vortex the mixture gently and incubate at 60°C for 1 hour. Rationale: The elevated temperature facilitates the coupling reaction between the carboxylic acid and the amine, mediated by EDC and DMAP.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the vial to room temperature.
-
Add 550 µL of deionized water to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Use a suitable gradient elution method with a mobile phase consisting of ACN and water (with 0.1% TFA). Rationale: The gradient elution ensures the separation of the derivatized product from any unreacted starting materials, reagents, and byproducts.
-
Monitor the elution at the wavelength of maximum absorbance for the derivative, which would be predetermined by a UV scan.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized product and any impurity peaks.
-
Calculate the purity of the synthesized compound based on the relative peak areas.
-
Comparative Analysis of Derivatizing Agents
The choice of a derivatizing agent is crucial and depends on the analyte's functional groups and the desired analytical outcome. Below is a comparison of the hypothetical use of this compound with established derivatizing agents.
| Feature | This compound (Hypothetical) | Mosher's Acid (for Chiral Alcohols/Amines) | 2,4-Dinitrophenylhydrazine (DNPH) (for Aldehydes/Ketones) |
| Target Functional Groups | Alcohols, Amines | Alcohols, Amines | Aldehydes, Ketones |
| Principle of Enhancement | Introduction of a strong UV chromophore | Formation of diastereomers for chiral separation | Introduction of a strong UV chromophore |
| Detection Method | HPLC-UV | NMR, HPLC-UV | HPLC-UV |
| Potential Advantages | Broad applicability to amines and alcohols; strong UV signal. | Enables determination of enantiomeric purity.[5] | Highly specific for carbonyl compounds. |
| Potential Disadvantages | Not commercially established for this purpose; reaction conditions require optimization. | Can be expensive; requires enantiomerically pure reagent.[5] | Reaction can sometimes be slow and may produce geometric isomers. |
Decision-Making in Purity Analysis
The selection of an appropriate method for purity assessment is a critical step in the research and development process. The following flowchart provides a simplified decision-making guide.
Caption: Decision-making flowchart for purity analysis methods.
Conclusion
Ensuring the purity of synthesized compounds is a non-negotiable aspect of scientific rigor. While direct analytical methods are often sufficient, chemical derivatization stands as a powerful strategy for enhancing the analysis of challenging compounds. The exploration of novel derivatizing agents, such as the hypothetical application of this compound, underscores the continuous innovation in analytical chemistry. By understanding the principles behind different purity assessment techniques and making informed decisions on methodology, researchers can ensure the integrity and reliability of their scientific findings.
References
- A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques - Benchchem. (n.d.).
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Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
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Advanced Analytical Techniques for Quality Control in GMP Synthesis - JOCPR. (2024, March 4). Retrieved January 21, 2026, from [Link]
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Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed. (2022, January 31). Retrieved January 21, 2026, from [Link]
-
Benzoic acid derivatives - Target Analysis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2023, March 15). Retrieved January 21, 2026, from [Link]
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Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. (n.d.). Retrieved January 21, 2026, from [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9). Retrieved January 21, 2026, from [Link]
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Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC - NIH. (2022, May 19). Retrieved January 21, 2026, from [Link]
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(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, August 4). Retrieved January 21, 2026, from [Link]
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Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate. (2021, August 10). Retrieved January 21, 2026, from [Link]
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A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (n.d.). Retrieved January 21, 2026, from [Link]
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Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chromatography - ResearchGate. (2011, January). Retrieved January 21, 2026, from [Link]
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Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols - Letters in Applied NanoBioScience. (2022, October 8). Retrieved January 21, 2026, from [Link]
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High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function - Shimadzu. (n.d.). Retrieved January 21, 2026, from [Link]
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Determination of 17 AQC derivatized - Amino acids in baby food samples. (n.d.). Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 3-Cyano-2,6-difluorobenzoic Acid: Ensuring Safety and Compliance
As researchers and developers, our focus is rightfully on innovation. However, the integrity of our work extends beyond discovery to the responsible management of the chemical tools we use. This guide provides a detailed protocol for the proper disposal of 3-Cyano-2,6-difluorobenzoic acid, a compound whose nuanced structure demands a rigorous and informed approach to waste management. Our goal is to empower you with the knowledge to handle this material safely, protecting both laboratory personnel and the environment.
Immediate Safety Briefing: Understanding the Hazard Profile
Before handling waste, it is imperative to understand the intrinsic hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from closely related analogs such as 4-Cyano-2,3-difluorobenzoic acid and 2,6-Difluorobenzoic acid.[1][2][3][4][5]
The structure combines three key risk factors:
-
Aromatic Carboxylic Acid: Possesses acidic properties and can cause skin and serious eye irritation.[2][3][4]
-
Cyano (Nitrile) Group: Compounds containing the -CN group can be toxic if swallowed, inhaled, or in contact with skin. Under acidic conditions or high heat, they can release highly toxic hydrogen cyanide (HCN) gas.
-
Difluorinated Benzene Ring: Halogenated organic compounds are often persistent in the environment and can pose long-term ecological risks. Combustion of fluorinated compounds requires specific, high-temperature conditions to prevent the formation of hazardous byproducts.[6]
Based on this structural assessment, this compound must be treated as a hazardous waste with potential for high acute toxicity and irritation.
Table 1: Inferred Hazard Classification and Required Precautions
| Hazard Attribute | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 (Toxic)[1] | Chemical-resistant gloves (Nitrile, Neoprene), Lab coat, Chemical safety goggles, Face shield |
| Skin Corrosion/Irritation | Category 2 (Irritant)[2][3] | Chemical-resistant gloves, Lab coat |
| Serious Eye Damage/Irritation | Category 2A (Serious Irritant)[2][3] | Chemical safety goggles, Face shield |
| Respiratory Hazard | Potential for irritation and toxicity[2] | Use only in a certified chemical fume hood |
The Disposal Workflow: A Step-by-Step Decision Process
The cardinal rule for disposing of this compound is that it must not be disposed of down the drain or in regular solid waste .[1] It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility. The following workflow outlines the decision-making and operational steps for its management from generation to disposal.
Caption: Disposal Decision Workflow for this compound.
Detailed Disposal Protocols
This section provides the detailed, step-by-step methodologies for handling and preparing this compound waste.
Protocol 1: Waste Segregation and Collection
The principle of segregation is critical to prevent dangerous reactions and to ensure the waste stream can be handled appropriately by the disposal facility.[7]
-
Identify the Waste Stream: Determine if the waste is pure (solid) this compound, a solution in a solvent, or contaminated materials (e.g., gloves, weigh paper, silica gel).
-
Designate a Waste Container:
-
Use a container compatible with the waste. The original manufacturer's container is often ideal. For solutions, use a high-density polyethylene (HDPE) or glass bottle with a screw cap.
-
The container must be in good condition, free of leaks or external contamination.[7]
-
-
Segregate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically designated for halogenated organics.[8]
-
CAUSALITY: Halogenated waste requires special incineration conditions (higher temperatures and flue gas scrubbing) to neutralize the acidic gases (like hydrogen fluoride) produced during combustion and to ensure complete destruction of the stable carbon-fluorine bonds.[6][9] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire volume.
-
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong bases, or strong acids in the same container.[4]
Protocol 2: Labeling and Storage
Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safety.[10]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". For mixtures, list all components and their approximate percentages.
-
The associated hazards and corresponding GHS pictograms (e.g., Skull and Crossbones for Toxic, Exclamation Mark for Irritant).
-
The date when waste was first added (the "accumulation start date").
-
-
Store Appropriately:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain potential leaks.
-
Protocol 3: Arranging for Final Disposal
Final disposal must be handled by professionals. On-site treatment, such as neutralization, is not recommended for this compound due to the multiple, persistent hazards. The cyano group can be chemically oxidized, but this often requires hazardous reagents like sodium hypochlorite and does not address the fluorinated aromatic ring.[11][12]
-
Monitor Waste Volume: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]
-
Contact Environmental Health & Safety (EHS): When the container is full or approaching its accumulation time limit (per your institution's policy), contact your facility's EHS or Waste Management department to schedule a pickup.
-
Ensure Proper Documentation: Your EHS office will provide a hazardous waste manifest. This document tracks the waste from your laboratory ("the generator") to the final treatment, storage, and disposal facility (TSDF).
-
The Rationale for Incineration: The designated and required disposal method for this compound is high-temperature incineration.
-
CAUSALITY: The carbon-fluorine bond is exceptionally strong. Incineration temperatures, potentially exceeding 1100°C, are required to ensure the complete breakdown of the molecule.[6][9] Incomplete combustion could lead to the emission of smaller, highly stable per- and polyfluoroalkyl substances (PFAS) or other toxic byproducts.[6][14] The incineration facility must also be equipped with scrubbers to capture the hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion.
-
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and regulatory compliance.
References
- Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-Cyano-2,3-difluorobenzoic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,6-Difluorobenzoic acid.
- TCI EUROPE N.V. (2025). Safety Data Sheet: 2,6-Difluorobenzoic Acid.
- Fisher Scientific. (2010). Safety Data Sheet: 2,6-Difluorobenzoic acid.
- Echemi.com. 2,6-Difluorobenzoic acid SDS, 385-00-2 Safety Data Sheets.
- SGS Minerals Services. (2005). Cyanide Destruction.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Huber, S., et al. (2009). Emissions from incineration of fluoropolymer materials. NILU OR 12/2009.
- U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- U.S. Environmental Protection Agency. (2020). Pilot-Scale Fluoropolymer Incineration Study.
- U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Mindy, G., et al. (2004). Methods of destruction of cyanide in cyanide-containing waste. U.S. Patent No. 6,774,277 B2.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Department of Toxic Substances Control. Cyanide Remediation: Current and Past Technologies.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes.
- RIVM. (2021). Per- and polyfluorinated substances in waste incinerator flue gases.
- U.S. Environmental Protection Agency. Method 9013A: Cyanide Extraction Procedure for Solids and Oils.
- U.S. Environmental Protection Agency. (2025). Applicability and Requirements of the RCRA Organic Air Emission Standards.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Huber, S., et al. (2014). Emissions from incineration of fluoropolymer materials - A literature survey.
- Wang, X., et al. (2022). A Review on Cyanide Gas Elimination Methods and Materials. National Center for Biotechnology Information.
- University of Wisconsin-Madison. Hazardous Waste Segregation.
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- 8. bucknell.edu [bucknell.edu]
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- 14. rivm.nl [rivm.nl]
Navigating the Safe Handling of 3-Cyano-2,6-difluorobenzoic Acid: A Guide for Laboratory Professionals
Authoritative guidance on the personal protective equipment (PPE), operational protocols, and disposal of 3-Cyano-2,6-difluorobenzoic acid is essential for ensuring the safety of researchers and the integrity of drug development processes. This technical guide provides a comprehensive framework for the safe handling of this compound, drawing from established safety protocols for structurally similar chemicals to address the current lack of exhaustive toxicological data for this specific reagent.
While the toxicological properties of this compound have not been fully investigated, its chemical structure, featuring a difluorinated benzoic acid and a nitrile group, suggests potential for irritant and other hazardous properties.[1] Safety data for analogous compounds, such as 2,6-difluorobenzoic acid and 4-cyanobenzoic acid, consistently indicate risks of skin, eye, and respiratory irritation.[2][3] Therefore, a cautious and proactive approach to safety is paramount.
Hazard Assessment and Mitigation
This compound should be treated as a hazardous substance. Primary concerns include:
-
Skin and Eye Irritation: Similar difluorinated and cyanated aromatic compounds are known to cause significant irritation upon contact.[2][3][4]
-
Respiratory Tract Irritation: As a fine powder, the compound can be easily aerosolized, posing a risk of irritation to the mucous membranes and upper respiratory tract if inhaled.[1]
-
Potential for Harm if Ingested or Inhaled: The nitrile functional group can, in some cases, be metabolized to release cyanide, although the specific metabolic pathway for this compound is unknown. Prudence dictates assuming potential for harm via these routes of exposure.[1]
Given these potential hazards, a multi-layered approach to personal protection is required.
Personal Protective Equipment (PPE): A Systematic Approach
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields and a face shield | Chemical-resistant gloves (e.g., nitrile) | Full-coverage lab coat | N95 or higher-rated respirator |
| In-Solution Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Full-coverage lab coat | Not generally required if handled in a certified chemical fume hood |
| Bulk Handling and Transfers | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a lab coat | N95 or higher-rated respirator |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Impervious gown or coveralls | Elastomeric half-mask respirator with appropriate cartridges |
Causality of PPE Choices:
-
Eye and Face Protection: The use of safety glasses with side shields is the minimum requirement.[1] When handling larger quantities or when there is a risk of splashing, chemical splash goggles and a face shield provide more comprehensive protection against accidental contact.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][3] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your hands.[3][6]
-
Body Protection: A standard lab coat provides a primary barrier against incidental contact.[1] For larger-scale operations or during spill cleanup, a more impervious gown or apron is necessary to prevent saturation of clothing.
-
Respiratory Protection: Due to the risk of inhaling airborne particles, especially when handling the solid form, a NIOSH-approved respirator is recommended.[1][5] All handling of the solid compound outside of a certified chemical fume hood should be performed with appropriate respiratory protection.
Operational Plan: From Receipt to Disposal
A clear and logical workflow is critical to minimizing exposure risks. The following diagram and procedural steps outline a safe handling process.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any internal standard operating procedures (SOPs) before beginning work.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Ensure that the chemical fume hood is functioning correctly and that the sash is at the appropriate working height.
-
-
Handling:
-
All weighing and handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust during handling.[6]
-
When dissolving or reacting the compound, use a closed or contained system whenever possible.
-
Handle all solutions containing the compound with care to avoid splashes and spills.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
-
-
Storage:
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Do not dispose of this chemical in the regular trash or down the drain.[6] All waste must be disposed of through a licensed and reputable hazardous waste disposal company in accordance with local, state, and federal regulations.[4]
-
Container Management: Ensure that waste containers are kept closed and are stored in a designated secondary containment area while awaiting pickup.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for innovation in drug development.
References
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








